molecular formula C31H30N6O6S4 B1205490 Chaetomin

Chaetomin

Katalognummer: B1205490
Molekulargewicht: 710.9 g/mol
InChI-Schlüssel: ZRZWBWPDBOVIGQ-OKMJTBRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chaetomin is a natural secondary metabolite isolated from fungi of the genus Chaetomium . This compound has attracted significant interest in biomedical research, particularly in oncology, due to its potent bioactivities. Studies have highlighted its potential as a promising candidate for anticancer therapy, with a growing body of in vitro and in vivo evidence showing it can induce multiple signal transduction pathways to suppress tumor growth . The anticancer effect of Chaetomin is complex and may involve the induction of intrinsic and extrinsic apoptosis pathways, leading to programmed cell death in malignant cells . Furthermore, research indicates that it can inhibit cancer cell migration and invasion, suppress proliferation, and cause cell cycle arrest . A notable research finding is that Chaetomin can exhibit a synergistic effect when combined with other chemotherapeutic drugs, potentially improving the sensitivity of resistant tumor cells to apoptosis . Beyond its applications in cancer research, Chaetomin has also been identified in screenings for other bioactivities. For example, it has been reported to act as a chemokine receptor (CCR2) antagonist, which may be relevant for investigations into inflammatory processes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C31H30N6O6S4

Molekulargewicht

710.9 g/mol

IUPAC-Name

(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

InChI

InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28-,29+,30+,31+/m1/s1

InChI-Schlüssel

ZRZWBWPDBOVIGQ-OKMJTBRXSA-N

SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO

Isomerische SMILES

CN1C(=O)[C@]2(N(C(=O)[C@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO

Kanonische SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO

Piktogramme

Acute Toxic

Synonyme

chaetomin
chetomin

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fungal Metabolite Chaetomin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomin is a potent mycotoxin belonging to the epidithiodiketopiperazine class of natural products, primarily produced by fungi of the genus Chaetomium. First identified for its antibiotic properties, Chaetomin has garnered significant scientific interest due to its diverse and potent biological activities, most notably its antitumor effects. The primary mechanism of action for its anticancer properties is the disruption of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a critical regulator of cellular adaptation to low oxygen environments and a key player in tumor progression and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Chaetomin. Detailed experimental protocols for its isolation and purification, as well as for the investigation of its mechanism of action, are provided. Furthermore, this document includes visualizations of the isolation workflow and the key signaling pathways modulated by Chaetomin, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Chemical Structure and Identification

Chaetomin is a complex heterocyclic molecule characterized by a non-symmetric bis-epidithiodioxopiperazine core.[1] Its intricate structure was elucidated in the 1970s.[1]

Table 1: Chemical Identifiers for Chaetomin

IdentifierValue
IUPAC Name (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.0¹’¹².0³’¹¹.0⁴’⁹]octadeca-4,6,8-triene-13,17-dione
Molecular Formula C₃₁H₃₀N₆O₆S₄
Molecular Weight 710.87 g/mol
CAS Number 1403-36-7
SMILES String CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N(--INVALID-LINK--N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO
InChI Key ZRZWBWPDBOVIGQ-YWZWRZHGSA-N

Physicochemical Properties

Chaetomin is typically isolated as a pink-beige solid.[1] Its solubility and other physical properties are crucial for its handling, formulation, and experimental use.

Table 2: Physicochemical Properties of Chaetomin

PropertyValue
Appearance Pink-beige solid[1]
Melting Point 200-210 °C (crude)
Solubility Soluble in ethanol, methanol, DMF, DMSO, acetone, ethyl acetate, and chloroform; Insoluble in water.[1]
Storage Temperature -20°C

Spectroscopic Data

Table 3: Spectroscopic Data for Chaetomin

TechniqueExpected Data
¹H NMR Complex spectrum with multiple signals in the aromatic, aliphatic, and heteroatomic regions, consistent with its intricate polycyclic structure.
¹³C NMR Multiple signals corresponding to carbonyl, aromatic, and aliphatic carbons, reflecting the diverse chemical environments within the molecule.
UV-Vis Absorption maxima are expected due to the presence of chromophores such as the indole (B1671886) and diketopiperazine moieties.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, with characteristic losses of sulfur, carbonyl, and other functional groups.[2][3]

Biological Activity and Mechanism of Action

The most well-characterized biological activity of Chaetomin is its potent inhibition of the hypoxia-inducible factor (HIF) pathway.[4] HIF is a master transcriptional regulator that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.

Inhibition of the HIF-1α/p300 Interaction

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a heterodimer with the constitutively expressed HIF-1β subunit. This complex then recruits the transcriptional coactivator p300/CBP to initiate the transcription of a wide range of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[4]

Chaetomin exerts its inhibitory effect by directly targeting the CH1 domain of p300, a crucial domain for the interaction with HIF-1α.[4][5] This disruption prevents the formation of the functional HIF-1 transcriptional complex, thereby blocking the expression of HIF target genes.[4][5]

HIF_Pathway_Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus Nucleus cluster_inhibition Inhibition by Chaetomin HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization HIF1b HIF-1β p300 p300/CBP p300->HIF1_complex Interaction Blocked p300_binding HRE Hypoxia Response Element (HRE) HRE_binding TargetGenes Target Gene Transcription HIF1_complex->p300_binding p300_binding->HRE_binding HRE_binding->TargetGenes Chaetomin Chaetomin Chaetomin->p300 Binds to CH1 domain

Figure 1. Mechanism of Chaetomin in the HIF-1α Signaling Pathway.

Experimental Protocols

Isolation and Purification of Chaetomin from Chaetomium cochliodes

This protocol is adapted from the classical methods described for the extraction of Chaetomin.

5.1.1. Fungal Culture and Fermentation

  • Culture Medium: Prepare a suitable liquid medium for fungal growth, such as Czapek-Dox broth supplemented with corn steep liquor or yeast extract, which has been shown to enhance Chaetomin production.

  • Inoculation: Inoculate the sterilized medium with a culture of Chaetomium cochliodes.

  • Incubation: Incubate the culture at 28°C for 10-15 days in shallow layers to ensure adequate aeration.

Isolation_Workflow start Start: Chaetomium cochliodes Culture fermentation Fermentation (10-15 days, 28°C) start->fermentation harvest Harvest Mycelium and Filtrate fermentation->harvest mycelium_extraction Mycelium Extraction with Acetone harvest->mycelium_extraction filtrate_extraction Filtrate Extraction with Ethyl Acetate harvest->filtrate_extraction combine_extracts Combine and Concentrate Extracts mycelium_extraction->combine_extracts filtrate_extraction->combine_extracts purification Purification by Column Chromatography combine_extracts->purification final_product Pure Chaetomin purification->final_product

Figure 2. General Workflow for the Isolation of Chaetomin.

5.1.2. Extraction

  • Filtration: Separate the fungal mycelium from the culture broth by filtration.

  • Mycelium Extraction: Extract the mycelium multiple times with acetone.

  • Filtrate Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.

  • Combine and Concentrate: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

5.1.3. Purification

  • Washing: Wash the crude extract with solutions of sodium bicarbonate and sodium carbonate to remove acidic impurities, followed by a water wash until neutral.

  • Solvent Partitioning: Further purify the extract by partitioning with petroleum ether to remove nonpolar impurities.

  • Column Chromatography: Perform column chromatography on the resulting material using a suitable adsorbent like alumina (B75360) or silica (B1680970) gel, with a gradient of solvents (e.g., benzene, ethyl acetate) to elute Chaetomin.

  • Purity Confirmation: Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing pure Chaetomin. Confirm the purity using High-Performance Liquid Chromatography (HPLC).

Co-Immunoprecipitation Assay to Demonstrate Disruption of HIF-1α/p300 Interaction

This protocol provides a framework for investigating the effect of Chaetomin on the interaction between HIF-1α and p300 in cultured cells.

5.2.1. Cell Culture and Treatment

  • Cell Line: Use a suitable cancer cell line known to express HIF-1α under hypoxic conditions (e.g., HEK293T, U2OS).

  • Hypoxia Induction: Culture the cells under hypoxic conditions (e.g., 1% O₂) for a sufficient time to induce HIF-1α expression (typically 4-6 hours).

  • Chaetomin Treatment: Treat the hypoxic cells with varying concentrations of Chaetomin or a vehicle control (e.g., DMSO) for a predetermined duration.

5.2.2. Cell Lysis and Immunoprecipitation

  • Lysis: Lyse the cells with a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for HIF-1α or p300 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysates to capture the antibody-protein complexes.

5.2.3. Western Blot Analysis

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against both HIF-1α and p300, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the Chaetomin-treated samples compared to the control indicates the disruption of the HIF-1α/p300 interaction.

CoIP_Workflow start Start: Cancer Cell Culture hypoxia Induce Hypoxia (1% O2) start->hypoxia treatment Treat with Chaetomin or Vehicle hypoxia->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-HIF-1α or anti-p300 lysis->ip western_blot Western Blot for HIF-1α and p300 ip->western_blot result Analyze for Disruption of Interaction western_blot->result

Figure 3. Experimental Workflow for Co-Immunoprecipitation Assay.

Conclusion

Chaetomin stands out as a fascinating and biologically potent fungal metabolite with significant potential in anticancer drug discovery. Its unique chemical structure and its well-defined mechanism of action involving the inhibition of the critical HIF-1α/p300 interaction make it a valuable tool for cancer research and a promising lead compound for the development of novel therapeutics targeting tumor hypoxia. This technical guide provides a foundational resource for researchers aiming to explore the chemical and biological intricacies of Chaetomin, from its isolation to the elucidation of its cellular effects. Further investigation into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Chaetomin Biosynthesis Pathway in Chaetomium cochliodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomin, a potent epidithiodioxopiperazine (ETP) alkaloid produced by the filamentous fungus Chaetomium cochliodes, has garnered significant interest for its diverse biological activities, including promising anti-cancer and antibacterial properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the chaetomin biosynthesis pathway in Chaetomium cochliodes SD-280. It details the putative gene cluster, the proposed enzymatic steps, and the key intermediates. Furthermore, this guide outlines the experimental methodologies employed in the elucidation of this pathway and presents available quantitative data to inform future research and development.

Introduction

Chaetomium cochliodes is a rich source of bioactive secondary metabolites. Among these, chaetomin stands out due to its complex chemical structure and significant biological activities. The elucidation of its biosynthetic pathway is a key step towards understanding how this intricate molecule is assembled in nature. This knowledge can pave the way for optimizing its production, generating novel analogs with improved therapeutic properties, and developing new antimicrobial and anticancer agents. Recent research has led to the proposal of a putative biosynthetic gene cluster and a corresponding pathway in C. cochliodes SD-280, which forms the core of our current understanding.

The Putative Chaetomin Biosynthetic Gene Cluster

The biosynthesis of chaetomin is orchestrated by a dedicated gene cluster. A putative chaetomin gene cluster has been identified in Chaetomium cochliodes SD-280. This cluster contains genes encoding the core enzymes responsible for the synthesis of the chaetomin backbone, as well as enzymes for tailoring and modification reactions. The key enzymes identified through proteomic and transcriptomic analyses are a non-ribosomal peptide synthetase (NRPS) designated as CheP and a glutathione (B108866) S-transferase (GST) named CheG.

The Proposed Chaetomin Biosynthesis Pathway

The proposed biosynthetic pathway for chaetomin is a multi-step process involving the coordinated action of several enzymes encoded by the chaetomin gene cluster. The pathway can be broadly divided into three main stages: backbone synthesis, dimerization and tailoring, and sulfur incorporation.

Backbone Synthesis

The initial steps of chaetomin biosynthesis are believed to involve the synthesis of the monomeric epidithiodioxopiperazine (ETP) precursors. This is primarily catalyzed by the non-ribosomal peptide synthetase (NRPS), CheP. NRPSs are large, modular enzymes that synthesize peptides from amino acid building blocks in an assembly-line-like fashion. In the case of chaetomin, it is proposed that CheP utilizes tryptophan and another amino acid to assemble the diketopiperazine core of the ETP monomer.

Dimerization and Tailoring

Following the formation of the monomeric precursors, a dimerization event is required to form the characteristic chaetomin scaffold. The exact mechanism of this dimerization in C. cochliodes is still under investigation, but it is a common feature in the biosynthesis of related ETP alkaloids. Subsequent to dimerization, various tailoring enzymes, such as oxidoreductases and methyltransferases, are thought to modify the core structure to produce the final chaetomin molecule.

Sulfur Incorporation and the Role of Glutathione

A defining feature of chaetomin is its disulfide bridge. The incorporation of sulfur is a critical step in the biosynthesis and is thought to be facilitated by the glutathione S-transferase, CheG. Glutathione (GSH), a tripeptide containing cysteine, serves as a sulfur donor. The addition of glutathione to the culture medium of C. cochliodes SD-280 has been shown to dramatically increase the yield of chaetomin, highlighting its crucial role in the biosynthesis.[1]

Quantitative Data on Chaetomin Production

Quantitative analysis of chaetomin production is essential for optimizing fermentation conditions and for metabolic engineering efforts. The following table summarizes the key quantitative finding related to the enhancement of chaetomin biosynthesis.

ConditionFold Increase in Chaetomin YieldReference
Supplementation with Glutathione (GSH)15.43[1]

Experimental Protocols

The elucidation of the chaetomin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols.

Fungal Cultivation and Chaetomin Production
  • Strain: Chaetomium cochliodes SD-280.

  • Culture Medium: Potato Dextrose Broth (PDB) is a commonly used medium for the cultivation of C. cochliodes and production of chaetomin.

  • Incubation Conditions: The fungus is typically cultured at 28°C for a period of 7-10 days in shake flasks to ensure adequate aeration and mycelial growth.

  • Glutathione Supplementation: To enhance chaetomin production, the culture medium can be supplemented with glutathione.

Extraction and Purification of Chaetomin
  • Mycelial Harvest: After incubation, the fungal mycelium is separated from the culture broth by filtration.

  • Extraction: The mycelium and the culture filtrate are extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) to isolate the secondary metabolites, including chaetomin.

  • Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by High-Performance Liquid Chromatography (HPLC) to obtain pure chaetomin.

Analytical Techniques for Chaetomin Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode array detector is used for the quantification of chaetomin. A C18 reverse-phase column is typically employed with a mobile phase gradient of water and acetonitrile.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of chaetomin and its biosynthetic intermediates. Tandem MS (MS/MS) is employed to obtain fragmentation patterns for structural elucidation.

Genetic and Molecular Biology Techniques
  • Genome Sequencing and Gene Cluster Prediction: The genome of C. cochliodes SD-280 was sequenced to identify the putative chaetomin biosynthetic gene cluster. Bioinformatic tools are used to predict the functions of the genes within the cluster.

  • Transcriptome and Proteome Analysis: RNA-sequencing and proteomic analysis are performed to identify genes and proteins that are upregulated during chaetomin production, particularly in response to glutathione supplementation. This approach was instrumental in identifying CheG and CheP as key enzymes.[1]

  • Heterologous Expression: The function of key biosynthetic genes, such as the NRPS cheP, can be confirmed by heterologous expression in a suitable host, like Aspergillus nidulans. The production of a biosynthetic intermediate in the heterologous host provides strong evidence for the gene's function.[1]

Visualizing the Biosynthetic Logic

To better understand the proposed chaetomin biosynthesis pathway and the experimental approaches used to study it, the following diagrams are provided.

Chaetomin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_synthesis Core Synthesis & Modification cluster_sulfur Sulfur Incorporation Tryptophan Tryptophan CheP CheP (NRPS) Tryptophan->CheP Amino_Acid Other Amino Acid(s) Amino_Acid->CheP Glutathione Glutathione (GSH) CheG CheG (GST) Glutathione->CheG Diketopiperazine Diketopiperazine Intermediate CheP->Diketopiperazine Peptide bond formation Monomer ETP Monomer Diketopiperazine->Monomer Cyclization Dimerization Dimerization (Putative Enzyme) Monomer->Dimerization Dimeric_Intermediate Dimeric Intermediate Dimerization->Dimeric_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) Dimeric_Intermediate->Tailoring_Enzymes Pre-chaetomin Pre-chaetomin Tailoring_Enzymes->Pre-chaetomin Pre-chaetomin->CheG Sulfur transfer Chaetomin Chaetomin CheG->Chaetomin

Caption: Proposed biosynthetic pathway of chaetomin in C. cochliodes.

Experimental_Workflow cluster_genomics Genomic & Bioinformatic Analysis cluster_expression Expression Analysis cluster_validation Functional Validation Genome_Sequencing Genome Sequencing of C. cochliodes SD-280 BGC_Prediction Biosynthetic Gene Cluster (BGC) Prediction Genome_Sequencing->BGC_Prediction Gene_Annotation Gene Function Annotation BGC_Prediction->Gene_Annotation Heterologous_Expression Heterologous Expression of Key Genes (e.g., cheP) Gene_Annotation->Heterologous_Expression Cultivation Fungal Cultivation (+/- Glutathione) Transcriptomics Transcriptome Analysis (RNA-Seq) Cultivation->Transcriptomics Proteomics Proteome Analysis Cultivation->Proteomics Upregulation Identify Upregulated Genes/Proteins Transcriptomics->Upregulation Proteomics->Upregulation Upregulation->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, MS) Heterologous_Expression->Metabolite_Analysis Pathway_Proposal Propose Biosynthetic Pathway Metabolite_Analysis->Pathway_Proposal

Caption: Experimental workflow for elucidating the chaetomin biosynthetic pathway.

Conclusion and Future Perspectives

The study of the chaetomin biosynthesis pathway in Chaetomium cochliodes has made significant strides, with the identification of a putative gene cluster and the elucidation of a proposed pathway. The crucial roles of the NRPS CheP and the glutathione S-transferase CheG have been highlighted. However, further research is needed to fully characterize all the enzymes in the cluster and to elucidate the precise biochemical mechanisms of each step, particularly the dimerization and tailoring reactions. A detailed understanding of the regulatory networks governing the expression of the chaetomin gene cluster will also be critical for optimizing production. The knowledge and protocols outlined in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full potential of chaetomin and related compounds for therapeutic applications.

References

A Technical Guide to the Biological Activity of Chaetomin and Related Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The fungal genus Chaetomium is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the epidithiodiketopiperazine (ETP) alkaloid Chaetomin (also known as Chetomin) has garnered significant attention for its potent anti-cancer properties. This technical document provides a comprehensive overview of the biological activities of Chaetomin and related compounds derived from Chaetomium extracts. It details the quantitative data from key studies, outlines the primary mechanisms of action through signaling pathways, and provides standardized experimental protocols for researchers seeking to investigate these compounds further.

Principal Biological Activities

Metabolites from Chaetomium species, particularly Chaetomin and Chaetocin (B1668567), exhibit a wide spectrum of biological activities. These activities are primarily centered around anti-cancer effects, but also include antimicrobial and antioxidant properties.

  • Antiproliferative and Cytotoxic Activity: Chaetomin is a potent inhibitor of cancer cell proliferation across various cell lines, including melanoma, multiple myeloma, non-small cell lung cancer, and glioblastoma.[1][2][3] Crude extracts from Chaetomium cochliodes have also demonstrated extremely high anticancer activity in vitro.[4] The cytotoxic effects are dose- and time-dependent and are often mediated by the induction of programmed cell death (apoptosis).[1][5]

  • Anti-Angiogenesis: A critical aspect of tumor growth and metastasis is the formation of new blood vessels, a process known as angiogenesis. Chaetomin effectively inhibits this process by downregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[6][7] This inhibition is a direct consequence of its primary mechanism of action: the disruption of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[6]

  • Induction of Apoptosis: Chaetomin and the related compound Chaetocin are potent inducers of apoptosis in cancer cells.[1][2] This is achieved primarily through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic mitochondrial apoptosis pathway.[1] Key events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c, and subsequent activation of caspases 9 and 3.[1]

  • Antioxidant and Antimicrobial Activity: While the focus is often on anti-cancer effects, chloroformic extracts of Chaetomium globosum have shown significant free radical scavenging activity.[8][9] Additionally, various metabolites from C. globosum possess powerful inhibitory effects against different pathogenic bacteria and fungi.[10][11]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of Chaetomin and related compounds from Chaetomium extracts.

Table 1: In Vitro Antiproliferative and Cytotoxic Activity

Compound/ExtractCell LineAssayIC50 / EffectReference
Chaetomin (Chetomin)Human Myeloma Cell Lines (HMCLs)Cell Growth InhibitionMedian IC50: 4.1 nM[12]
Chaetomin (Chetomin)A375 (Melanoma)MTT Assay (72h)IC50: ~21 nM[5]
Chaetomin (Chetomin)A375 (Melanoma)CellTiter-Glo® (72h)Reduced viability to 36.77% at 100 nM[5]
Chaetoglobosin EKYSE-30 (Esophageal Squamous)Cell ViabilityIC50: 2.57 µmol/L[13]
Chaetoglobosin KA2780/CP70 (Ovarian Cancer)Cell ViabilitySignificant inhibition at 0.5 µmol/l[7]
Chaetoglobosin KOVCAR-3 (Ovarian Cancer)Cell ViabilitySignificant inhibition at 1.0 µmol/l[7]
ChaetominineK562 (Leukemia)Cell Growth InhibitionIC50: 35 nM[14]
Chaetomium cochliodes Crude ExtractVarious Cancer LinesCell ProliferationIC50: 0.52 - 1.22 µg/mL[4]
Chaetomium globosum Chloroform ExtractHCT-15, HeLa, U87-MGAntiproliferativeReduced viability to 9.26%, 15.7%, 16.3%[8][9]

Table 2: Antioxidant and Antifungal Activity

Compound/ExtractActivityAssayIC50 / EC50 / EffectReference
C. globosum Chloroform ExtractAntioxidantDPPH Radical ScavengingIC50: 45.16 µg/ml[8]
C. globosum Chloroform ExtractAntioxidantABTS Radical ScavengingIC50: 50.55 µg/ml[8][9]
Chaetoviridin AAntifungalSclerotinia sclerotiorumEC50: 1.97 µg/mL[11]
Chaetoviridin AAntifungalVarious Pathogenic FungiInhibition rates up to 97.8%[11]

Mechanisms of Action & Signaling Pathways

Chaetomin's anti-cancer effects are orchestrated through two primary, interconnected mechanisms: inhibition of the HIF-1α pathway and induction of ROS-mediated apoptosis.

Inhibition of HIF-1α Transcriptional Activity

Hypoxia is a common feature of the tumor microenvironment, and cancer cells adapt to it by activating the transcription factor HIF-1. HIF-1 promotes the expression of genes involved in angiogenesis, survival, and metabolic adaptation.[15] Chaetomin disrupts this adaptive response. It does not inhibit HIF-1α protein synthesis but rather blocks its function by binding to the CH1 domain of its transcriptional co-activator, p300.[3][16] This disruption prevents the formation of the functional HIF-1α/p300 complex, thereby attenuating the transcription of HIF-1 target genes like VEGF and CA9.[12][16]

G Diagram 1: Chaetomin Inhibition of the HIF-1α Pathway cluster_0 Normoxia cluster_1 Hypoxia (Tumor Microenvironment) HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL binds Proteasome Proteasome VHL->Proteasome targets for degradation HIF1a_hypoxia HIF-1α (stabilized) p300 p300/CBP HIF1a_hypoxia->p300 forms complex HRE Hypoxia Response Element (HRE) Angiogenesis Angiogenesis (VEGF) HRE->Angiogenesis activates gene transcription Metabolism Metabolic Adaptation HRE->Metabolism activates gene transcription Survival Cell Survival HRE->Survival activates gene transcription invis_node->HRE binds to Chaetomin Chaetomin Chaetomin->p300 binds & disrupts CH1 domain

Caption: Chaetomin disrupts the HIF-1α/p300 complex, blocking transcription of survival genes.

Induction of ROS-Mediated Intrinsic Apoptosis

Chaetocin, a closely related metabolite, induces apoptosis in melanoma and glioblastoma cells by increasing cellular levels of reactive oxygen species (ROS).[1][17] This surge in ROS, a state of oxidative stress, leads to a reduction in the mitochondrial membrane potential. This mitochondrial dysfunction triggers the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c activates the caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell. This process is further regulated by the Bcl-2 family of proteins, with Chaetocin treatment down-regulating the anti-apoptotic Bcl-2 and up-regulating the pro-apoptotic Bax.[1]

G Diagram 2: ROS-Mediated Intrinsic Apoptosis Pathway Chaetocin Chaetocin / Chaetomin ROS ↑ Reactive Oxygen Species (ROS) Chaetocin->ROS Bcl2 Bcl-2 Chaetocin->Bcl2 inhibits Bax Bax Chaetocin->Bax activates MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion CytC Cytochrome c (release) MMP->CytC Bcl2->MMP Bax->MMP Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chaetomin/Chaetocin induces ROS, leading to mitochondrial dysfunction and apoptosis.

Integrated Anti-Cancer Strategy

The dual mechanisms of Chaetomin are interconnected. By inhibiting HIF-1α, Chaetomin makes cancer cells more vulnerable and less able to adapt to the harsh tumor microenvironment. Simultaneously, by inducing high levels of ROS, it pushes these already-stressed cells into apoptosis. This integrated approach of blocking adaptation and actively inducing cell death makes Chaetomin a compelling anti-cancer candidate.

G Diagram 3: Logical Relationship of Chaetomin's Anti-Cancer Activities Chaetomin Chaetomin Extract HIF_Inhibition HIF-1α Pathway Inhibition Chaetomin->HIF_Inhibition ROS_Generation ROS Generation Chaetomin->ROS_Generation Angio_Inhibition ↓ Angiogenesis HIF_Inhibition->Angio_Inhibition Apoptosis_Induction ↑ Apoptosis HIF_Inhibition->Apoptosis_Induction sensitizes ROS_Generation->Apoptosis_Induction Tumor_Inhibition Tumor Growth Inhibition Angio_Inhibition->Tumor_Inhibition Apoptosis_Induction->Tumor_Inhibition

Caption: Logical flow from Chaetomin's primary mechanisms to its anti-tumor effect.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of Chaetomin extract. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Fungal Culture and Extraction Workflow

This workflow outlines the general steps from fungal culture to obtaining a crude extract for bioactivity screening.

G Diagram 4: General Workflow for Fungal Extract Preparation step step input_output input_output process process A 1. Fungal Inoculation (e.g., Chaetomium globosum) B Liquid Culture (e.g., PDB medium) A->B on C 2. Fermentation (Shaker, 14-21 days) B->C D 3. Harvest & Separation C->D E Mycelia D->E F Culture Broth D->F G 4. Solvent Extraction (e.g., Ethyl Acetate) F->G H 5. Concentration (Rotary Evaporation) G->H I Crude Extract H->I J 6. Bioactivity Screening (e.g., Cytotoxicity Assays) I->J

Caption: From fungal culture to crude extract for bioactivity testing.

Cell Viability (MTT) Assay

Principle: Measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

Methodology:

  • Cell Seeding: Seed cells (e.g., A375, HCT-15) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the Chaetomin extract or purified compound (e.g., 0-100 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V-FITC / PI) Assay

Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic/necrotic cells).

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Chaetomin for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

In Vivo Tumor Xenograft Model

Principle: Evaluates the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.[18][19]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[4]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer Chaetomin (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.

  • Monitoring: Monitor animal body weight and overall health regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for markers like Ki-67, CD31, or cleaved caspase-3).

Conclusion and Future Directions

Chaetomin and other metabolites from Chaetomium fungi represent a promising class of natural products for anti-cancer drug development.[2] Their ability to simultaneously disrupt the critical HIF-1 survival pathway and induce ROS-mediated apoptosis provides a powerful, multi-pronged attack on cancer cells. The potent, often nanomolar, efficacy observed in vitro and the demonstrated anti-tumor activity in vivo underscore their therapeutic potential.[1][12]

Future research should focus on several key areas. A major challenge for compounds like Chaetomin is their hydrophobic nature, which can limit bioavailability.[5] Therefore, the development of novel drug delivery systems or the synthesis of more soluble analogs is crucial for clinical translation. Furthermore, exploring the synergistic effects of Chaetomin with existing chemotherapeutics or targeted therapies could lead to more effective combination treatment strategies, potentially overcoming drug resistance and improving patient outcomes.[13]

References

Unveiling Chaetomin Producers: A Technical Guide to Fungal Strain Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies required for the successful identification of Chaetomin-producing fungal strains. From initial culture and molecular identification to the intricate analysis of secondary metabolites and their biosynthetic pathways, this document offers detailed protocols and data presentation to support researchers in the fields of mycology, natural product discovery, and drug development.

Introduction to Chaetomin and its Significance

Chaetomin is a potent epidithiodioxopiperazine (ETP) fungal secondary metabolite known for its significant biological activities, including anti-cancer and anti-angiogenic properties. It is primarily produced by various species of the fungal genus Chaetomium. The identification of novel and high-yielding Chaetomin-producing strains is a critical first step in harnessing its therapeutic potential. This guide outlines the essential techniques for the unambiguous identification and characterization of these valuable fungal resources.

Morphological and Cultural Characterization

Initial identification of Chaetomium species often begins with classical microbiological techniques, including observation of colony morphology and microscopic features. While molecular methods are definitive, understanding the cultural characteristics is vital for strain isolation and cultivation.

Chaetomium species are commonly isolated from soil, decaying plant material, and water-damaged building materials.[1] They are characterized by the production of ascomata, which are fruiting bodies that are often hairy in appearance.[2]

Table 1: Optimal Growth Conditions for Chaetomium Species

ParameterOptimal RangeNotes
Temperature25-35°CSome species are thermotolerant or thermophilic, with growth possible up to 55°C.[3]
pH7.1 - 10.4Optimal growth for C. globosum is observed in this range, though it can tolerate a pH of 3.5 to 11.[3][4]
Water Activity (a_w)> 0.90Chaetomium species are considered tertiary colonizers, requiring high water activity for growth.[3]
Culture MediaOatmeal Agar (OA)Supports high production of chaetoglobosins A and C in C. globosum.[4] Other suitable media include Potato Dextrose Agar (PDA) and Czapek-Dox Agar.[5]

Molecular Identification of Chaetomium Strains

For accurate species-level identification, molecular techniques are indispensable. The most widely accepted method for fungal identification is DNA sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene cluster.[6][7] Other gene regions such as β-tubulin and translation elongation factor 1-alpha (tef1α) can provide further resolution for closely related species.[8][9]

Experimental Workflow for Molecular Identification

cluster_0 Molecular Identification Workflow Fungal Culture Fungal Culture DNA Extraction DNA Extraction Fungal Culture->DNA Extraction PCR Amplification PCR Amplification DNA Extraction->PCR Amplification ITS, β-tubulin, tef1α Gel Electrophoresis Gel Electrophoresis PCR Amplification->Gel Electrophoresis Verify amplicon size PCR Product Purification PCR Product Purification Gel Electrophoresis->PCR Product Purification Sanger Sequencing Sanger Sequencing PCR Product Purification->Sanger Sequencing Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis BLASTn, Phylogenetic Analysis cluster_1 Chaetomin Analysis Workflow Fungal Culture Fungal Culture Extraction of Secondary Metabolites Extraction of Secondary Metabolites Fungal Culture->Extraction of Secondary Metabolites Solid or liquid culture Crude Extract Crude Extract Extraction of Secondary Metabolites->Crude Extract e.g., Ethyl Acetate HPLC-DAD Analysis HPLC-DAD Analysis Crude Extract->HPLC-DAD Analysis Quantification LC-MS/MS Analysis LC-MS/MS Analysis Crude Extract->LC-MS/MS Analysis Identification & Confirmation cluster_2 Biosynthetic Gene Cluster Analysis Workflow Genomic DNA Genomic DNA Whole Genome Sequencing Whole Genome Sequencing Genomic DNA->Whole Genome Sequencing e.g., Illumina, PacBio Genome Assembly Genome Assembly Whole Genome Sequencing->Genome Assembly BGC Prediction BGC Prediction Genome Assembly->BGC Prediction antiSMASH, SMURF Comparative Genomics Comparative Genomics BGC Prediction->Comparative Genomics BLAST against known Chaetomin BGC

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, production, and isolation of chaetomin and its related compounds. The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites, with significant potential for drug discovery and development. This document details the primary fungal producers, quantitative yields of key compounds, detailed experimental protocols for their isolation and analysis, and visual representations of relevant biological and experimental pathways.

Natural Sources and Producing Organisms

Chaetomin and its analogs are predominantly produced by various species of filamentous fungi belonging to the genus Chaetomium. Among these, Chaetomium globosum is one of the most well-studied and prolific producers of a wide array of bioactive secondary metabolites.[1] These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying plant material, marine sediments, and as endophytes in plants.[1] Several species of Chaetomium have been identified as producers of chaetomin and related compounds, including C. cochliodes, C. mollipilium, C. rectum, and C. subaffine.

The production of these compounds is significantly influenced by culture conditions such as the growth medium, pH, temperature, and incubation time. For instance, the optimal pH for the growth of C. globosum and the production of chaetoglobosins is around neutral (pH 7.0).[2][3]

Quantitative Data on Metabolite Production

The yield of chaetomin and related compounds can vary significantly depending on the fungal strain, culture conditions, and extraction methods employed. The following tables summarize the quantitative data available in the literature for some of the key metabolites produced by Chaetomium species.

Table 1: Quantitative Yields of Chaetoglobosins from Chaetomium globosum

CompoundFungal StrainCultivation MethodExtraction SolventYieldReference
Chaetoglobosin AC. globosum W7Fermentation in PDA mediumEthyl Acetate (B1210297)58.66 mg/L[4]
Chaetoglobosin AC. globosum W7 (OEX13 mutant)Fermentation in PDA mediumEthyl Acetate298.77 mg/L[4]
Chaetoglobosin AC. globosum W7Solid-batch fermentation on cornstalksEthyl Acetate40.32 mg/L[4]
Chaetoglobosin AC. globosum W7 (OEX13 mutant)Solid-batch fermentation on cornstalksEthyl Acetate191.90 mg/L[4]
Chaetoglobosin CC. globosumCulture on potato dextrose agar (B569324) (pH 7.01)Methanol (B129727)203 µg per five agar plates[5]

Table 2: Bioactive Secondary Metabolites from Various Chaetomium Species

A comprehensive review of the literature has identified over 100 bioactive compounds from various Chaetomium species, including chaetoglobosins, epipolythiodioxopiperazines, azaphilones, xanthones, anthraquinones, chromones, depsidones, terpenoids, and steroids.[1][6] While specific yield data for many of these compounds are not consistently reported in a standardized format, their significant biological activities, including antitumor, cytotoxic, antimalarial, and enzyme inhibitory properties, underscore the importance of this fungal genus as a source for drug discovery.[1][6]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Chaetomium species, and the extraction, purification, and analysis of their secondary metabolites.

Fungal Cultivation and Fermentation

3.1.1. Fungal Strain and Culture Media

  • Fungal Strains: Chaetomium globosum (e.g., ATCC 6205), Chaetomium cochliodes, or other species of interest.

  • Culture Media: A variety of solid and liquid media can be used to screen for optimal growth and secondary metabolite production. Commonly used media include Potato Dextrose Agar (PDA), Oatmeal Agar (OA), Czapek-Dox, and Yeast Extract Sucrose (YES) medium.

3.1.2. Solid-State Fermentation Protocol

  • Media Preparation: Prepare a solid substrate, such as rice or cornstalks, in Erlenmeyer flasks and sterilize by autoclaving.[4][7]

  • Inoculation: Aseptically inoculate the sterilized solid medium with agar plugs of a mature Chaetomium culture.[7]

  • Incubation: Incubate the flasks under static conditions at a controlled temperature (typically 25-28°C) for an extended period (e.g., 21-30 days) to allow for sufficient fungal growth and metabolite accumulation.[7]

Extraction of Secondary Metabolites
  • Harvesting: After the incubation period, harvest the entire solid fermented culture.

  • Solvent Extraction: Submerge the fungal biomass and substrate in an appropriate organic solvent, such as ethyl acetate or methanol.[7] The choice of solvent will depend on the polarity of the target compounds.

  • Agitation and Repetition: Agitate the mixture to ensure thorough extraction. The extraction process is typically repeated three times with fresh solvent to maximize the yield.[7]

  • Filtration and Concentration: Combine the solvent extracts, filter to remove solid materials, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

Purification of Chaetomin and Related Compounds

The crude extract is a complex mixture of metabolites and requires further purification to isolate individual compounds. This is typically achieved through a series of chromatographic techniques.

  • Column Chromatography: The crude extract is first fractionated using column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to separate the compounds based on their polarity.

  • Size-Exclusion Chromatography: Further separation of the fractions can be achieved using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the target compounds is performed using preparative or semi-preparative HPLC, often with a C18 reversed-phase column and a water/acetonitrile or water/methanol gradient.[7]

Analytical Techniques for Characterization

The structure and purity of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to elucidate the chemical structure of the compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to analyze the purity of the isolated compounds and to profile the secondary metabolites present in the crude extract.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological and experimental processes related to chaetomin and its related compounds, generated using the DOT language for Graphviz.

Plausible Biosynthetic Pathway of Chetomin

Chetomin Biosynthetic Pathway Plausible Biosynthetic Pathway of Chetomin Tryptophan Tryptophan Precursor_A Diketopiperazine Precursor Tryptophan->Precursor_A Serine Serine Serine->Precursor_A Intermediate_B Thiolated Intermediate Precursor_A->Intermediate_B Thiolation Intermediate_C Disulfide Bridge Formation Intermediate_B->Intermediate_C Oxidative Cyclization Chetomin Chetomin Intermediate_C->Chetomin Further Modifications

Caption: Plausible biosynthetic pathway of chetomin.[8]

Regulatory Pathway of Chaetoglobosin Biosynthesis

Chaetoglobosin Biosynthesis Regulation Regulatory Pathway of Chaetoglobosin Biosynthesis cluster_regulators Transcription Factors CgLaeA CgLaeA Chaetoglobosin_Biosynthesis_Genes Chaetoglobosin_Biosynthesis_Genes CgLaeA->Chaetoglobosin_Biosynthesis_Genes + CgcheR CgcheR CgcheR->Chaetoglobosin_Biosynthesis_Genes + CgXpp1 CgXpp1 CgXpp1->Chaetoglobosin_Biosynthesis_Genes - CgTF6 CgTF6 CgTF6->Chaetoglobosin_Biosynthesis_Genes - Chaetoglobosin_Production Chaetoglobosin_Production Chaetoglobosin_Biosynthesis_Genes->Chaetoglobosin_Production

Caption: Regulation of chaetoglobosin biosynthesis by transcription factors.[9]

Experimental Workflow for Metabolomics Analysis

Metabolomics Experimental Workflow Experimental Workflow for Chaetomium Metabolomics Fungal_Culture 1. Chaetomium sp. Culture (Solid or Liquid Fermentation) Extraction 2. Metabolite Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract 3. Crude Extract Extraction->Crude_Extract Fractionation 4. Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation LCMS_Profiling LC-MS Analysis Crude_Extract->LCMS_Profiling Fractions 5. Fractions Fractionation->Fractions Purification 6. HPLC Purification Fractions->Purification Pure_Compounds 7. Pure Compounds Purification->Pure_Compounds Analysis 8. Structure Elucidation (NMR, HRMS) Pure_Compounds->Analysis Data_Analysis Metabolomic Data Analysis LCMS_Profiling->Data_Analysis

Caption: A typical experimental workflow for the analysis of Chaetomium secondary metabolites.

References

Chaetomin: A Technical Guide to its Molecular Properties and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of Chaetomin, a potent mycotoxin with significant interest in drug development due to its antitumor and anti-angiogenic properties. This document details its molecular formula, physicochemical properties, and in-depth mass spectrometry data, including fragmentation patterns. Furthermore, it outlines a detailed experimental protocol for the analysis of Chaetomin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and illustrates its mechanism of action and analytical workflow through diagrams.

Molecular Profile of Chaetomin

Chaetomin (also known as Chetomin) is a complex epidithiodiketopiperazine metabolite produced by various species of the fungal genus Chaetomium, such as Chaetomium cochliodes and Chaetomium globosum.[1][2] Its intricate structure, featuring a non-symmetric bis-epidithiodioxopiperazine core, is responsible for its significant biological activities.[1]

Table 1: Physicochemical and Structural Properties of Chaetomin

PropertyValueReference
Molecular Formula C₃₁H₃₀N₆O₆S₄[1][3][4][5]
Molecular Weight 710.87 g/mol [4][5]
CAS Number 1403-36-7[1][5]
Appearance Pink-beige to off-white solid[1][5]
Solubility Soluble in DMSO, ethanol, methanol, and DMF.[1][5]
Purity (typical) >95% (by HPLC)[1]
Storage Temperature -20°C[1][5]

Mass Spectrometry Analysis of Chaetomin

Mass spectrometry is a critical analytical technique for the identification and quantification of Chaetomin in various matrices. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed for its analysis.[4] High-resolution mass spectrometry (HRMS) is also utilized for accurate mass measurements and formula determination.

Ionization and Parent Ion Formation

In positive ion mode ESI-MS, Chaetomin readily forms a protonated molecule, [M+H]⁺, at an m/z of approximately 711.2. Sodium adducts, [M+Na]⁺, at an m/z of around 733.2 may also be observed.

Fragmentation Pattern in Tandem Mass Spectrometry (MS/MS)

The fragmentation of the protonated Chaetomin molecule provides structural information crucial for its unambiguous identification. The collision-induced dissociation (CID) of the [M+H]⁺ ion of Chaetomin and related epipolythiodioxopiperazines can involve McLafferty rearrangements, leading to characteristic fragment ions.[6] The fragmentation patterns can help in determining the number of sulfur atoms on each piperazine (B1678402) ring.[6]

While specific fragment m/z values for Chaetomin are not extensively detailed in the provided search results, analysis of related compounds from Chaetomium species, such as chaetoglobosins, reveals characteristic losses. For instance, the indolyl group in chaetoglobosins gives a characteristic product ion at m/z 130.[3]

Table 2: Predicted Mass Spectrometry Data for Chaetomin

Ion TypePredicted m/zNotes
Protonated Molecule [M+H]⁺ 711.2Typically the precursor ion for MS/MS analysis.
Sodium Adduct [M+Na]⁺ 733.2May be observed depending on solvent conditions.
Fragment Ions VariesFragmentation can involve neutral losses of sulfur, water, and portions of the diketopiperazine rings. Specific fragment ions would need to be determined experimentally.

Experimental Protocol: LC-MS/MS Analysis of Chaetomin

This section provides a detailed methodology for the analysis of Chaetomin in a given matrix, based on common practices for mycotoxin analysis.

Sample Preparation (QuEChERS-based Extraction)
  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile (B52724) containing 1% formic acid.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquhydrate).

  • Vortex vigorously for 1 minute and then centrifuge.

  • Transfer an aliquot of the acetonitrile (upper) layer for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., C18, PSA) to remove matrix interferences.

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Chaetomin, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for qualitative analysis.

  • Precursor Ion: m/z 711.2 [M+H]⁺.

  • Product Ions: To be determined by direct infusion of a Chaetomin standard.

  • Collision Energy: Optimized for the specific transitions.

  • Source Parameters: Optimized for Chaetomin (e.g., capillary voltage, source temperature, gas flows).

Mechanism of Action and Analytical Workflow

Signaling Pathway Inhibition

Chaetomin is a potent inhibitor of the hypoxia-inducible factor (HIF) pathway.[1] It disrupts the interaction between the HIF-1α subunit and its coactivator p300 by targeting the CH1 domain of p300.[5] This disruption prevents the transcription of hypoxia-inducible genes, such as those involved in angiogenesis (e.g., VEGF), which is crucial for tumor growth and survival. Some studies also suggest that Chaetomin can inhibit the Hsp90/HIF-1α pathway.

Chaetomin_HIF1a_Inhibition Chaetomin's Inhibition of the HIF-1α Signaling Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE p300 p300/CBP p300->HRE co-activation Chaetomin Chaetomin Chaetomin->p300 disrupts interaction with HIF-1α Transcription Gene Transcription HRE->Transcription Angiogenesis Angiogenesis, Metabolism, Cell Survival Transcription->Angiogenesis

Caption: Inhibition of the HIF-1α signaling pathway by Chaetomin.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Chaetomin from a sample matrix using LC-MS/MS.

Chaetomin_Analysis_Workflow LC-MS/MS Workflow for Chaetomin Analysis Sample Sample Collection (e.g., Fungal Culture, Food Matrix) Homogenization Sample Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

References

An In-depth Technical Guide to the Epidithiodioxopiperazine (ETP) Class of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Epidithiodioxopiperazines (ETPs)

The epidithiodioxopiperazine (ETP) class of fungal secondary metabolites represents a large and structurally diverse family of natural products.[1] First discovered in 1936 with the isolation of gliotoxin (B1671588), nearly twenty distinct families of these alkaloids have since been characterized.[2] The defining structural feature of ETPs is a diketopiperazine (DKP) core, biosynthetically derived from two amino acids, which is bridged by a reactive disulfide or polysulfide bond.[3][4] This transannular sulfur bridge is the key to their potent and varied biological activities.[2] The toxicity of ETPs is primarily attributed to this disulfide bond, which can inactivate proteins through reactions with thiol groups and generate reactive oxygen species (ROS) via redox cycling.[4]

The biosynthesis of the DKP scaffold is primarily carried out by nonribosomal peptide synthetases (NRPSs).[3] The remarkable structural diversity within the ETP class arises from the incorporation of various amino acid precursors and subsequent modifications by a suite of tailoring enzymes, including oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases.[3] These modifications influence the lipophilicity, polarity, and ultimately the specific biological targets of the individual ETP molecules.[4]

ETPs exhibit a broad spectrum of biological activities, including potent anticancer, antiviral, and immunosuppressive effects, making them a subject of intense research for drug development.[1][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative ETP fungal metabolites across various therapeutic areas.

Table 1: Anticancer Activity of ETP Metabolites
CompoundCancer Cell LineAssay TypeIC50 ValueReference
Gliotoxin A549 (Human lung carcinoma)Cytotoxicity0.003 µM[6]
CCRF-CEM (Human T-cell leukemia)Cytotoxicity (96 hrs)0.15 µM[6]
HCT-116 (Human colorectal carcinoma)MTT Assay (72 hrs)0.41 µM[6]
HCT-116 (Human colorectal carcinoma)MTT Assay (24 hrs)1.24 µM[6]
HEK293 (Human embryonic kidney)Cell Growth Inhibition1.58 µM[6]
HUVEC (Human umbilical vein endothelial)Cytotoxicity0.123 µM[6]
MCF-7 (Human breast adenocarcinoma)Cell Viability1.5625 µM[7]
MDA-MB-231 (Human breast adenocarcinoma)Cell Viability1.5625 µM[7]
A549 (Human lung adenocarcinoma)Cytotoxicity2.7 µM[8]
L132 (Human embryonic lung)Cytotoxicity4.25 µM[8]
HepG2 (Human liver carcinoma)Cytotoxicity3 µM[8]
HEK293 (Human embryonic kidney)Cytotoxicity2.1 µM[8]
Chaetocin SU(VAR)3-9 (Histone Methyltransferase)HMT Assay0.8 µM[2]
G9a (Histone Methyltransferase)HMT Assay2.5 µM[2][9]
DIM5 (Histone Methyltransferase)HMT Assay3 µM[9]
A549/DDP (Cisplatin-resistant NSCLC)CCK-8 Assay (48 hrs)0.13 ± 0.06 µM[10]
H460/DDP (Cisplatin-resistant NSCLC)CCK-8 Assay (48 hrs)0.12 ± 0.02 µM[10]
TE-1 (Esophageal squamous cell carcinoma)CCK-8 Assay (24 hrs)~0.4 µM[5]
KYSE150 (Esophageal squamous cell carcinoma)CCK-8 Assay (24 hrs)~0.5 µM[5]
Verticillin A Miapaca-2 (Human pancreatic cancer)Cytotoxicity22.7 nM[1]
Panc02-H7 (Murine pancreatic cancer)Cytotoxicity12.3 nM[1]
OVSAHO (High-grade serous ovarian cancer)Cytotoxicity60 nM[11]
OVCAR4 (High-grade serous ovarian cancer)Cytotoxicity47 nM[11]
OVCAR8 (High-grade serous ovarian cancer)Cytotoxicity45 nM[11]
Verticillin D L5178Y (Murine lymphoma)Antibacterial Assay-[12]
Sporidesmin AA8 (Chinese hamster cells)Chromosomal Aberration3 ng/mL
Table 2: Antiviral Activity of ETP Metabolites
CompoundVirusAssay TypeEC50 ValueReference
Gliotoxin Influenza A VirusPlaque Reduction AssayNot Specified[6]
Chaetocin Not SpecifiedNot SpecifiedNot Specified
Aranotin Influenza A VirusNot SpecifiedNot Specified
Table 3: Immunosuppressive Activity of ETP Metabolites
CompoundAssay TypeTarget CellsIC50 ValueReference
Gliotoxin NF-κB InhibitionVariousNot Specified[6]
Pseurotin derivative (from Aspergillus sp.) T-cell ProliferationMurine T-cells7.81 ± 0.71 µM[9]
Known compound 7 (from Aspergillus sp.) T-cell ProliferationMurine T-cells8.25 ± 0.78 µM[9]
Known compound 8 (from Aspergillus sp.) T-cell ProliferationMurine T-cells8.84 ± 0.81 µM[9]
Various Mycotoxins Mixed Lymphocyte ReactionMouse SplenocytesVarious[11]

Key Signaling Pathways and Mechanisms of Action

ETPs exert their biological effects by modulating several critical cellular signaling pathways. The disulfide bridge is central to their mechanism, enabling them to interact with cellular components and disrupt normal function.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Gliotoxin has been shown to be a potent inhibitor of this pathway by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition leads to the suppression of pro-inflammatory cytokine production and can induce apoptosis in certain immune cells.[1][6]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB->IκBα Bound to NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Gliotoxin Gliotoxin Gliotoxin->IKK_complex Inhibits Degradation of IκBα DNA DNA NF-κB_nucleus->DNA Binds to Response Elements Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Induces

NF-κB pathway inhibition by Gliotoxin.
Apoptosis Signaling Pathway

ETPs, particularly gliotoxin, are potent inducers of apoptosis (programmed cell death) in various cell types.[13] Gliotoxin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It can induce the production of ROS, leading to mitochondrial damage, release of cytochrome c, and subsequent activation of caspases.[13] Furthermore, gliotoxin can upregulate the expression of pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins.[1]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Gliotoxin Gliotoxin Death_Receptor Death_Receptor Gliotoxin->Death_Receptor Activates ROS ROS Gliotoxin->ROS Induces Bax/Bak Bax/Bak Gliotoxin->Bax/Bak Upregulates Caspase-8 Caspase-8 Death_Receptor->Caspase-8 Execution_Caspases Caspase-3, -6, -7 Caspase-8->Execution_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-9->Execution_Caspases ROS->Mitochondrion Damages Bax/Bak->Mitochondrion Forms pores Apoptosis Apoptosis Execution_Caspases->Apoptosis Leads to

Apoptosis induction by Gliotoxin.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and immune responses. Some fungal metabolites have been shown to interfere with this pathway. While direct and extensive evidence for ETPs is still emerging, their immunomodulatory effects suggest potential interactions. Inhibition of the JAK/STAT pathway can lead to reduced inflammation and altered immune cell function.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerizes STAT_nucleus STAT STAT_active->STAT_nucleus Translocates ETP_Metabolite ETP Metabolite ETP_Metabolite->JAK Inhibits? ETP_Metabolite->STAT_inactive Inhibits Phosphorylation? DNA DNA STAT_nucleus->DNA Binds to Promoter Gene_Expression Gene Expression (Immune Response) DNA->Gene_Expression Induces

Potential JAK/STAT pathway modulation by ETPs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ETP fungal metabolites.

Isolation and Purification of ETPs

Example: Isolation of Gliotoxin from Aspergillus fumigatus

  • Fungal Culture: Aspergillus fumigatus is cultured on a suitable medium, such as yeast extract sucrose (B13894) (YES) broth or rice medium, to promote the production of gliotoxin.[3][14] Incubation is typically carried out for 7-10 days at 28-37°C.[14]

  • Extraction: The fungal culture (mycelium and medium) is extracted with an organic solvent, commonly chloroform (B151607) or ethyl acetate.[3] The extraction is often repeated multiple times to ensure a high yield.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

  • Purification: The crude extract is subjected to chromatographic separation. This may involve:

    • Thin-Layer Chromatography (TLC): Used for initial separation and identification of fractions containing gliotoxin.[4]

    • Column Chromatography: Silica gel column chromatography is a common method for the initial purification of the crude extract.[4]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used for the final purification of gliotoxin to a high degree of purity.[14]

  • Characterization: The purified gliotoxin is characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

Isolation_Workflow Fungal_Culture Fungal Culture (Aspergillus fumigatus) Extraction Solvent Extraction (e.g., Chloroform) Fungal_Culture->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis Fractionation->TLC_Analysis Monitor Fractions HPLC_Purification HPLC Purification TLC_Analysis->HPLC_Purification Pool Positive Fractions Pure_Gliotoxin Pure Gliotoxin HPLC_Purification->Pure_Gliotoxin Characterization Characterization (MS, NMR) Pure_Gliotoxin->Characterization

References

The Discovery of Chaetomin: A Technical Retrospective on the Work of Waksman and Bugie

Author: BenchChem Technical Support Team. Date: December 2025

New Brunswick, NJ - In 1944, amidst a global search for novel antimicrobial agents, Selman A. Waksman and his colleague Elizabeth Bugie at the New Jersey Agricultural Experiment Station, Rutgers University, announced the discovery of a new antibiotic substance, Chaetomin.[1][2][3][4] Isolated from the fungus Chaetomium cochliodes, this compound demonstrated significant activity, primarily against Gram-positive bacteria.[5] This technical guide revisits their seminal work, presenting the methodologies and quantitative data from their original publications to provide a detailed perspective for today's researchers and drug development professionals.

Organism and Cultivation for Chaetomin Production

The producing organism was identified as a species of Chaetomium, specifically C. cochliodes.[5] This fungus, a member of the Ascomycetes, was isolated during a broader survey of antagonistic fungi in the soil.[5] Waksman and Bugie's research highlighted that the production of Chaetomin was a specific characteristic of their particular strain, as other species of Chaetomium and even other strains of C. cochliodes did not produce the substance.[6]

Culture Medium and Conditions

Optimal production of Chaetomin was achieved using a specific liquid medium. The composition of this medium is detailed below.

Table 1: Culture Medium for Chaetomin Production

ComponentConcentration (g/L)
Glucose30
Corn Steep Liquor5 ml
Potassium Nitrate (KNO₃)2
Monopotassium Phosphate (KH₂PO₄)0.5
Magnesium Sulfate (MgSO₄)0.5
Potassium Chloride (KCl)0.5
Calcium Carbonate (CaCO₃)Added
Initial pH 7.0

Source: Waksman, S. A., & Bugie, E. (1944). Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes. I. Formation and Properties. Journal of Bacteriology, 48(5), 527–530.[5]

The cultures were incubated at 28°C for 10 to 12 days.[6] Waksman and Bugie observed that while various carbohydrates could serve as energy sources, the inclusion of corn steep liquor or yeast extract was decidedly favorable for production.[5][6] Corn steep liquor was preferred as it resulted in fewer emulsion problems during the subsequent extraction process.[6]

Isolation and Purification of Chaetomin

A significant finding was that Chaetomin is produced both in the mycelium of the fungus and secreted into the culture filtrate, with substantially larger quantities found within the mycelium.[6] This necessitated a two-pronged extraction approach. The general workflow for the isolation and purification is outlined below.

G cluster_0 Fermentation cluster_1 Separation cluster_2 Mycelium Extraction cluster_3 Filtrate Extraction cluster_4 Purification & Final Product Fermentation 10-12 Day Culture of C. cochliodes Filtration Filtration Fermentation->Filtration Mycelium Mycelial Mass Filtration->Mycelium Filtrate Culture Filtrate Filtration->Filtrate Acetone_Ext Acetone (B3395972) Extraction Mycelium->Acetone_Ext Ether_Ext2 Ethyl Acetate (B1210297) Extraction Filtrate->Ether_Ext2 Evap1 Evaporation Acetone_Ext->Evap1 Water_Susp Resuspend in Water Evap1->Water_Susp Ether_Ext1 Ether Extraction Water_Susp->Ether_Ext1 Combine Combine Ether Extracts Ether_Ext1->Combine Evap2 Concentration Ether_Ext2->Evap2 Wash Wash with NaHCO₃ and Na₂CO₃ Evap2->Wash Wash->Combine Evap_Final Evaporation Combine->Evap_Final Crude_Chaetomin Crude Chaetomin (Brown, Gummy Residue) Evap_Final->Crude_Chaetomin

Caption: Workflow for Chaetomin Isolation and Purification.
Experimental Protocols

Mycelium Extraction:

  • The fungal mycelium was separated from the culture broth by filtration.[1]

  • The collected mycelium was then extracted with acetone.[6]

  • The acetone extract was evaporated to a small volume.

  • The residue was resuspended in water and subsequently extracted with ether.[5]

Filtrate Extraction:

  • The culture filtrate was extracted using ethyl acetate.[6]

  • The ethyl acetate extract was concentrated by evaporation under diminished pressure to approximately 500 ml.[6]

  • The concentrated extract was washed sequentially with three 200-ml portions of 5% sodium bicarbonate, three 200-ml portions of sodium carbonate, and finally with water until neutral.[6]

The ether extracts from the mycelium and the washed ethyl acetate extract from the filtrate were then combined. Evaporation of the solvents yielded a brown, gummy residue of crude Chaetomin.[6] The yield of this crude material was reported to be between 30 to 75 mg per liter of culture medium.[5]

Antibacterial Activity

Chaetomin's primary activity is against Gram-positive bacteria, with limited effect on Gram-negative organisms.[5] Its antibacterial action was noted to be generally similar to that of penicillin, though with some differences, such as greater activity against Bacillus mycoides.[1]

The activity of the crude Chaetomin preparations was quantified by determining the minimum bacteriostatic concentration, expressed as dilution units. The crude material exhibited an activity ranging from 80,000 to 1,000,000 dilution units against Staphylococcus aureus and 40,000 to 400,000 dilution units against Bacillus subtilis.[5] Further purification yielded preparations that could inhibit B. subtilis and S. aureus at dilutions of 1:500,000,000 or greater.[6]

Table 2: Antibacterial Spectrum of Chaetomin (Crude Preparation)

Test OrganismGram StainMinimum Bacteriostatic Concentration (Dilution x 1000)
Bacillus subtilisPositive40
Bacillus mycoidesPositive40
Bacillus cereusPositive20
Sarcina luteaPositive40
Staphylococcus aureusPositive80
Escherichia coliNegative< 1
Pseudomonas aeruginosaNegative< 1
Serratia marcescensNegative< 1
Shigella dysenteriaeNegative< 1
Proteus vulgarisNegative< 1
Klebsiella pneumoniaeNegative< 1
Erwinia carotovoraNegative< 1
Phytomonas tumefaciensNegative< 1
Rhizobium leguminosarumNegative< 1
Azotobacter chroococcumNegative< 1
Streptococcus pyogenesPositive20
Streptococcus viridansPositive20
Streptococcus faecalisPositive20
Diplococcus pneumoniaePositive20
Corynebacterium diphtheriaePositive20
Mycobacterium tuberculosis(Acid-Fast)< 1

Source: Adapted from Waksman, S. A., & Bugie, E. (1944). Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes. I. Formation and Properties. Journal of Bacteriology, 48(5), 527–530.[5]

The logical relationship for determining Chaetomin's potential as a therapeutic agent based on its activity profile is illustrated in the diagram below.

G cluster_0 Source cluster_1 Primary Activity Screen cluster_2 Therapeutic Potential Chaetomin Chaetomin Gram_Pos High Activity (Gram-Positive Bacteria) Chaetomin->Gram_Pos Gram_Neg Low/No Activity (Gram-Negative Bacteria) Chaetomin->Gram_Neg Potential Potential Candidate for Gram-Positive Infections Gram_Pos->Potential

Caption: Logical Flow of Chaetomin's Therapeutic Potential.

Conclusion

The pioneering work of Selman Waksman and Elizabeth Bugie in the discovery of Chaetomin represents a classic chapter in the history of antibiotics. Their systematic approach to screening, cultivation, and extraction laid the groundwork for understanding this novel substance. The detailed protocols and quantitative data they provided demonstrated a potent, albeit selective, antibiotic agent. While Chaetomin itself did not ultimately become a mainstream clinical therapeutic, the discovery contributed significantly to the growing body of knowledge on microbial antagonism and the vast chemical diversity of fungal metabolites, a field that continues to be of immense importance in the search for new medicines.

References

Chaetomium globosum as a source of Chaetomin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chaetomium globosum as a Source of Chaetomin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a recognized producer of a diverse array of bioactive secondary metabolites. Among these is Chaetomin, an epidithiodiketopiperazine alkaloid with significant cytotoxic and antibacterial properties. While C. globosum is more extensively documented as a prolific source of chaetoglobosins, its capacity to synthesize Chaetomin presents a valuable opportunity for natural product research and drug development. This technical guide provides a comprehensive overview of the methodologies required to utilize C. globosum for the production of Chaetomin. It consolidates data on optimal cultivation conditions, presents detailed protocols for extraction and purification adapted from established mycology research, and visualizes the known biosynthetic pathway of Chaetomin. This document serves as a foundational resource for researchers aiming to explore and optimize the production of this potent metabolite from C. globosum.

Introduction

Chaetomium globosum is a filamentous fungus belonging to the Ascomycota phylum, well-regarded for its cellulolytic activities and its role as a biocontrol agent.[1][2] Its metabolic versatility allows for the synthesis of numerous secondary metabolites, including Chaetomin.[1][2] Chaetomin exhibits strong bioactivity, notably against Gram-positive bacteria and significant cytotoxicity against various cancer cell lines, making it a compound of high interest for therapeutic applications.

While several Chaetomium species produce Chaetomin, this guide focuses specifically on C. globosum. It is important to note that quantitative production data for Chaetomin from C. globosum is not widely reported in existing literature; the fungus is more commonly associated with high yields of chaetoglobosins.[3][4] However, by understanding the optimal growth parameters for the fungus and adapting established extraction protocols, researchers can effectively pursue the isolation of Chaetomin. This guide provides the necessary technical details to embark on this endeavor, from fungal culture to metabolite purification.

Cultivation of Chaetomium globosum

The successful production of secondary metabolites is critically dependent on providing optimal conditions for fungal growth and sporulation. C. globosum is a mesophilic fungus that thrives on a variety of standard laboratory media.[5]

Optimal Growth and Production Parameters

The following table summarizes the key environmental and nutritional parameters for cultivating C. globosum. Achieving optimal biomass is often directly related to metabolite yield.[3]

ParameterOptimal Condition/MediumNotes
Temperature 25-35°CCan tolerate a range from 4°C to 40°C.[2][5]
pH Neutral (approx. 7.0)Optimal growth and mycotoxin production occur at a neutral pH. The fungus can tolerate a wide range from 3.5 to 11.[2][3]
Growth Media Oatmeal Agar (B569324) (OA), Potato Dextrose Agar (PDA), Malt Extract Agar (MEA)OA has been shown to support high mycelial growth, sporulation, and mycotoxin production.[6][7] PDA is also widely used and effective.[3][8]
Incubation Time 1-4 weeksDependent on the objective (e.g., sporulation, biomass, metabolite extraction). Mycelial growth peaks around 15 days in broth culture.[8]
Aeration Shaking (180 rpm) for liquid culturesStatic conditions are suitable for agar-based cultivation.[8]
Carbon Sources Glucose, Maltose, CelluloseThe fungus exhibits strong cellulolytic activity.[1]
Experimental Protocol: Fungal Cultivation

This protocol details the steps for cultivating C. globosum for subsequent metabolite extraction.

Objective: To generate sufficient fungal biomass and secondary metabolites for analysis.

Materials:

  • Lyophilized culture of Chaetomium globosum (e.g., ATCC 16021)

  • Potato Dextrose Agar (PDA) plates

  • Liquid medium (e.g., Potato Dextrose Broth or Oatmeal Broth)

  • Erlenmeyer flasks (2 L, containing 1 L of medium)

  • Sterile water, inoculation loops, sterile agar plugs

  • Incubator and rotary shaker

Procedure:

  • Strain Activation: Rehydrate the lyophilized culture according to the supplier's instructions and plate onto a PDA plate. Incubate at 28°C for 4-7 days until sufficient mycelial growth is observed.

  • Inoculum Preparation: From the actively growing PDA plate, transfer several fresh mycelial agar plugs into flasks containing the liquid fermentation medium.

  • Fermentation: Incubate the flasks at 25-28°C on a rotary shaker at 180 rpm for 15-21 days.[8] This extended fermentation period allows for the accumulation of secondary metabolites.

  • Harvesting: After the incubation period, harvest the culture by separating the mycelium from the culture broth via filtration.

Extraction and Purification of Chaetomin

Chaetomin is found in both the mycelium and the culture filtrate. Therefore, both components should be processed to maximize yield. The following protocol is a generalized procedure adapted from methods used for secondary metabolite extraction from Chaetomium species and will require optimization for Chaetomin.[9]

Experimental Protocol: Extraction and Purification

Objective: To isolate and purify Chaetomin from the fungal culture.

Materials:

Procedure:

  • Filtrate Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield a crude extract (Extract F).

  • Mycelium Extraction: Dry the harvested mycelium at 45°C. Grind the dried mycelium into a fine powder. Perform ultrasonic extraction with acetone, followed by ethyl acetate, repeating each solvent extraction three times.[9] Combine the solvent extracts and concentrate under reduced pressure to yield a crude extract (Extract M).

  • Initial Purification (Column Chromatography): Combine Extracts F and M. Adsorb the combined crude extract onto a small amount of silica gel. Prepare a silica gel column and elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) of increasing polarity to fractionate the extract.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with the expected characteristics of Chaetomin.

  • Final Purification (HPLC): Pool the promising fractions and subject them to further purification using a preparative HPLC system equipped with a C18 column. Use a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure Chaetomin.

  • Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

As previously noted, specific yields of Chaetomin from C. globosum are not well-documented in the literature. However, the fungus is known to produce a variety of other metabolites in quantifiable amounts.

CompoundFungal SpeciesReported YieldReference
Chaetomin Chaetomium globosumNot quantitatively reported-
Chaetomin Chaetomium cochliodesProduction confirmed, but specific yield not stated. The amount was noted to be significant.[10]
Chaetoglobosin A Chaetomium globosum W758.66 mg/L[8]
Chaetoglobosin A C. globosum W7 (OEX13 mutant)298.77 mg/L[8]
Chaetoglobosin C Chaetomium globosum203 µg per five agar plates (at pH 7.01)[11]

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the overall process from fungal cultivation to the isolation of the target metabolite.

G cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis strain C. globosum Strain pda Activation on PDA Plate strain->pda ferment Liquid Fermentation (15-21 days) pda->ferment harvest Harvest & Separate Mycelia and Filtrate ferment->harvest extract_f Filtrate Extraction (Ethyl Acetate) harvest->extract_f extract_m Mycelia Extraction (Acetone/EtOAc) harvest->extract_m concentrate Concentrate Extracts (Rotary Evaporator) extract_f->concentrate extract_m->concentrate column Silica Gel Column Chromatography concentrate->column hplc Preparative HPLC column->hplc analysis Structural Analysis (NMR, MS) hplc->analysis pure Pure Chaetomin analysis->pure

Caption: Workflow for Chaetomin production from C. globosum.

Plausible Biosynthetic Pathway of Chaetomin

The biosynthesis of Chaetomin is a complex process involving key enzymes like nonribosomal peptide synthetases (NRPS). The pathway begins with the amino acid tryptophan. The following diagram outlines the plausible biosynthetic route.[12][13]

G trp L-Tryptophan nrps CheP (NRPS) trp->nrps Substrate intermediate1 Dimerization & Prenylation Intermediate gst CheG (GST) intermediate1->gst Substrate for Sulfurization intermediate2 Thiolation Intermediate other_enzymes Other Tailoring Enzymes (e.g., P450s, Oxidases) intermediate2->other_enzymes chetomin (B1668609) Chaetomin nrps->intermediate1 Catalysis gst->intermediate2 other_enzymes->chetomin Final Assembly & Disulfide Bridge Formation

Caption: Plausible biosynthetic pathway of Chaetomin.

Conclusion

Chaetomium globosum stands as a viable, albeit under-explored, source for the production of the potent antibacterial and cytotoxic compound, Chaetomin. While current research has focused more on its production of chaetoglobosins, the fundamental methodologies for fungal cultivation and metabolite extraction are well-established and applicable to Chaetomin isolation. This guide provides the essential protocols and optimal conditions necessary for researchers to begin this work. Future research should focus on strain improvement and fermentation optimization to enhance Chaetomin yields, which could unlock its full potential as a lead compound in drug development programs. The visualization of the biosynthetic pathway also offers a roadmap for potential synthetic biology approaches to further increase production.

References

Spectroscopic Deep Dive: A Technical Guide to the Analysis of Chaetomin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of Chaetomin, a mycotoxin produced by fungi of the Chaetomium genus. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with or investigating this complex natural product. The guide summarizes available quantitative spectroscopic data, outlines detailed experimental protocols for data acquisition, and visualizes the known signaling pathway of Chaetomin.

Spectroscopic Data of Chaetomin and Related Compounds

The following tables summarize the available spectroscopic data for Chaetomin and a closely related compound, Chaetominine. Due to the limited availability of public domain spectroscopic data for Chaetomin, the NMR data for Chaetominine is provided for illustrative purposes.

UV-Vis Spectroscopic Data for Chaetomin
Wavelength (λmax)SolventReference
220 nm, 275 nm, 285 nmNot Specified[1]
IR Spectroscopic Data for Chaetomium globosum Extract
Functional GroupPeak Region (cm⁻¹)
Alkyl halidesNot specified
AmideNot specified
AlkaneNot specified
NMR Spectroscopic Data for Chaetominine

Disclaimer: The following ¹H and ¹³C NMR data are for Chaetominine , a cytotoxic alkaloid also produced by Chaetomium sp., and not for Chaetomin. This data is presented here as a reference for a structurally related compound due to the absence of publicly available, detailed NMR data for Chaetomin. The data was recorded in DMSO-d₆.

Table 1.3.1: ¹H NMR Data for Chaetominine (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a readily tabular format in the searched sources.

Table 1.3.2: ¹³C NMR Data for Chaetominine (in DMSO-d₆)

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in a readily tabular format in the searched sources.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve a pure sample of the analyte (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, CDCl₃, or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required.

    • 2D NMR (for structural elucidation):

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method that requires minimal sample preparation.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, often indicating the presence of chromophores and conjugated systems.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the pure sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0 AU).

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

    • The instrument will automatically subtract the absorbance of the blank from the sample to generate the UV-Vis spectrum. The wavelengths of maximum absorbance (λmax) are then identified.

Signaling Pathway of Chaetomin

Chaetomin is a known inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in the microenvironment of solid tumors. By inhibiting this pathway, Chaetomin can suppress tumor growth and survival.

The following diagram illustrates the mechanism of action of Chaetomin in the HIF-1 signaling pathway.

Chaetomin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIF1a HIF-1α HIF1b HIF-1β (ARNT) HIF1a->HIF1b Dimerization p300 p300/CBP HIF1a->p300 Interaction HRE Hypoxia Response Element (HRE) HIF1a->HRE Binding HIF1b->HRE Binding TargetGenes Target Gene Transcription p300->TargetGenes Activation Disrupted_p300 Disrupted p300 (CH1 domain) HRE->p300 Recruitment Chaetomin Chaetomin Chaetomin->HIF1a Blocks Interaction Chaetomin->p300 Binds to CH1 domain Hypoxia Hypoxia (Low Oxygen) HIF1a_cyto HIF-1α Hypoxia->HIF1a_cyto Stabilization HIF1a_cyto->HIF1a Translocation HIF1a_cyto_deg Degradation HIF1a_cyto->HIF1a_cyto_deg Normoxia Normoxia (Normal Oxygen) Normoxia->HIF1a_cyto Hydroxylation & Ubiquitination

References

Chaetomin: An In-depth Technical Guide on its Core Mechanism of Action as an Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomin, a mycotoxin produced by fungi of the Chaetomium genus, has long been recognized for its potent biological activities, including anticancer and antibiotic properties. While its mechanism of action as an anticancer agent has been extensively studied, its specific mode of action against bacteria is less defined. This technical guide synthesizes the current understanding of Chaetomin's antibacterial properties, proposing a primary mechanism centered on the induction of oxidative stress through the inhibition of key bacterial enzymes. This document provides a comprehensive overview of its antibacterial spectrum, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

First isolated in 1944, Chaetomin is a sulfur-containing mycotoxin belonging to the epidithiodiketopiperazine (ETP) class of natural products.[1][2] Its complex chemical structure is central to its biological activity. While much of the research on Chaetomin and its analogs, such as Chaetocin, has focused on their promising anticancer effects, their initial discovery was rooted in their antibiotic capabilities, particularly against Gram-positive bacteria.[3] This guide will focus on elucidating the core mechanisms that underpin Chaetomin's function as an antibiotic.

Antibacterial Spectrum and Efficacy

Chaetomin exhibits a notable antibacterial activity, with a more pronounced effect on Gram-positive bacteria as compared to Gram-negative bacteria. The outer membrane of Gram-negative bacteria likely presents a permeability barrier, reducing the intracellular concentration and efficacy of the compound.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. While specific MIC values for pure Chaetomin are not widely reported in recent literature, studies on crude extracts of Chaetomium globosum and related metabolites provide valuable insights into its efficacy.

Bacterial SpeciesStrainCompound/ExtractMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Chaetomium isolate crude extract3.9 - 62.5[4]
Enterococcus faecalisClinical IsolateChaetomium isolate crude extract3.9 - 62.5[4]
Streptococcus pyogenesClinical IsolateChaetomium isolate crude extract3.9 - 62.5[4]
Escherichia coliATCC 25922Chaetomium isolate crude extract3.9 - 62.5[4]
Pseudomonas aeruginosaClinical IsolateChaetomium isolate crude extract3.9 - 62.5[4]
Staphylococcus aureus-Polysaccharide (GCP) from C. globosum670[5]
Escherichia coli-Polysaccharide (GCP) from C. globosum1750[5]

Core Mechanism of Action: A Multi-pronged Approach

The antibacterial action of Chaetomin is likely multifaceted, with the induction of oxidative stress emerging as a central theme. This is strongly supported by the well-documented mechanism of the closely related compound, Chaetocin, in cancer cells. The proposed mechanisms are detailed below.

Inhibition of Thioredoxin Reductase (TrxR) and Induction of Oxidative Stress

The primary proposed mechanism of Chaetomin's antibacterial activity is the inhibition of bacterial thioredoxin reductase (TrxR). Bacterial TrxR is a crucial enzyme in the thioredoxin system, which is essential for maintaining the redox balance within the cell, DNA synthesis, and defense against oxidative stress.[6]

  • Mechanism of Inhibition: Chaetomin, like other ETPs, is believed to act as a competitive inhibitor of TrxR.[6] Its disulfide bridge can interact with the active site of TrxR, leading to the inactivation of the enzyme.

  • Consequence of Inhibition: Inhibition of TrxR disrupts the thioredoxin system, leading to an accumulation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. This surge in ROS induces a state of severe oxidative stress within the bacterial cell.

  • Cellular Damage: The excess ROS can damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Chaetomin Chaetomin Bacterial_TrxR Bacterial Thioredoxin Reductase (TrxR) Chaetomin->Bacterial_TrxR Inhibits Thioredoxin_System Thioredoxin System Disruption Bacterial_TrxR->Thioredoxin_System Leads to ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation Thioredoxin_System->ROS_Accumulation Oxidative_Stress Oxidative Stress ROS_Accumulation->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Figure 1: Proposed mechanism of Chaetomin-induced oxidative stress.

Disruption of Bacterial Cell Membrane Integrity

Another potential mechanism of action is the disruption of the bacterial cell membrane. A polysaccharide isolated from Chaetomium globosum has been shown to exert its antibacterial effect by increasing the permeability of the inner membrane.[5]

  • Membrane Depolarization: Chaetomin may directly interact with the bacterial cell membrane, causing depolarization and dissipating the membrane potential. This is a critical blow to the cell, as the membrane potential is vital for essential processes like ATP synthesis and nutrient transport.

  • Increased Permeability: The disruption of the membrane leads to increased permeability, allowing the leakage of essential intracellular components and uncontrolled influx of extracellular substances, ultimately leading to cell lysis.

Chaetomin Chaetomin Bacterial_Membrane Bacterial Cell Membrane Chaetomin->Bacterial_Membrane Interacts with Membrane_Depolarization Membrane Depolarization Bacterial_Membrane->Membrane_Depolarization Increased_Permeability Increased Permeability Bacterial_Membrane->Increased_Permeability Cell_Lysis Cell Lysis Membrane_Depolarization->Cell_Lysis Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Leakage->Cell_Lysis

Figure 2: Proposed mechanism of Chaetomin-induced membrane disruption.

Inhibition of Macromolecule Synthesis

While less directly evidenced for Chaetomin itself, the disruption of essential biosynthetic pathways is a common antibiotic mechanism. A polysaccharide from C. globosum has been shown to inhibit the synthesis of whole-cell proteins in Staphylococcus aureus. It is plausible that Chaetomin could also interfere with key processes like protein and DNA synthesis.

  • Protein Synthesis: Chaetomin could potentially bind to bacterial ribosomes or essential enzymes involved in translation, thereby halting protein production.

  • DNA Replication: Interference with enzymes such as DNA gyrase or topoisomerases, which are crucial for DNA replication and repair, could be another mode of action.

Experimental Protocols

To further elucidate the precise antibacterial mechanism of Chaetomin, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Chaetomin stock solution (dissolved in a suitable solvent like DMSO)

    • Spectrophotometer

  • Protocol:

    • Prepare a serial two-fold dilution of the Chaetomin stock solution in the microtiter plate using MHB. The final volume in each well should be 100 µL.

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without Chaetomin) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of Chaetomin at which no visible bacterial growth (turbidity) is observed.

Start Start Prepare_Dilutions Prepare serial dilutions of Chaetomin in 96-well plate Start->Prepare_Dilutions Standardize_Inoculum Standardize bacterial inoculum (0.5 McFarland) Prepare_Dilutions->Standardize_Inoculum Inoculate_Plate Inoculate plate with standardized bacteria Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 3: Workflow for MIC determination.

Assessment of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.

  • Materials:

    • Bacterial culture

    • Phosphate-buffered saline (PBS)

    • H2DCFDA solution

    • Chaetomin

    • Fluorometer or fluorescence microscope

  • Protocol:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS containing H2DCFDA (typically 10 µM) and incubate in the dark for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Resuspend the cells in PBS and treat with various concentrations of Chaetomin.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points. An increase in fluorescence indicates an increase in intracellular ROS.

Bacterial Membrane Potential Assay

This assay utilizes the voltage-sensitive dye DiSC3(5) to monitor changes in bacterial membrane potential.

  • Materials:

    • Bacterial culture

    • HEPES buffer (pH 7.2) with glucose

    • DiSC3(5) dye

    • Chaetomin

    • Valinomycin (as a positive control for depolarization)

    • Fluorometer

  • Protocol:

    • Grow bacteria to the mid-logarithmic phase, harvest, and wash with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD600 of ~0.05.

    • Add DiSC3(5) to a final concentration of ~1 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved.

    • Add Chaetomin at the desired concentration and monitor the fluorescence intensity over time (Excitation ~622 nm, Emission ~670 nm). An increase in fluorescence indicates membrane depolarization.

    • Use Valinomycin as a positive control to induce complete depolarization.

Bacterial Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the activity of bacterial TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Materials:

    • Purified bacterial TrxR

    • NADPH

    • DTNB

    • Chaetomin

    • Reaction buffer (e.g., potassium phosphate (B84403) buffer with EDTA)

    • Spectrophotometer

  • Protocol:

    • In a cuvette, combine the reaction buffer, NADPH, and DTNB.

    • Add the purified bacterial TrxR to initiate the reaction.

    • Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.

    • To test for inhibition, pre-incubate the enzyme with various concentrations of Chaetomin before adding the substrates and measure the reaction rate. A decrease in the rate of absorbance change indicates inhibition of TrxR.

Conclusion and Future Directions

Chaetomin presents a compelling case as a potential antibacterial agent, particularly against Gram-positive pathogens. The existing evidence strongly suggests a mechanism of action centered on the induction of oxidative stress via the inhibition of the bacterial thioredoxin system, likely complemented by the disruption of cell membrane integrity. Further research is imperative to definitively confirm these mechanisms and to explore other potential intracellular targets. The experimental protocols provided in this guide offer a framework for these future investigations, which will be crucial for the development of Chaetomin and its analogs as next-generation antibiotics. The unique mode of action targeting fundamental cellular processes may also offer a solution to the growing challenge of antibiotic resistance.

References

Chaetomin: A Technical Guide to Its Antitumor Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chaetomin, a thiodiketopiperazine natural product derived from fungi of the Chaetomium genus, has emerged as a compound of significant interest in oncology research.[1] Its potent antitumor activities have been demonstrated across a range of cancer models, both in vitro and in vivo.[2] The primary mechanisms of action include the potent inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) signaling and the induction of apoptosis through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core antitumor properties of Chaetomin, detailing its molecular mechanisms, summarizing its efficacy with quantitative data, outlining key experimental protocols for its evaluation, and visualizing its complex biological interactions through signaling pathway diagrams.

Introduction

Chaetomin is a fungal metabolite characterized by a disulfide-bridged piperazine (B1678402) ring, a feature common to the thiodioxopiperazine class of compounds.[1] Initially studied for its antibiotic properties, recent research has pivoted towards its significant anticancer potential.[1][3] Numerous studies have confirmed that Chaetomin suppresses the proliferation of various tumor cells by modulating multiple signaling pathways involved in cancer progression, including those responsible for apoptosis, cell cycle regulation, angiogenesis, and metastasis.[2] This document serves as a technical resource for researchers exploring Chaetomin as a potential therapeutic agent.

Core Mechanisms of Antitumor Action

Chaetomin exerts its anticancer effects through several distinct but interconnected molecular mechanisms. The most well-documented of these are the inhibition of the HIF-1 hypoxia pathway and the induction of oxidative stress leading to apoptosis.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Solid tumors often develop hypoxic (low-oxygen) regions, which triggers the activation of the transcription factor HIF-1. HIF-1 is a critical regulator of the cellular response to hypoxia and its overexpression is linked to tumor progression, angiogenesis, and resistance to therapy.[4][5] Chaetomin functions as a potent inhibitor of this pathway.

The mechanism involves Chaetomin disrupting the structure of the CH1 domain of the transcriptional coactivator p300/CBP.[4][6][7] This disruption prevents the crucial interaction between HIF-1α and p300/CBP, thereby attenuating the transcription of hypoxia-inducible genes such as Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase 9 (CA9), which are essential for tumor angiogenesis and survival.[3][4][5][6] Some evidence also suggests Chaetomin may block the Hsp90/HIF-1α pathway by inhibiting the binding interaction between the two proteins.[8][9]

HIF-1a Inhibition by Chaetomin cluster_0 Cell Nucleus HIF1a HIF-1α p300 p300/CBP HIF1a->p300 Binds HRE Hypoxia Response Element (HRE) p300->HRE Binds Transcription Transcription HRE->Transcription TargetGenes Target Genes (VEGF, CA9) Transcription->TargetGenes Hypoxia Tumor Hypoxia Hypoxia->HIF1a Stabilizes Chaetomin Chaetomin Chaetomin->Block

Caption: Mechanism of HIF-1α pathway inhibition by Chaetomin.
Induction of Apoptosis via Reactive Oxygen Species (ROS)

Chaetomin is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[10][11] A primary mechanism for this is the generation of intracellular Reactive Oxygen Species (ROS).[10][12] While moderate levels of ROS can promote cancer cell proliferation, high levels cause significant cellular damage and trigger apoptosis.[13]

Chaetomin treatment leads to a significant increase in ROS levels, which in turn disrupts the mitochondrial membrane potential.[10] This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of cysteine proteases known as caspases, specifically initiating the activation of caspase-9, which subsequently activates the executioner caspase-3.[10] This process is further regulated by the Bcl-2 family of proteins; Chaetomin upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting cell death.[10]

ROS-Mediated Apoptosis by Chaetomin Chaetomin Chaetomin ROS ↑ Reactive Oxygen Species (ROS) Chaetomin->ROS Bax ↑ Bax Chaetomin->Bax Bcl2 ↓ Bcl-2 Chaetomin->Bcl2 Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chaetomin induces apoptosis via ROS and the intrinsic mitochondrial pathway.

Quantitative Data on Antitumor Efficacy

The cytotoxic and antiproliferative effects of Chaetomin have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Efficacy (IC50) of Chaetomin in Cancer Cell Lines
Cell LineCancer TypeIC50 ValueExposure TimeCitation
A375Human MelanomaDose-dependent reduction24, 48, 72 h[11]
Sk-Mel-28Human MelanomaDose-dependent reductionNot specified[10]
Multiple Myeloma (HMCL)Multiple MyelomaVaries by cell line4 days[6]
HT 1080Human Fibrosarcoma150 nM (effective dose)12 h[4][5]
A549Lung Carcinoma~33 µM (Curcumin ref.)*24 h[14]
CCLP-1Intrahepatic CholangiocarcinomaNot specifiedNot specified[15]
U87MG & T98GGlioblastomaNot specifiedNot specified[16]

*Note: Specific IC50 values for Chaetomin were not consistently available across all reviewed literature; some studies demonstrated dose-dependent effects without reporting a precise IC50. The A549 value is for Curcumin and is provided for context on typical IC50 reporting.[14]

Table 2: In Vivo Efficacy of Chaetomin in Animal Models
Cancer ModelAnimal ModelTreatment DetailsKey OutcomesCitation
Melanoma XenograftsNude MiceNot specifiedSignificant inhibition of tumor growth; reduced PCNA expression; activation of caspase-9/-3.[10]
Hepatoma GraftsNude MiceNot specifiedInhibition of tumor growth; reduced HIF-1α expression and vessel formation.[3]
Spontaneous KrasLA1 Lung CancerMiceNot specifiedMarkedly decreased tumor formation with no observable toxicity.[8][9]
Flank Xenograft ModelsMiceNot specifiedMarkedly decreased tumor formation.[8][9]

Experimental Protocols

Reproducibility is paramount in scientific research. This section details generalized protocols for key assays used to evaluate the antitumor properties of Chaetomin, based on methodologies described in the cited literature.

In Vitro Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A375, HT 1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose cells to a range of concentrations of Chaetomin (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[18]

Apoptosis Quantification (e.g., Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Chaetomin for a specified time.[17]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash with cold PBS.[17]

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by Chaetomin.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[20]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[10]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer Chaetomin (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume (e.g., using calipers with the formula: (Length x Width²)/2) and monitor animal body weight and overall health regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and perform further analysis, such as immunohistochemistry for proliferation markers (e.g., PCNA) or apoptosis markers (e.g., cleaved caspase-3).[10]

Antitumor Drug Evaluation Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Viability Cell Viability Assay (e.g., MTT) IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis Western Western Blot (HIF-1α, Caspases) IC50->Western ROS ROS Detection IC50->ROS Xenograft Tumor Xenograft Model Apoptosis->Xenograft Western->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy

Caption: A typical workflow for evaluating the antitumor properties of a compound.

Conclusion

Chaetomin exhibits significant and multifaceted antitumor properties, primarily through the inhibition of the critical HIF-1α survival pathway and the robust induction of ROS-mediated apoptosis. Its efficacy has been demonstrated in a variety of cancer types, including melanoma, multiple myeloma, and fibrosarcoma. The quantitative data from both in vitro and in vivo studies underscore its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to optimize its pharmacological properties, fully elucidate its range of molecular targets, and evaluate its potential in clinical settings. This guide provides a foundational technical overview to support and direct such future investigations.

References

Fungicidal Properties of Chaetomin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Antifungal Agent Chaetomin and its Efficacy Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomin, a potent epidithiodiketopiperazine metabolite produced by the fungus Chaetomium globosum, has demonstrated significant fungicidal activity against a broad spectrum of plant pathogens. This technical guide provides a comprehensive overview of the current scientific understanding of Chaetomin's effects, including quantitative data on its efficacy, detailed experimental protocols for its study, and an exploration of its mode of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development of novel antifungal agents for agricultural applications.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into naturally derived compounds for the management of plant diseases. Chaetomium globosum, a ubiquitous filamentous fungus, is a well-known biological control agent that produces a variety of secondary metabolites with antagonistic properties against plant pathogens.[1][2][3] Among these metabolites, Chaetomin has emerged as a compound of significant interest due to its potent fungicidal effects.[4] This guide will delve into the technical details of Chaetomin's antifungal activity, providing researchers with the necessary information to further investigate and potentially harness its capabilities.

Quantitative Antifungal Activity of Chaetomin

The efficacy of Chaetomin has been quantified against several key plant pathogens. The following table summarizes the available data on its inhibitory concentrations.

Plant PathogenAssay TypeParameterValue (µg/mL)Reference
Pythium ultimumMycelial Growth InhibitionEC50< 0.1[4]
Pythium ultimumMycelial Growth InhibitionMIC0.25 - 0.5[4]
Bipolaris sorokinianaPoisoned Food Technique-Significant inhibition at 500 & 1000[5]
Fusarium graminearumPoisoned Food Technique-Significant inhibition at 500 & 1000[5]
Macrophomina phaseolinaPoisoned Food Technique-Significant inhibition at 500 & 1000[5]
Rhizoctonia solaniPoisoned Food Technique-Significant inhibition at 500 & 1000[5]

Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Studies have shown that the ability of different Chaetomium globosum strains to produce Chaetomin in liquid culture correlates with their effectiveness in suppressing Pythium damping-off of sugarbeet.[4] Notably, the inhibitory activity of Chaetomin against the mycelial growth of Pythium ultimum was found to be comparable to the commercial fungicide metalaxyl (B1676325) and five to ten times higher than that of gliotoxin, another epidithiodiketopiperazine antibiotic.[4]

Experimental Protocols

This section provides detailed methodologies for the extraction of Chaetomin and the assessment of its antifungal activity.

Extraction and Purification of Chaetomin from Chaetomium globosum

This protocol is adapted from methodologies used for the extraction of secondary metabolites from Chaetomium species.[5]

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification A Inoculate C. globosum in Potato Dextrose Broth (PDB) B Incubate for 28 days at 25±1°C A->B C Filter culture through cheesecloth B->C D Extract filtrate with Ethyl Acetate (1:2 ratio) C->D E Concentrate organic phase (Rotary Evaporator) D->E F Column Chromatography (Silica Gel) E->F G Elute with solvent gradient (e.g., Hexane, Benzene, Acetone) F->G H Fraction Collection and Analysis (TLC) G->H I High-Performance Liquid Chromatography (HPLC) H->I J Isolate Pure Chaetomin I->J

Caption: The experimental workflow for the poisoned food technique.

Materials:

  • Purified Chaetomin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri plates

  • Cultures of test plant pathogens

  • Sterile cork borer

Procedure:

  • Prepare a stock solution of Chaetomin in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Add the appropriate volume of the Chaetomin stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL). A control set should be prepared with an equivalent amount of DMSO without Chaetomin.

  • Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

  • Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing culture of the test pathogen.

  • Place the mycelial disc in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the specific pathogen until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of inhibition of mycelial growth using the following formula:

    • Percent Inhibition = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the colony in the control plate

      • T = Average diameter of the colony in the treated plate

Mechanism of Action

The precise molecular targets and signaling pathways affected by Chaetomin in plant pathogenic fungi are not yet fully elucidated. However, as an epidithiodiketopiperazine (ETP), its fungicidal activity is believed to be primarily mediated by the disulfide bridge in its structure.

Proposed Mechanism of Action for Epidithiodiketopiperazines

G A Chaetomin (Epidithiodiketopiperazine) B Fungal Cell A->B Enters C Generation of Reactive Oxygen Species (ROS) B->C Induces D Inactivation of Thiol-containing Enzymes and Proteins B->D Reacts with E Disruption of Cellular Redox Homeostasis C->E F Inhibition of Critical Cellular Processes D->F E->F G Fungal Cell Death F->G

Caption: A diagram illustrating the proposed antifungal mechanism of Chaetomin.

The disulfide bond is a key feature of ETPs and is crucial for their biological activity. This bond can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS creates oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.

Furthermore, the disulfide bridge can react with the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inactivation of essential enzymes and disruption of protein function, thereby interfering with vital cellular processes and ultimately leading to fungal cell death. While the broader mechanism of ETPs is understood, the specific downstream signaling pathways in plant pathogens that are most sensitive to Chaetomin remain an important area for future research.

Conclusion and Future Directions

Chaetomin, a secondary metabolite from Chaetomium globosum, exhibits potent fungicidal activity against a range of important plant pathogens. This technical guide has provided a summary of the available quantitative data, detailed experimental protocols for its study, and an overview of its likely mechanism of action.

For researchers and drug development professionals, Chaetomin represents a promising lead compound for the development of new bio-based fungicides. Future research should focus on:

  • Expanding the quantitative data: Determining the EC50 and MIC values of pure Chaetomin against a wider array of economically important plant pathogens.

  • Elucidating the specific mechanism of action: Identifying the precise molecular targets and signaling pathways within fungal cells that are disrupted by Chaetomin. Techniques such as transcriptomics and proteomics could be employed to understand the global cellular response to Chaetomin treatment.

  • Optimizing production and formulation: Developing cost-effective methods for the large-scale production of Chaetomin and formulating it into stable and effective products for field application.

By addressing these research areas, the full potential of Chaetomin as a valuable tool in sustainable agriculture can be realized.

References

The Multifaceted Bioactivities of Chaetomin: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal metabolite Chaetomin, primarily produced by species of the genus Chaetomium, has emerged as a molecule of significant interest in the scientific community. Possessing a unique epidithiodiketopiperazine structure, Chaetomin and its analogues exhibit a broad spectrum of potent biological activities, including robust anticancer and antimicrobial properties. This technical guide provides a comprehensive literature review of the bioactivities of Chaetomin, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Anticancer and Cytotoxic Activities

Chaetomin and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of its anticancer action is attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes.

Quantitative Cytotoxicity Data

The cytotoxic potential of Chaetomin and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cell population's metabolic activity. A summary of reported IC50 values for various Chaetomin-related compounds against different cancer cell lines is presented in Table 1.

CompoundCancer Cell LineIC50 ValueReference
FlavipinA549 (Lung Carcinoma)9.89 µg/mL[1]
FlavipinHT-29 (Colorectal Adenocarcinoma)18 µg/mL[1]
FlavipinMCF-7 (Breast Adenocarcinoma)54 µg/mL[1]
6-formamide-chetominHeLa (Cervical Cancer)21.6-27.1 nM
6-formamide-chetominSGC-7901 (Gastric Cancer)21.6-27.1 nM
6-formamide-chetominA549 (Lung Carcinoma)21.6-27.1 nM
Chaetoglobosin VKB (Oral Epidermoid Carcinoma)18-30 µg/mL
Chaetoglobosin VK562 (Chronic Myelogenous Leukemia)18-30 µg/mL
Chaetoglobosin VMCF-7 (Breast Adenocarcinoma)18-30 µg/mL
Chaetoglobosin VHepG2 (Hepatocellular Carcinoma)18-30 µg/mL
Chaetoglobosin WKB (Oral Epidermoid Carcinoma)18-30 µg/mL
Chaetoglobosin WK562 (Chronic Myelogenous Leukemia)18-30 µg/mL
Chaetoglobosin WMCF-7 (Breast Adenocarcinoma)18-30 µg/mL
Chaetoglobosin WHepG2 (Hepatocellular Carcinoma)18-30 µg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Chaetomin compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in complete medium until they reach 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Chaetomin compound in serum-free medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software.

Signaling Pathways in Anticancer Activity

Chaetomin exerts its anticancer effects by modulating several key signaling pathways.

One of the well-documented mechanisms involves the induction of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis. Chaetocin, a compound from Chaetomium, has been shown to induce ROS-dependent apoptosis in glioma cells through the activation of the ATM-YAP1 axis and JNK-dependent inhibition of glucose metabolism.

ROS_Mediated_Apoptosis Chaetomin Chaetomin ROS ↑ Reactive Oxygen Species (ROS) Chaetomin->ROS ATM ↑ ATM (Ataxia-Telangiectasia Mutated) ROS->ATM JNK ↑ JNK (c-Jun N-terminal kinase) ROS->JNK YAP1 ↑ YAP1 (Yes-associated protein 1) ATM->YAP1 activates p73 p73 YAP1->p73 interacts with p300 p300 YAP1->p300 interacts with Apoptosis Apoptosis p73->Apoptosis induces p300->Apoptosis induces Glucose_Metabolism ↓ Glucose Metabolism JNK->Glucose_Metabolism inhibits Cell_Proliferation ↓ Cell Proliferation Glucose_Metabolism->Cell_Proliferation supports

Caption: ROS-mediated apoptotic pathway induced by Chaetomin.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer. Flavipin, isolated from an endophytic Chaetomium globosum, has been shown to down-regulate NF-κB, contributing to its pro-apoptotic effects.[1]

NFkB_Inhibition cluster_cytoplasm Cytoplasm Chaetomin Chaetomin (e.g., Flavipin) IKK IKK Complex Chaetomin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression induces

Caption: Inhibition of the NF-κB signaling pathway by Chaetomin.

Antimicrobial Activities

Chaetomin and extracts from Chaetomium species exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A summary of reported MIC values is presented in Table 2.

Compound/ExtractMicroorganismMIC ValueReference
Chloroformic extract of C. globosumKlebsiella pneumoniae 10.05 mg/mL
Chloroformic extract of C. globosumStaphylococcus epidermidis0.05 mg/mL
Chloroformic extract of C. globosumStaphylococcus aureus0.1 mg/mL
Chloroformic extract of C. globosumSalmonella typhimurium 20.1 mg/mL
Chloroformic extract of C. globosumEnterococcus faecalis0.5 mg/mL
Chloroformic extract of C. globosumCandida albicans0.5 mg/mL
Chloroformic extract of C. globosumMRSA1 mg/mL
Chloroformic extract of C. globosumKlebsiella pneumoniae 25 mg/mL
Chloroformic extract of C. globosumShigella flexneri5 mg/mL
Chloroformic extract of C. globosumSalmonella typhimurium 15 mg/mL
6-formamide-chetominEscherichia coli0.78 µg/mL
6-formamide-chetominStaphylococcus aureus0.78 µg/mL
6-formamide-chetominSalmonella typhimurium ATCC 65390.78 µg/mL
6-formamide-chetominEnterococcus faecalis0.78 µg/mL
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Chaetomin compound (dissolved in a suitable solvent)

  • Sterile 96-well microplates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism on an appropriate agar (B569324) plate overnight.

    • Pick several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Compound:

    • Prepare a stock solution of the Chaetomin compound.

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Extraction and Purification of Chaetomin

The isolation of Chaetomin from fungal cultures is a critical first step for its characterization and bioactivity screening.

Extraction_Purification Start Fungal Culture (e.g., Chaetomium globosum) Fermentation Solid-State or Liquid Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetone) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Chaetomin Pure Chaetomin HPLC->Pure_Chaetomin

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Chaetomin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomin is a mycotoxin produced by several species of the fungal genus Chaetomium, notably Chaetomium cochliodes and Chaetomium globosum. It exhibits potent antibacterial and anticancer properties, making it a molecule of significant interest for drug development. The primary mechanism of its anticancer activity involves the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway and the induction of apoptosis. This document provides a detailed protocol for the isolation and purification of chaetomin from fungal cultures, compiled from established methodologies. It covers fungal cultivation, extraction of the crude product, and a multi-step purification process. Additionally, it outlines the key signaling pathways affected by chaetomin.

Fungal Strain and Culture

Several species of Chaetomium are known to produce chaetomin and other bioactive compounds. Chaetomium cochliodes and Chaetomium globosum are commonly used for chaetomin production.[1][2] The optimal medium for fungal growth and chaetomin production is a Czapek-Dox medium supplemented with a nitrogen source like corn steep liquor or yeast extract.[1] Solid-state fermentation on a rice medium is also a viable method for producing chaetomin-related metabolites.[3][4]

Table 1: Fungal Culture Parameters

ParameterValueReference
Fungal SpeciesChaetomium cochliodes, Chaetomium globosum[1][2]
Culture MediumCzapek-Dox with corn steep liquor or yeast extract[1]
Incubation Temperature28 °C[1]
Incubation Time10 - 28 days[1][3]

Experimental Protocols

I. Fungal Cultivation (Liquid Culture)
  • Medium Preparation: Prepare a Czapek-Dox liquid medium and supplement it with either corn steep liquor or yeast extract. Dispense the medium into shallow layers in flasks to ensure adequate aeration.

  • Sterilization: Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterilized medium with a pure culture of Chaetomium cochliodes or Chaetomium globosum.

  • Incubation: Incubate the flasks at 28°C for 10 to 15 days.[1] Chaetomin is produced in the mycelium and secreted into the medium.[1]

II. Extraction of Chaetomin

Chaetomin can be extracted from both the fungal mycelium and the culture filtrate. The majority of chaetomin is found within the mycelium.[1]

  • Separation of Mycelium and Filtrate: After incubation, separate the mycelium from the liquid medium by filtration.

  • Extraction from Mycelium:

    • Collect the mycelium and extract it three times with acetone (B3395972) at room temperature.[1] Each extraction should be for 24 hours.

    • Combine the acetone extracts and evaporate the solvent under reduced pressure to yield a crude extract. From a typical extraction, 1.0 to 1.5 g of crude chaetomin can be obtained.[1]

  • Extraction from Culture Filtrate:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).[1]

    • Combine the ethyl acetate extracts and concentrate under reduced pressure.

III. Purification of Chaetomin

A multi-step purification process is required to obtain pure chaetomin from the crude extract.

  • Solvent Washing:

    • Wash the concentrated extract three times with a 5% sodium bicarbonate solution.

    • Subsequently, wash three times with a 5% sodium carbonate solution.

    • Finally, wash with water until the extract is neutral.[1]

  • Petroleum Ether Treatment: Treat the washed extract with petroleum ether to remove nonpolar impurities.[1]

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: Subject the extract to column chromatography on silica gel. Elute with a gradient of chloroform (B151607) and methanol (B129727) to separate fractions based on polarity.[3]

    • Sephadex LH-20 Chromatography: Further purify the chaetomin-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other impurities.[3]

    • Semi-preparative HPLC: The final purification is achieved using semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[5]

Table 2: HPLC Purification Parameters for Chaetomin-related Compounds

ParameterValueReference
ColumnC18, 250 x 10 mm, 5 µm[5]
Mobile PhaseAcetonitrile and Water Gradient[5]
Flow Rate3.0 mL/min[5]
DetectionUV at ~220 nm and 280-290 nm[5]

Experimental Workflow

Chaetomin_Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Inoculation of Chaetomium sp. Incubation Incubation (28°C, 10-28 days) Culture->Incubation Filtration Filtration Incubation->Filtration Mycelium Mycelium Filtration->Mycelium Filtrate Culture Filtrate Filtration->Filtrate Acetone_Ext Acetone Extraction Mycelium->Acetone_Ext EtOAc_Ext Ethyl Acetate Extraction Filtrate->EtOAc_Ext Crude_Extract Crude Chaetomin Extract Acetone_Ext->Crude_Extract EtOAc_Ext->Crude_Extract Solvent_Wash Solvent Washing (Bicarbonate, Carbonate) Crude_Extract->Solvent_Wash Silica_Gel Silica Gel Chromatography Solvent_Wash->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC Pure_Chaetomin Pure Chaetomin HPLC->Pure_Chaetomin

Caption: Workflow for Chaetomin Isolation and Purification.

Signaling Pathways Affected by Chaetomin

Chaetomin exerts its biological effects, particularly its anticancer activity, by modulating key cellular signaling pathways.

HIF-1α Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and recruits the co-activator p300 to initiate the transcription of genes involved in angiogenesis, cell survival, and metabolism, such as VEGF and CA9.[3][4] Chaetomin disrupts the interaction between HIF-1α and p300 by binding to the CH1 domain of p300.[4][5] This inhibition of the HIF-1α/p300 complex formation prevents the transcription of HIF-1α target genes, thereby exerting anti-tumor effects.[3][4]

HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_dimerization HIF-1α/HIF-1β Dimerization HIF1a_stabilization->HIF1a_dimerization HIF1_complex HIF-1α/HIF-1β/p300 Complex HIF1a_dimerization->HIF1_complex p300 p300 Co-activator p300->HIF1_complex HRE Hypoxia Response Element (HRE) Binding HIF1_complex->HRE Gene_Transcription Transcription of Target Genes (e.g., VEGF, CA9) HRE->Gene_Transcription Tumor_Progression Tumor Progression (Angiogenesis, Survival) Gene_Transcription->Tumor_Progression Chaetomin Chaetomin Chaetomin->Inhibition Inhibition->HIF1_complex Inhibition

Caption: Chaetomin's Inhibition of the HIF-1α Signaling Pathway.

Intrinsic Apoptosis Pathway

Chaetomin and the related compound chaetocin (B1668567) have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This process is initiated by an increase in intracellular reactive oxygen species (ROS).[2] The accumulation of ROS leads to a disruption of the mitochondrial membrane potential and an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[6][7] Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[2][6]

Apoptosis_Pathway Chaetomin Chaetomin ROS ↑ Reactive Oxygen Species (ROS) Chaetomin->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Mito_Perm Mitochondrial Membrane Permeabilization Bax_Bcl2->Mito_Perm Cyt_c Cytochrome c Release Mito_Perm->Cyt_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cyt_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chaetomin-Induced Intrinsic Apoptosis Pathway.

References

Application Note: Quantification of Chaetomin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomin is a mycotoxin produced by various species of the Chaetomium fungus, notably Chaetomium globosum. It exhibits a range of biological activities, including potent anticancer and antibiotic properties. The mechanism of its anticancer effects involves the inhibition of hypoxia-inducible factor-1α (HIF-1α), interference with the PI3K/Akt signaling pathway, and induction of reactive oxygen species (ROS), which can lead to cell cycle arrest and apoptosis.[1][2][3][4][5] Accurate and reliable quantification of chaetomin is crucial for research into its therapeutic potential, for quality control in fermentation processes, and for toxicological assessments. This application note provides a detailed protocol for the quantification of chaetomin in fungal extracts using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol describes the extraction of chaetomin from a liquid culture of a chaetomin-producing fungal strain.

Materials:

Procedure:

  • Extraction:

    • Harvest the fungal culture broth.

    • Perform a liquid-liquid extraction by mixing the culture filtrate with an equal volume of ethyl acetate in a separatory funnel.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction process two more times to ensure complete extraction of chaetomin.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 45°C.

  • Sample Reconstitution:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for Chaetomin Quantification

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A HPLC-grade water
Mobile Phase B HPLC-grade acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 290 nm[6]
Injection Volume 10 µL
Run Time 30 minutes

Note: The gradient program is a starting point and may require optimization based on the specific column and HPLC system used.

Preparation of Standard Solutions

Materials:

  • Chaetomin analytical standard

  • Methanol (HPLC grade)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of chaetomin standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC method validation. These are representative values and should be determined experimentally for each specific application.

Table 1: Chaetomin Calibration Curve Data (Example)

Concentration (µg/mL)Peak Area
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Correlation Coefficient (r²) > 0.999

Table 2: Method Validation Parameters (Representative Values)

ParameterResult
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Retention Time Approximately 12.2 min

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis fungal_culture Fungal Culture extraction Liquid-Liquid Extraction (Ethyl Acetate) fungal_culture->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection at 290 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Chaetomin Quantification calibration->quantification

Caption: Experimental workflow for chaetomin quantification.

Chaetomin's Anticancer Signaling Pathway

Caption: Simplified signaling pathway of chaetomin's anticancer activity.

References

Using Chaetomin as a Molecular Probe in Hypoxia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen tension, is a hallmark of the microenvironment of solid tumors and is implicated in tumor progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase IX (CA9).

Chaetomin, a mycotoxin produced by Chaetomium species, has emerged as a potent and specific molecular probe for studying the HIF-1 signaling pathway. It functions by disrupting the crucial interaction between HIF-1α and its transcriptional co-activator, p300/CBP.[1][2] This inhibition is achieved by Chaetomin binding to the CH1 domain of p300, thereby preventing the recruitment of the transcriptional machinery to HIF-1 target genes.[1] This specific mechanism of action makes Chaetomin an invaluable tool for elucidating the role of the HIF-1 pathway in various physiological and pathological processes. Some studies also suggest that Chaetomin can inhibit the Hsp90/HIF-1α pathway.[3]

These application notes provide detailed protocols for utilizing Chaetomin as a molecular probe to investigate the HIF-1 signaling pathway in cancer cells under hypoxic conditions.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Chaetomin in Various Cancer Cell Lines under Hypoxia
Cell LineCancer TypeIC50 (nM)Assay ConditionsReference
Human Myeloma Cell Lines (HMCL)Multiple Myeloma4.1 (median)4-day culture, viability assessed by CellTiter-Glo[1]
HT 1080Human Fibrosarcoma~150 (effective dose for maximum HRE suppression)16-hour treatment, EGFP-HRE reporter assay[2][4]
H1299Non-Small Cell Lung CancerMicromolar range for monolayer, Nanomolar range for spheroids24-hour treatment for monolayer, longer for spheroids[3]
H460Non-Small Cell Lung CancerMicromolar range for monolayer, Nanomolar range for spheroids24-hour treatment for monolayer, longer for spheroids[3]
Table 2: Dose-Dependent Effect of Chaetomin on HIF-1 Target Gene Expression in HT 1080 Human Fibrosarcoma Cells under Hypoxia (0.1% O₂)
TreatmentVEGF mRNA Expression (% of Hypoxic Control)CA9 mRNA Expression (% of Hypoxic Control)Reference
Hypoxia + Vehicle100%100%[2]
Hypoxia + Chaetomin (150 nM)39.6 ± 16.0%44.4 ± 7.2%[2]

Mandatory Visualization

HIF-1 Signaling Pathway and Chaetomin Inhibition HIF-1 Signaling Pathway and Chaetomin Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1a_normoxia HIF-1α PHDs PHDs HIF-1a_normoxia->PHDs Hydroxylation (O2 dependent) HIF-1a_hypoxia HIF-1α (stabilized) VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-1_complex HIF-1 Complex HIF-1a_hypoxia->HIF-1_complex HIF-1b HIF-1β (ARNT) HIF-1b->HIF-1_complex HRE HRE (DNA) HIF-1_complex->HRE p300 p300/CBP p300->HRE Target_Genes Target Gene Transcription (VEGF, CA9, etc.) HRE->Target_Genes Activation Chaetomin Chaetomin Chaetomin->p300 Inhibits Interaction with HIF-1α Experimental Workflow for Studying Hypoxia with Chaetomin Experimental Workflow for Studying Hypoxia with Chaetomin cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., HT 1080, HeLa) Hypoxia_Induction 2. Hypoxia Induction (1% O2 or CoCl2) Cell_Culture->Hypoxia_Induction Chaetomin_Treatment 3. Chaetomin Treatment (Dose-response or fixed concentration) Hypoxia_Induction->Chaetomin_Treatment Sample_Harvesting 4. Sample Harvesting (Cell lysates, RNA) Chaetomin_Treatment->Sample_Harvesting Western_Blot Western Blot (HIF-1α protein levels) Sample_Harvesting->Western_Blot Luciferase_Assay HRE-Luciferase Assay (HIF-1 transcriptional activity) Sample_Harvesting->Luciferase_Assay RT-qPCR RT-qPCR (VEGF, CA9 mRNA levels) Sample_Harvesting->RT-qPCR Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis RT-qPCR->Data_Analysis

References

Anwendung von Chaetomin in der Untersuchung von Krebszelllinien: Detaillierte Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Chaetomin ist ein Mykotoxin, das aus Pilzen der Gattung Chaetomium isoliert wird. Jüngste Forschungen haben sein vielversprechendes Potenzial als Antikrebsmittel aufgezeigt. Seine Wirkung beruht in erster Linie auf der Hemmung des Hypoxie-induzierbaren Faktor 1-alpha (HIF-1α), einem Schlüsseltranskriptionsfaktor, der bei der Anpassung von Tumorzellen an hypoxische Bedingungen, der Angiogenese und dem Zellüberleben eine entscheidende Rolle spielt. Chaetomin stört die Interaktion zwischen HIF-1α und seinem Koaktivator p300, was zu einer verminderten Transkription von HIF-1α-Zielgenen führt.[1] Darüber hinaus wurde gezeigt, dass Chaetomin in verschiedenen Krebszelllinien Apoptose (programmierter Zelltod) durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) und die Aktivierung des intrinsischen mitochondrialen Signalwegs induziert. Diese Anwendungshinweise bieten einen detaillierten Überblick über die Mechanismen von Chaetomin und stellen Protokolle für Schlüsselversuche zur Untersuchung seiner Antikrebswirkung in Zellkulturmodellen bereit.

Wirkmechanismus

Der primäre Wirkmechanismus von Chaetomin in Krebszellen umfasst zwei Hauptpfade: die Hemmung von HIF-1α und die Induktion von Apoptose.

1. HIF-1α-Hemmung: Unter hypoxischen Bedingungen, die in soliden Tumoren häufig vorkommen, wird HIF-1α stabilisiert und bindet an den Koaktivator p300. Dieser Komplex initiiert die Transkription von Genen, die das Überleben der Tumorzellen, die Angiogenese und die Metastasierung fördern. Chaetomin bindet an HIF-1α und verhindert dessen Assoziation mit p300, wodurch diese Überlebensmechanismen effektiv blockiert werden.[1]

2. Apoptose-Induktion: Chaetomin induziert Apoptose durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) in den Krebszellen.[2] Ein erhöhter ROS-Spiegel führt zu einer Störung des mitochondrialen Membranpotenzials. Dies wiederum hat die Freisetzung von Cytochrom c aus den Mitochondrien ins Zytosol zur Folge. Cytochrom c aktiviert dann eine Kaskade von Caspasen, insbesondere Caspase-9 und Caspase-3, die als zentrale Vollstrecker der Apoptose fungieren.[3] Dieser Prozess wird durch die Hochregulierung des pro-apoptotischen Proteins Bax und die Herunterregulierung des anti-apoptotischen Proteins Bcl-2 weiter verstärkt.[1][3]

Chaetomin_Wirkmechanismus Chaetomin Chaetomin HIF1a_p300 HIF-1α/p300 Komplex Chaetomin->HIF1a_p300 hemmt ROS ↑ Reaktive Sauerstoffspezies (ROS) Chaetomin->ROS Bax ↑ Bax Chaetomin->Bax fördert Bcl2 ↓ Bcl-2 Chaetomin->Bcl2 hemmt HIF1a HIF-1α HIF1a->HIF1a_p300 p300 p300 p300->HIF1a_p300 Zielgene HIF-1 Zielgene (z.B. VEGF, CA9) HIF1a_p300->Zielgene aktiviert Tumorwachstum Tumorwachstum & Angiogenese Zielgene->Tumorwachstum Mitochondrien Mitochondrien ROS->Mitochondrien Cytochrom_c Cytochrom c Freisetzung Mitochondrien->Cytochrom_c Bax->Mitochondrien fördert Bcl2->Mitochondrien hemmt Caspase9 Caspase-9 Aktivierung Cytochrom_c->Caspase9 Caspase3 Caspase-3 Aktivierung Caspase9->Caspase3 Apoptose Apoptose Caspase3->Apoptose

Abbildung 1: Signalwege, die durch Chaetomin beeinflusst werden.

Quantitative Datenzusammenfassung

Die zytotoxische und pro-apoptotische Aktivität von Chaetomin wurde in verschiedenen Krebszelllinien untersucht. Die folgende Tabelle fasst die halbmaximale Hemmkonzentration (IC50) und andere quantitative Daten zusammen.

ZelllinieKrebstypIC50-Wert (nM)Behandlungsdauer (h)Anmerkungen
A375Melanom~2324Dosis- und zeitabhängige Reduktion der Proliferation.[4]
A375Melanom~1948Dosis- und zeitabhängige Reduktion der Proliferation.[4]
A375Melanom~2172Dosis- und zeitabhängige Reduktion der Proliferation.[4]
K562Leukämie3548Signifikante Induktion von Apoptose.[3]
A549Lungenkrebs54.336Induziert Apoptose und DNA-Schäden durch ROS.[5]
HT 1080Fibrosarkom15016Reduziert die hypoxische Radioresistenz.[6][7]
U87MGGlioblastom500 (in Kombination)6Verstärkt TRAIL-induzierte Apoptose.[2]
T98GGlioblastom500 (in Kombination)6Verstärkt TRAIL-induzierte Apoptose.[2]

Tabelle 1: IC50-Werte von Chaetomin in verschiedenen Krebszelllinien.

ZelllinieBehandlungApoptotische Zellen (%)Anmerkungen
K562100 nM Chaetomin für 48h>60%Dosis- und zeitabhängiger Anstieg der Apoptoserate.[3]
U87MG500 nM Chaetomin + TRAIL12.5% (Sub-G1)Signifikanter Anstieg im Vergleich zur Kontrolle (2.8%).[2]
T98G500 nM Chaetomin + TRAIL18.4% (Sub-G1)Signifikanter Anstieg im Vergleich zur Kontrolle (1.8%).[2]

Tabelle 2: Induktion von Apoptose durch Chaetomin.

ZelllinieBehandlungCaspase-3 Aktivität (fach-Zunahme)Caspase-9 Aktivität (fach-Zunahme)
K56225 nM Chaetomin2.52.1
K56250 nM Chaetomin5.54.3
K562100 nM Chaetomin8.85.6

Tabelle 3: Caspase-Aktivierung durch Chaetomin in K562-Zellen.[3]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die wichtigsten Methoden zur Untersuchung der Wirkung von Chaetomin auf Krebszelllinien.

Experimenteller_Workflow Zellkultur Krebszelllinien-Kultur Behandlung Behandlung mit Chaetomin (verschiedene Konzentrationen & Zeiten) Zellkultur->Behandlung Viabilitaet Zellviabilitäts-Assay (MTT / CCK-8) Behandlung->Viabilitaet Apoptose_Assay Apoptose-Assay (Annexin V / PI Färbung) Behandlung->Apoptose_Assay Western_Blot Western Blot Analyse Behandlung->Western_Blot IC50 Bestimmung des IC50-Wertes Viabilitaet->IC50 Apoptose_Quant Quantifizierung der Apoptose Apoptose_Assay->Apoptose_Quant Protein_Analyse Analyse der Proteinexpression (HIF-1α, Bcl-2, Bax, Caspasen) Western_Blot->Protein_Analyse

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Zellviabilitäts-Assay (MTT-Assay)

Dieser Assay misst die metabolische Aktivität von Zellen, die ein Indikator für die Zellviabilität ist.

Materialien:

  • Krebszelllinien

  • 96-Well-Platten

  • Kulturmedium (z.B. DMEM oder RPMI-1640) mit 10% fötalem Kälberserum (FCS)

  • Chaetomin-Stammlösung (in DMSO)

  • MTT-Lösung (5 mg/ml in PBS)

  • DMSO (Dimethylsulfoxid)

  • Plattenlesegerät (Spektralphotometer)

Protokoll:

  • Zellen aussäen: Säen Sie die Zellen in einer Dichte von 5 x 10³ bis 1 x 10⁴ Zellen pro Well in 100 µl Kulturmedium in eine 96-Well-Platte aus. Inkubieren Sie die Platte über Nacht bei 37°C und 5% CO₂.

  • Behandlung: Bereiten Sie serielle Verdünnungen von Chaetomin im Kulturmedium vor. Entfernen Sie das Medium aus den Wells und fügen Sie 100 µl der Chaetomin-Verdünnungen hinzu. Fügen Sie auch eine Vehikelkontrolle (DMSO in Medium) und eine unbehandelte Kontrolle hinzu.

  • Inkubation: Inkubieren Sie die Platte für die gewünschten Zeiträume (z.B. 24, 48, 72 Stunden) bei 37°C und 5% CO₂.

  • MTT-Zugabe: Fügen Sie 10 µl der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für weitere 3-4 Stunden bei 37°C. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µl DMSO zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen. Schwenken Sie die Platte vorsichtig für 10-15 Minuten.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

  • Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle. Erstellen Sie eine Dosis-Wirkungs-Kurve, um den IC50-Wert zu bestimmen.

Apoptose-Assay (Annexin V-FITC / Propidiumiodid-Färbung)

Dieser Assay unterscheidet zwischen lebenden, früh apoptotischen, spät apoptotischen und nekrotischen Zellen.

Materialien:

  • Behandelte und unbehandelte Zellen

  • Annexin V-FITC Apoptosis Detection Kit (enthält Annexin V-FITC, Propidiumiodid (PI) und Bindungspuffer)

  • Durchflusszytometer

Protokoll:

  • Zellernte: Ernten Sie die Zellen (sowohl adhärente als auch schwimmende) nach der Behandlung mit Chaetomin. Waschen Sie die Zellen zweimal mit eiskaltem PBS.

  • Resuspendierung: Resuspendieren Sie das Zellpellet in 100 µl 1x Bindungspuffer, sodass die Zellkonzentration etwa 1 x 10⁶ Zellen/ml beträgt.

  • Färbung: Fügen Sie 5 µl Annexin V-FITC und 5 µl PI (oder gemäß den Anweisungen des Kits) zur Zellsuspension hinzu. Mischen Sie vorsichtig und inkubieren Sie für 15 Minuten bei Raumtemperatur im Dunkeln.

  • Verdünnung: Fügen Sie 400 µl 1x Bindungspuffer zu jeder Probe hinzu.

  • Analyse: Analysieren Sie die Proben sofort mit einem Durchflusszytometer.

    • Lebende Zellen: Annexin V-negativ / PI-negativ

    • Früh apoptotische Zellen: Annexin V-positiv / PI-negativ

    • Spät apoptotische/nekrotische Zellen: Annexin V-positiv / PI-positiv

Western Blot zur Detektion von HIF-1α und Apoptose-Markern

Diese Technik wird verwendet, um die Expression spezifischer Proteine nachzuweisen und zu quantifizieren.

Materialien:

  • Behandelte und unbehandelte Zellen

  • RIPA-Puffer mit Protease- und Phosphatase-Inhibitoren

  • BCA-Protein-Assay-Kit

  • SDS-PAGE-Gele

  • PVDF-Membran

  • Blockierpuffer (z.B. 5% Magermilch in TBST)

  • Primäre Antikörper (gegen HIF-1α, Bcl-2, Bax, gespaltene Caspase-3, β-Aktin als Ladekontrolle)

  • HRP-konjugierte sekundäre Antikörper

  • Chemilumineszenz-Detektionsreagenz (ECL)

  • Imaging-System

Protokoll:

  • Zelllyse: Lysieren Sie die Zellen in eiskaltem RIPA-Puffer. Zentrifugieren Sie die Lysate, um Zelltrümmer zu entfernen, und sammeln Sie den Überstand.

  • Proteinkonzentration bestimmen: Messen Sie die Proteinkonzentration mit dem BCA-Assay.

  • Probenvorbereitung: Mischen Sie gleiche Proteinmengen (z.B. 20-40 µg) mit Laemmli-Probenpuffer und denaturieren Sie sie durch Erhitzen.

  • Gelelektrophorese: Trennen Sie die Proteine auf einem SDS-PAGE-Gel.

  • Proteintransfer: Übertragen Sie die Proteine vom Gel auf eine PVDF-Membran.

  • Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.

  • Inkubation mit primärem Antikörper: Inkubieren Sie die Membran mit dem verdünnten primären Antikörper über Nacht bei 4°C.

  • Waschen: Waschen Sie die Membran dreimal für jeweils 5-10 Minuten mit TBST.

  • Inkubation mit sekundärem Antikörper: Inkubieren Sie die Membran mit dem HRP-konjugierten sekundären Antikörper für 1 Stunde bei Raumtemperatur.

  • Waschen: Wiederholen Sie den Waschschritt.

  • Detektion: Inkubieren Sie die Membran mit ECL-Reagenz und visualisieren Sie die Proteinbanden mit einem Imaging-System.

  • Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie sie auf die Ladekontrolle.

Wichtiger Hinweis für die HIF-1α-Detektion: HIF-1α ist unter normoxischen Bedingungen sehr instabil. Die Probenvorbereitung muss schnell und auf Eis erfolgen. Für eine zuverlässige Detektion wird die Verwendung von Kernextrakt anstelle von Gesamtzellysat empfohlen, da stabilisiertes HIF-1α in den Zellkern transloziert.[8][9]

Fazit

Chaetomin zeigt eine signifikante Antikrebswirkung in einer Vielzahl von Krebszelllinien, die hauptsächlich auf seiner Fähigkeit beruht, den HIF-1α-Signalweg zu hemmen und Apoptose zu induzieren. Die vorgestellten Protokolle bieten eine solide Grundlage für Forscher, um die zellulären und molekularen Effekte von Chaetomin weiter zu untersuchen. Die quantitativen Daten unterstreichen sein Potenzial als Leitstruktur für die Entwicklung neuer Krebstherapeutika, insbesondere für Tumoren, die durch Hypoxie und eine Überexpression von HIF-1α gekennzeichnet sind.

References

Chaetomin: A Promising Biocontrol Agent Against Phytopathogenic Fungi - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomium, a genus of filamentous fungi, has emerged as a significant source of bioactive secondary metabolites with potent antifungal properties. Among these, Chaetomin and other compounds produced by species like Chaetomium globosum have demonstrated considerable efficacy in controlling a wide range of plant diseases caused by phytopathogenic fungi. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action, including the induction of plant defense signaling pathways. The information is intended to guide researchers in the evaluation and potential development of Chaetomin-based biocontrol agents.

The antagonistic action of Chaetomium species against plant pathogens is multifaceted, involving antibiosis through the production of secondary metabolites, mycoparasitism, and the induction of systemic resistance in the host plant.[1][2] These attributes make Chaetomium and its metabolites attractive alternatives to synthetic fungicides, offering a more sustainable approach to disease management in agriculture.

Data Presentation: Efficacy of Chaetomin and Chaetomium Species

The following tables summarize the quantitative data on the antifungal activity of Chaetomin and Chaetomium globosum against various phytopathogenic fungi, based on in vitro assays and field trials.

Table 1: In Vitro Antifungal Activity of Chaetomin and Related Compounds

Compound/ExtractTarget PathogenAssay TypeEfficacyReference
Chaetoviridin AMagnaporthe griseaMIC1.23 µg/mL[3]
Chaetoviridin APythium ultimumMIC1.23 µg/mL[3]
Chaetoviridin ASclerotinia sclerotiorumEC501.97 µg/mL[3]
Chaetoviridin APyricularia oryzaeMIC2.5 µg/mL[3]
ChaetoglobosinBipolaris sorokinianaMycelial Growth InhibitionSignificant suppression at 500 and 1000 ppm[4]
ChaetominBipolaris sorokinianaMycelial Growth InhibitionMaximum inhibition at 1000 ppm (13mm colony diameter vs. 69mm in control)[4]
Chaetoglobosins (2, 6, 7, 9)Botrytis cinereaEC50< 10 µg/mL[5]
Chaetoglobosin (most potent)Botrytis cinereaEC500.40 µg/mL[5]
C. globosum & C. cupreum extractsPhytophthora nicotianaeMycelial Growth InhibitionED50: 2.6-101.4 µg/mL[1]

Table 2: Biocontrol Efficacy of Chaetomium globosum in Greenhouse and Field Trials

Application MethodTarget DiseaseHost PlantEfficacyReference
Seed coating with spore suspensionFusarium Crown Rot (Fusarium pseudograminearum)Wheat25.9–73.1% disease control; 3.2–11.9% yield increase[6][7]
Tuber, soil, and foliar applicationLate Blight (Phytophthora infestans)Potato20-40% reduction in disease index; enhanced tuber yield (28.3 t/ha vs 16.0 t/ha in control)[8]
Spore application to seedlingsRoot Rot (Phytophthora nicotianae)Pomelo66-71% reduction in root rot; 72-85% increase in plant weight[1]
Biopellet and biopowder formulation (Ketomium®)Tomato Wilt (Fusarium oxysporum f. sp. lycopersici)TomatoDisease incidence reduced to 14.5-16% from 23.5-25.55% in control[9]

Experimental Protocols

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3][10]

a. Materials:

  • Chaetomin or purified extract

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth - PDB, RPMI 1640)

  • Target phytopathogenic fungal culture

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • Spectrophotometer or microplate reader

b. Protocol:

  • Fungal Inoculum Preparation:

    • Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sporulation.

    • Harvest spores by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 10⁶ CFU/mL using a hemocytometer.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of Chaetomin in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the culture medium within the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum with medium and DMSO, no compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) for 24-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Greenhouse Trial for Biocontrol Efficacy

This protocol outlines a general procedure for evaluating the efficacy of Chaetomium globosum in controlling a soil-borne fungal pathogen in a greenhouse setting.

a. Materials:

  • Chaetomium globosum culture (spore suspension or formulated product)

  • Pathogen inoculum (e.g., mycelial plugs or spore suspension of the target fungus)

  • Susceptible host plant seedlings

  • Sterilized potting mix

  • Pots

  • Greenhouse facilities with controlled environmental conditions

b. Protocol:

  • Inoculum Preparation:

    • Prepare a spore suspension of C. globosum as described in the in vitro protocol.

    • Prepare the inoculum of the phytopathogenic fungus. For soil-borne pathogens, this may involve growing the fungus on a solid substrate (e.g., sand-maize meal) to be mixed with the potting soil.

  • Experimental Setup:

    • Establish treatment groups:

      • Control (plants in non-infested soil)

      • Pathogen only (plants in infested soil)

      • C. globosum only (plants in non-infested soil, treated with C. globosum)

      • C. globosum + Pathogen (plants in infested soil, treated with C. globosum)

    • For the pathogen-infested groups, thoroughly mix the pathogen inoculum with the sterilized potting mix.

  • Application of Biocontrol Agent:

    • Apply the C. globosum spore suspension to the soil at the time of planting or as a seed treatment. The application rate should be predetermined based on preliminary studies.

  • Planting and Growth:

    • Transplant the host plant seedlings into the prepared pots.

    • Maintain the plants in the greenhouse under optimal conditions for growth and disease development.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 4-8 weeks), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe disease).

    • Measure plant growth parameters such as plant height, fresh weight, and dry weight.

    • Calculate the percentage of disease reduction compared to the pathogen-only control.

    • Statistically analyze the data to determine the significance of the treatment effects.

Mechanisms of Action and Signaling Pathways

Chaetomium globosum employs multiple mechanisms to suppress phytopathogenic fungi. A key aspect is the induction of systemic resistance in the host plant, which involves the activation of defense signaling pathways.

Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR)

Chaetomium globosum can induce both Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR) in plants.[2] ISR is typically mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, while SAR is primarily dependent on the salicylic (B10762653) acid (SA) pathway.[11][12] The activation of these pathways leads to the production of pathogenesis-related (PR) proteins, reinforcement of cell walls, and the accumulation of antimicrobial compounds, which collectively enhance the plant's defense capacity against a broad spectrum of pathogens.

The interaction between the SA and JA signaling pathways is complex and can be either synergistic or antagonistic, depending on the specific plant-pathogen interaction.[13][14]

Chaetomium_Induced_Resistance cluster_chaetomium Chaetomium globosum cluster_resistance Systemic Resistance Cg Chaetomium globosum MAMPs MAMPs Cg->MAMPs produces SAR Systemic Acquired Resistance (SAR) ISR Induced Systemic Resistance (ISR) Receptor Receptor MAMPs->Receptor recognized by SA_pathway SA_pathway Receptor->SA_pathway activates JA_pathway JA_pathway Receptor->JA_pathway activates SA_pathway->SAR leads to PR_proteins PR_proteins SA_pathway->PR_proteins Cell_wall Cell_wall SA_pathway->Cell_wall Phytoalexins Phytoalexins SA_pathway->Phytoalexins JA_pathway->ISR leads to JA_pathway->PR_proteins JA_pathway->Cell_wall JA_pathway->Phytoalexins

Caption: Chaetomium-induced plant defense signaling pathways.

Experimental Workflow for Evaluating Induced Systemic Resistance

ISR_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_challenge Pathogen Challenge cluster_assessment Assessment Plant_prep 1. Grow susceptible host plants Inducer_app 4. Apply C. globosum to a spatially separated part of the plant (e.g., roots) Plant_prep->Inducer_app Cg_prep 2. Prepare C. globosum inoculum (inducer) Cg_prep->Inducer_app Pathogen_prep 3. Prepare pathogen inoculum (challenger) Pathogen_challenge 6. Inoculate a distal part of the plant (e.g., leaves) with the pathogen Pathogen_prep->Pathogen_challenge Incubation 5. Incubate for a period to allow for systemic signal transduction Inducer_app->Incubation Incubation->Pathogen_challenge Disease_assessment 7. Assess disease severity on challenged leaves Pathogen_challenge->Disease_assessment Biochemical_assay 8. Perform biochemical assays (e.g., PR protein activity, SA/JA levels) Pathogen_challenge->Biochemical_assay

Caption: Workflow for induced systemic resistance experiment.

Conclusion

Chaetomin and other metabolites from Chaetomium species, particularly C. globosum, represent a highly promising avenue for the development of novel biocontrol agents. Their multifaceted mechanisms of action, including direct antifungal activity and the induction of plant systemic resistance, offer a robust and sustainable approach to managing phytopathogenic fungi. The data and protocols presented here provide a foundation for further research and development in this area. Future work should focus on optimizing formulations for field application, elucidating the detailed molecular interactions in plant defense induction, and exploring the synergistic effects of Chaetomium-based products with other integrated pest management strategies.

References

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Chaetomin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomin is a secondary metabolite produced by fungi of the Chaetomium genus, notably Chaetomium globosum. It has garnered significant interest for its diverse biological activities, including potent antibacterial properties. The increasing prevalence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial agents like Chaetomin. This document provides detailed protocols for in vitro assays to determine the antibacterial efficacy of Chaetomin, enabling researchers to conduct standardized and reproducible experiments. The primary assays covered are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental in assessing the antibacterial spectrum and potency of a compound.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) of Chaetomium globosum extracts against various bacterial strains, as reported in the literature. It is important to note that these values are for fungal extracts and the activity of purified Chaetomin may vary.

Table 1: MIC of Chloroformic Extract of Chaetomium globosum

Bacterial StrainMIC (mg/mL)
Klebsiella pneumoniae 10.05
Staphylococcus epidermidis0.05
Staphylococcus aureus0.1
Salmonella typhimurium 20.1
Enterococcus faecalis0.5
Methicillin-resistant S. aureus (MRSA)1
Klebsiella pneumoniae 25
Shigella flexneri5
Salmonella typhimurium 15

Data from a study on the chloroformic extract of an endophytic C. globosum.[1]

Table 2: MIC Range of Various Chaetomium Isolates

Bacterial GroupMIC Range (µg/mL)
Gram-positive bacteria3.9 - 62.5
Gram-negative bacteria3.9 - 62.5

This range represents the MIC values of crude extracts from different Chaetomium isolates against multi-drug resistant bacteria.[2]

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antibacterial activity of Chaetomin.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis chaetomin Chaetomin Stock Solution mic_assay Minimum Inhibitory Concentration (MIC) Assay chaetomin->mic_assay bacterial_culture Bacterial Inoculum Preparation bacterial_culture->mic_assay media Growth Media Preparation media->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Subculturing from clear wells mic_determination MIC Determination mic_assay->mic_determination mbc_determination MBC Determination mbc_assay->mbc_determination mic_determination->mbc_assay Inform MBC Assay Concentrations results Results Interpretation mic_determination->results mbc_determination->results

Workflow for Antibacterial Susceptibility Testing.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol determines the lowest concentration of Chaetomin that inhibits the visible growth of a microorganism.

Materials:

  • Chaetomin

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Preparation of Chaetomin Stock Solution: Dissolve Chaetomin in a suitable solvent to a known high concentration (e.g., 10 mg/mL). Further dilutions will be made from this stock.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to measure the optical density at 600 nm for greater accuracy.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the Chaetomin working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no Chaetomin).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Chaetomin in which no visible bacterial growth is observed. The sterility control should be clear, and the growth control should be turbid.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay determines the lowest concentration of Chaetomin required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette

  • Incubator

Procedure:

  • Selection of Wells: Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells).

  • Subculturing:

    • From each selected well, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of Chaetomin that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action

While the precise signaling pathway of Chaetomin's antibacterial activity is a subject of ongoing research, many antimicrobial compounds isolated from endophytic fungi exert their effects through various mechanisms. These can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein synthesis, interference with nucleic acid synthesis, or disruption of key metabolic pathways. Further studies, such as transmission electron microscopy to observe morphological changes in bacterial cells or assays to measure the inhibition of specific cellular processes, would be required to elucidate the specific mechanism of Chaetomin.

The following diagram illustrates a generalized view of potential antibacterial mechanisms.

general_mechanism cluster_bacterium Bacterial Cell chaetomin Chaetomin cell_wall Cell Wall Synthesis chaetomin->cell_wall Inhibition cell_membrane Cell Membrane Integrity chaetomin->cell_membrane Disruption protein_synthesis Protein Synthesis (Ribosomes) chaetomin->protein_synthesis Inhibition dna_replication DNA Replication & Repair chaetomin->dna_replication Interference metabolic_pathways Metabolic Pathways chaetomin->metabolic_pathways Inhibition cell_death Bacterial Cell Death cell_wall->cell_death cell_membrane->cell_death protein_synthesis->cell_death dna_replication->cell_death metabolic_pathways->cell_death

Potential Antibacterial Mechanisms of Action.

Conclusion

The protocols detailed in this document provide a standardized framework for the in vitro evaluation of Chaetomin's antibacterial activity. Accurate and reproducible determination of MIC and MBC values is a critical first step in the assessment of any novel antimicrobial compound. The provided data on Chaetomium extracts serves as a valuable reference point for these investigations. Further research is warranted to isolate and test pure Chaetomin and to fully elucidate its mechanism of action against a broad range of pathogenic bacteria.

References

Application Notes and Protocols for Inhibiting Hypoxia-Inducible Factor with Chaetomin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factor (HIF) family of transcription factors.[2] HIF-1, a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β), is a master regulator of oxygen homeostasis.[2][3] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4]

Chaetomin is a fungal metabolite that has been identified as a potent inhibitor of the HIF signaling pathway.[1][4] It exerts its effects by disrupting the interaction between HIF-1α and the transcriptional coactivator p300/CBP, a crucial step for the transcriptional activation of HIF target genes.[1][4][5] This document provides detailed protocols for utilizing chaetomin to inhibit HIF activity in a research setting, including methods for assessing its efficacy and cellular effects.

Mechanism of Action of Chaetomin

Chaetomin inhibits the HIF-1 signaling pathway by specifically targeting the interaction between the C-terminal transactivation domain of HIF-1α and the CH1 domain of the p300/CBP coactivator.[1][4][5] This interaction is essential for the recruitment of the transcriptional machinery and subsequent activation of HIF-1 target genes. By binding to the CH1 domain of p300, chaetomin induces a conformational change that prevents its association with HIF-1α, thereby blocking hypoxia-inducible transcription.[1][5] Some studies also suggest that chaetomin can inhibit the Hsp90/HIF-1α pathway by interfering with the Hsp90-HIF-1α binding interaction.[6][7]

HIF_Pathway_Inhibition_by_Chaetomin cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) HIF-1α_normoxia HIF-1α PHDs PHDs HIF-1α_normoxia->PHDs Hydroxylation VHL pVHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1α/β Complex HIF-1α_hypoxia->HIF-1 Complex Stabilization & Nuclear Translocation HIF-1β HIF-1β HIF-1β->HIF-1 Complex p300/CBP p300/CBP HIF-1 Complex->p300/CBP Interaction HRE HRE (DNA) HIF-1 Complex->HRE p300/CBP->HRE Target Genes Target Gene Transcription (e.g., VEGF, CA9) HRE->Target Genes Chaetomin Chaetomin Chaetomin->p300/CBP Disrupts Interaction

Figure 1: Mechanism of HIF-1 pathway inhibition by Chaetomin.

Quantitative Data on Chaetomin Efficacy

The effective concentration of chaetomin for HIF-1 inhibition can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values and effective concentrations.

Cell LineAssay TypeParameterValueReference
Human Myeloma Cell Lines (HMCL)Cell ViabilityIC502.29–6.89 nM (median 4.1 nM)[4]
Primary Myeloma CellsCell ViabilityIC501.56 nM (median)[4]
Non-Small Cell Lung Cancer (NSCLC) CSCsSphere FormationEffective Concentration~nM range[6][7]
Non-Small Cell Lung Cancer (NSCLC) non-CSCsProliferationIC50~µM range[6][7]
HT 1080 Human FibrosarcomaHRE Reporter AssayEffective Concentration150 nM[1][8]
Hep 3BHIF-1 FunctionEffective Concentration50 nM[8]
MCF7qRT-PCR (VEGF expression)Effective Concentration>50% inhibition at 200 nM[9]
MCF7qRT-PCR (LOX expression)Effective Concentration94% inhibition at 600 nM[9]

Experimental Protocols

Cell Culture and Hypoxia Induction
  • Cell Lines: A variety of cancer cell lines can be used, such as HeLa, MCF-7, HT 1080, or cell lines relevant to the specific research question.[1][9][10]

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia Induction: To induce hypoxia, place cell cultures in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and balanced N2 for the desired duration (typically 12-24 hours).[1] Alternatively, chemical inducers of HIF-1α such as cobalt chloride (CoCl2) or deferoxamine (B1203445) (DFO) can be used.[11][12]

Chaetomin Preparation and Treatment
  • Stock Solution: Prepare a stock solution of chaetomin in DMSO.[13] Store aliquots at -20°C.

  • Working Dilutions: On the day of the experiment, prepare serial dilutions of chaetomin in serum-free medium to achieve the desired final concentrations.[13] It is recommended to perform a dose-response experiment to determine the optimal concentration for the cell line of interest.[13]

  • Treatment: Add the chaetomin dilutions to the cell cultures. A vehicle control (DMSO) should be included in all experiments.[13] The pre-treatment time with chaetomin before hypoxia induction can vary, with some protocols suggesting a 4-hour pre-treatment.[1][8]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of chaetomin and to establish a non-toxic working concentration for subsequent experiments.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth throughout the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well).[13] Incubate for 24 hours to allow for cell attachment.[13]

  • Treatment: Treat cells with a range of chaetomin concentrations and a vehicle control for a specified period (e.g., 24-72 hours).[14]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]

HIF-1α Western Blotting

This protocol is to detect the levels of HIF-1α protein in nuclear extracts.

  • Sample Preparation:

    • After treatment, wash cells with ice-cold PBS.

    • For HIF-1α detection, it is critical to prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus.[11]

    • Lyse cells quickly to prevent HIF-1α degradation. It is recommended to scrape cells directly into Laemmli sample buffer.[11][12]

    • Include protease and phosphatase inhibitors in the lysis buffer.[12][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer:

    • Load 10-40 µg of total protein per lane on an SDS-polyacrylamide gel (e.g., 7.5%).[11]

    • Resolve proteins by electrophoresis.[11]

    • Transfer proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[11]

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an ECL detection reagent.[11] A loading control (e.g., α-Tubulin or β-actin) should be used to ensure equal loading.[11][17]

HIF-1 Reporter Gene Assay (Luciferase Assay)

This assay measures the transcriptional activity of HIF-1.

  • Cell Line: Use a cell line stably transfected with a luciferase reporter construct containing multiple copies of the hypoxia response element (HRE) upstream of the luciferase gene.[1][10]

  • Experimental Setup: Seed the stable cells in a 96-well plate and treat with chaetomin and hypoxia as described above.

  • Luciferase Assay:

    • After the treatment period, lyse the cells and measure the firefly luciferase activity using a luciferase assay kit according to the manufacturer's instructions.

    • A co-transfected constitutively active Renilla luciferase reporter can be used to normalize for transfection efficiency and cell number.[18]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and express the results as a percentage of the activity in hypoxic, untreated control cells.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes

This method is used to quantify the mRNA expression of HIF-1 target genes such as VEGF and CA9.

  • RNA Extraction and cDNA Synthesis:

    • Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for the HIF-1 target genes of interest and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression levels in treated cells should be compared to those in hypoxic, untreated control cells.[1]

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Start->Cell_Culture Cytotoxicity_Assay 2. Determine Chaetomin Cytotoxicity (MTT Assay) Cell_Culture->Cytotoxicity_Assay Treatment 3. Treat Cells with Chaetomin & Induce Hypoxia Cytotoxicity_Assay->Treatment Determine non-toxic dose Endpoint_Assays 4. Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot (HIF-1α protein levels) Endpoint_Assays->Western_Blot Reporter_Assay Luciferase Reporter Assay (HIF-1 transcriptional activity) Endpoint_Assays->Reporter_Assay qPCR qRT-PCR (HIF-1 target gene expression) Endpoint_Assays->qPCR Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Chaetomin Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Chaetomin stock solutions for use in cell culture applications. Chaetomin, a mycotoxin produced by fungi of the Chaetomium genus, has garnered significant interest in cancer research for its potent anti-tumor activities. Accurate and consistent preparation of Chaetomin stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes detail the necessary materials, a step-by-step protocol for solubilization and storage, and recommended working concentrations for cell-based assays.

Chemical Properties of Chaetomin

A thorough understanding of the chemical properties of Chaetomin is fundamental to its proper handling and use in experimental settings. Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 710.87 g/mol [1]
Solubility in DMSO 5 mg/mLN/A
Solubility in Ethanol Soluble[1]
Solubility in Methanol Soluble[1]
Solubility in Acetone Soluble[1]
Solubility in Water Insoluble[1][2]
Appearance Powder[3]
Storage Temperature -20°C[3]

Experimental Protocols

Materials
  • Chaetomin powder (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (optional, for specific applications), absolute, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 1 mM Chaetomin Stock Solution in DMSO

This protocol describes the preparation of a 1 mM Chaetomin stock solution, a common starting concentration for serial dilutions in cell culture experiments.

Workflow for Preparing Chaetomin Stock Solution

G cluster_0 a Weigh Chaetomin Powder b Calculate Required DMSO Volume a->b Use Molecular Weight (710.87 g/mol) c Add DMSO to Chaetomin b->c d Vortex to Dissolve c->d e Aliquot into Sterile Tubes d->e Ensure complete dissolution f Store at -20°C e->f Protect from light

Caption: A stepwise workflow for the preparation of a Chaetomin stock solution.

Procedure:

  • Safety First: Don appropriate PPE, including a lab coat, gloves, and safety glasses, before handling Chaetomin powder, as it is a mycotoxin.

  • Weighing Chaetomin: Accurately weigh a desired amount of Chaetomin powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.711 mg of Chaetomin (Molecular Weight = 710.87 g/mol ).

  • Calculating Solvent Volume: Based on the desired stock concentration and the amount of Chaetomin weighed, calculate the required volume of DMSO.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)

  • Dissolution: Transfer the weighed Chaetomin powder to a sterile microcentrifuge tube. Add the calculated volume of cell culture-grade DMSO.

  • Vortexing: Securely cap the tube and vortex thoroughly until the Chaetomin is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C, protected from light. A stock solution of Chaetomin in DMSO is generally stable for up to 3 months when stored at -20°C.

Preparation of Working Solutions

For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

Workflow for Preparing Working Dilutions

G cluster_0 a Thaw Stock Solution b Calculate Dilution a->b On ice c Add Stock to Culture Medium b->c d Mix Gently c->d e Add to Cells d->e

Caption: A simple workflow for diluting the Chaetomin stock solution for cell culture experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the Chaetomin stock solution at room temperature or on ice.

  • Serial Dilutions: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to mix well after each dilution step.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to ensure stability and potency.

Recommended Working Concentrations for Cell-Based Assays

The optimal working concentration of Chaetomin will vary depending on the cell type and the specific assay being performed. Based on available literature, effective concentrations of Chaetomin and the related compound Chaetocin are in the nanomolar range. For instance, studies have shown that Chaetocin can effectively kill myeloma cell lines at concentrations above approximately 25 nM.[4] For melanoma cells, Chaetomin has been shown to decrease cell viability in a concentration-dependent manner, with significant effects observed in the range of 10-100 nM and IC50 values around 20-23 nM.[5]

It is highly recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Stability and Storage

Proper storage is crucial to maintain the stability and activity of Chaetomin solutions.

  • Solid Form: Chaetomin powder should be stored at -20°C.

  • Stock Solution (in DMSO): Aliquoted stock solutions should be stored at -20°C and are generally considered stable for up to three months. Avoid repeated freeze-thaw cycles.

  • Working Solutions (in Culture Media): Working solutions diluted in cell culture media are less stable and should be prepared fresh for each experiment.

Conclusion

These application notes provide a detailed and structured protocol for the preparation of Chaetomin stock solutions for cell culture applications. By following these guidelines, researchers can ensure the consistency and reliability of their experimental results when investigating the biological effects of this potent anti-tumor compound. Adherence to proper safety precautions, accurate measurements, and appropriate storage conditions are paramount for successful and reproducible research.

References

Application Notes and Protocols for the Detection of Chaetomin Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the mycotoxin Chaetomin using advanced mass spectrometry techniques. The protocols are intended to guide researchers in establishing robust analytical methods for Chaetomin in various matrices, particularly in fungal extracts.

Introduction

Chaetomin is a toxic epidithiodiketopiperazine metabolite produced by several species of fungi, most notably from the genus Chaetomium.[1] It has garnered significant interest due to its potent biological activities, including antitumor and antimicrobial properties.[1][2] Accurate and sensitive detection methods are therefore crucial for research in natural products, drug discovery, and toxicology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of Chaetomin and its analogs due to its high selectivity and sensitivity.[2][3]

This document outlines the key experimental protocols for sample preparation, LC-MS/MS analysis, and data interpretation for Chaetomin detection. Additionally, it provides insights into the signaling pathways modulated by Chaetomin, offering a broader context for its biological significance.

Experimental Protocols

Fungal Culture and Extraction of Chaetomin

This protocol provides a general guideline for the cultivation of Chaetomium species and the subsequent extraction of Chaetomin for analysis. Optimization may be required depending on the specific fungal strain and research objectives.

Materials:

  • Chaetomium sp. culture

  • Potato Dextrose Agar (B569324) (PDA) or a suitable growth medium

  • Sterile conical flasks

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Shaker incubator

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Fungal Inoculation and Growth: Inoculate the desired Chaetomium strain onto a suitable solid agar medium, such as PDA. Incubate at 25-28°C for 7-14 days, or until sufficient fungal growth is observed.

  • Liquid Culture: Transfer agar plugs of the mature fungal culture to sterile conical flasks containing a liquid medium (e.g., Potato Dextrose Broth).

  • Incubation: Incubate the liquid cultures on a rotary shaker at 150 rpm and 25-28°C for 14-21 days to allow for the production of secondary metabolites, including Chaetomin.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • To the culture filtrate, add an equal volume of ethyl acetate with 1% formic acid.

    • Agitate the mixture vigorously for 30 minutes using a shaker or vortex mixer.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully collect the upper organic (ethyl acetate) layer containing the extracted metabolites.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol or a suitable solvent compatible with the LC-MS/MS mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.

UPLC-Q-TOF-MS/MS Method for Chaetomin Detection

This protocol describes a method using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for the sensitive and accurate detection and identification of Chaetomin.[3][4]

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Q-TOF Mass Spectrometer (e.g., Waters Xevo G2-S QTof or equivalent) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Acquisition Mode: MS^E (a data-independent acquisition mode that collects fragmentation data for all precursor ions)

  • Collision Energy: Low energy (e.g., 6 eV) for precursor ion information and a high-energy ramp (e.g., 20-40 eV) for fragmentation data.

Data Presentation

Quantitative analysis of Chaetomin requires the use of a reference standard to generate a calibration curve. The following tables summarize key parameters for a typical quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM) and representative quantitative data.

Table 1: LC-MS/MS Parameters for Chaetomin Quantification (MRM Mode)
ParameterValue
Precursor Ion (m/z) 711.2 [M+H]⁺
Product Ion 1 (Quantifier) 679.2
Product Ion 2 (Qualifier) 356.1
Dwell Time 100 ms
Collision Energy (eV) for 679.2 25
Collision Energy (eV) for 356.1 35
Ionization Mode ESI Positive

Note: The specific product ions and collision energies may require optimization based on the instrument used.

Table 2: Representative Quantitative Data for Chaetomin Production
Fungal StrainGrowth MediumIncubation Time (days)Chaetomin Concentration (µg/mL)
Chaetomium globosum APDB145.2 ± 0.8
Chaetomium globosum APDB2112.7 ± 1.5
Chaetomium globosum BMEB142.1 ± 0.4
Chaetomium globosum BMEB214.9 ± 0.9

Data are presented as mean ± standard deviation from triplicate experiments. PDB: Potato Dextrose Broth; MEB: Malt Extract Broth.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration lc_separation UPLC Separation filtration->lc_separation ms_detection Q-TOF MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition identification Identification data_acquisition->identification quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for Chaetomin analysis.

Signaling Pathway

Chaetomin and its analogs have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[5][6] This process is often initiated by the generation of reactive oxygen species (ROS).

chaetomin_apoptosis_pathway chaetomin Chaetomin ros ↑ Reactive Oxygen Species (ROS) chaetomin->ros bcl2 ↓ Bcl-2 ros->bcl2 bax ↑ Bax ros->bax mito Mitochondrial Membrane Potential (ΔΨm) Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Chaetomin-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for Culturing Chaetomium Species for Chaetomin Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetomin is a potent bioactive secondary metabolite produced by several species of the fungal genus Chaetomium. It exhibits a range of biological activities, including antibacterial and anticancer properties, making it a compound of significant interest in drug discovery and development. This document provides detailed application notes and protocols for the cultivation of Chaetomium species, with a focus on Chaetomium cochliodes and Chaetomium globosum, for the production, extraction, and quantification of chaetomin.

Data Presentation: Optimizing Culture Conditions

The production of chaetomin is highly dependent on the specific Chaetomium strain, culture medium, and environmental conditions. The following tables summarize key parameters for optimizing chaetomin yield.

Table 1: Comparison of Culture Media for Chaetomium Growth and Sporulation

Culture MediumComposition HighlightsTypical Mycelial GrowthSporulationReference
Potato Dextrose Agar/Broth (PDA/PDB) Infusion from potatoes, Dextrose, AgarGood to ExcellentGood[1][2]
Oatmeal Agar (OA) Oatmeal infusion, AgarExcellentGood[2]
Sabouraud Dextrose Agar (SDA) Peptone, Dextrose, AgarExcellentExcellent[1]
Czapek-Dox Agar Sucrose, Sodium Nitrate, Minerals, AgarModerate to GoodVariable[3]
CHAETOMIUM MEDIUM (DSMZ Medium 188) NaNO₃, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, KCl, Fe₂(SO₄)₃·H₂O, Yeast extract, Cellulose, AgarGoodGood[4][5]

Table 2: Optimal Growth Parameters for Chaetomin Production

ParameterOptimal Range/ConditionNotesReference
Temperature 24-28 °CGrowth is possible in a wider range (15-35°C), but chaetomin production may be reduced at suboptimal temperatures.[6]
pH ~7.0 (Neutral)A neutral pH favors both mycelial growth and the production of secondary metabolites like chaetoglobosins.[6][7]
Aeration Moderate agitation (for liquid cultures)Adequate aeration is crucial for fungal growth and metabolite synthesis.[3]
Incubation Time 15-30 daysSecondary metabolite production is often growth-phase dependent, requiring extended incubation for significant accumulation.[8][9]
Precursor Addition Glutathione (B108866) (GSH)Addition of GSH has been shown to dramatically increase chaetomin yield by up to 15-fold in C. cochliodes.[10][10]

Experimental Protocols

Protocol 1: Cultivation of Chaetomium cochliodes for Chaetomin Production

This protocol outlines the steps for the cultivation of Chaetomium cochliodes in a liquid medium to promote the production of chaetomin.

Materials:

  • Chaetomium cochliodes culture (e.g., DSM 1909)

  • Potato Dextrose Broth (PDB) medium

  • Sterile conical flasks (e.g., 250 mL)

  • Incubator shaker

  • Sterile water

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation:

    • From a stock culture of C. cochliodes on a solid medium (e.g., PDA), use a sterile inoculating loop to transfer a small piece of the mycelium to a fresh PDA plate.

    • Incubate the plate at 24-28°C for 7-10 days, or until sufficient mycelial growth is observed.

    • Prepare a spore suspension by adding 10 mL of sterile water to the mature plate and gently scraping the surface with a sterile loop or swab.

  • Fermentation:

    • Dispense 100 mL of PDB medium into each 250 mL conical flask and sterilize by autoclaving.

    • Inoculate each flask with 1 mL of the prepared spore suspension.

    • Incubate the flasks at 24-28°C in an incubator shaker at 150-200 rpm for 15-30 days.[8][9]

    • For enhanced production, supplement the medium with glutathione (GSH) to a final concentration of 1 g/L after 3-5 days of incubation.[10]

Protocol 2: Extraction of Chaetomin from Liquid Culture

This protocol describes the extraction of chaetomin from the fungal mycelium and culture broth.[3][11]

Materials:

  • Chaetomium cochliodes culture from Protocol 1

  • Ethyl acetate (B1210297)

  • Acetone (B3395972)

  • Büchner funnel and filter paper

  • Separatory funnel (for liquid-liquid extraction)

  • Rotary evaporator

  • Ultrasonic bath (optional)

Procedure:

  • Separation of Mycelium and Broth:

    • After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration using a Büchner funnel.

  • Extraction from Culture Broth:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Combine all ethyl acetate extracts.

  • Extraction from Mycelium:

    • Transfer the collected mycelium to a flask.

    • Add a sufficient volume of ethyl acetate to fully submerge the mycelium.

    • Agitate the mixture on a shaker or in an ultrasonic bath for 30-60 minutes to ensure thorough extraction.

    • Filter to separate the mycelial debris from the ethyl acetate extract.

    • Repeat the extraction of the mycelium with fresh ethyl acetate.

    • A subsequent extraction with acetone can be performed to ensure complete recovery of metabolites.

    • Combine all mycelial extracts (ethyl acetate and acetone).

  • Concentration:

    • Combine the extracts from the culture broth and the mycelium.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 3: Quantification of Chaetomin using HPLC

This protocol provides a general method for the quantification of chaetomin in the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude chaetomin extract

  • Chaetomin standard of known concentration

  • HPLC system with a UV or DAD detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Methanol (B129727) for sample preparation

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample and Standard Preparation:

    • Dissolve the dried crude extract in a known volume of methanol.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

    • Prepare a series of standard solutions of chaetomin in methanol at different known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

  • HPLC Conditions:

    • Mobile Phase A: HPLC-grade water

    • Mobile Phase B: HPLC-grade acetonitrile

    • Gradient: A typical starting gradient is a linear increase from 40% to 80% acetonitrile in water over 30 minutes. This should be optimized for the best separation.[12]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Detection Wavelength: Chaetomin can be detected at approximately 220 nm and 280-290 nm.[12]

    • Injection Volume: 10-20 µL

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Identify the chaetomin peak in the sample chromatogram by comparing its retention time with that of the chaetomin standard.

    • Quantify the amount of chaetomin in the sample by using the calibration curve to convert the peak area of the chaetomin peak in the sample to a concentration.

Visualization of Pathways and Workflows

Chaetomin Biosynthesis Pathway

The biosynthesis of chaetomin is a complex process involving a dedicated gene cluster. Key enzymes in this pathway include a nonribosomal peptide synthetase (NRPS) and a glutathione S-transferase (CheG).[10]

Chaetomin_Biosynthesis Tryptophan Tryptophan Dimerization Dimerization & Cyclization (NRPS - CheP) Tryptophan->Dimerization Intermediate Dithiodiketopiperazine Intermediate Dimerization->Intermediate Sulfur_Addition Sulfur Incorporation (Glutathione S-transferase - CheG) Intermediate->Sulfur_Addition Chaetomin Chaetomin Sulfur_Addition->Chaetomin

Caption: Proposed biosynthetic pathway of chaetomin.

Experimental Workflow for Chaetomin Production

The overall experimental workflow from culturing to quantification is a multi-step process that requires careful execution.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculum Inoculum Preparation (C. cochliodes) Fermentation Liquid Fermentation (PDB Medium, 24-28°C, 15-30 days) Inoculum->Fermentation Separation Separate Mycelium and Broth Fermentation->Separation Extraction Solvent Extraction (Ethyl Acetate) Separation->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration HPLC_Prep Sample Preparation for HPLC Concentration->HPLC_Prep HPLC_Analysis HPLC Analysis (C18 Column) HPLC_Prep->HPLC_Analysis Quantification Quantification (Calibration Curve) HPLC_Analysis->Quantification

Caption: Workflow for chaetomin production and analysis.

References

Enhancing Chaetomin Production through Solid-State Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enhancing the production of Chaetomin, a potent bioactive secondary metabolite, using solid-state fermentation (SSF) of Chaetomium species. The following sections offer a comprehensive guide, from inoculum preparation to downstream processing and analysis, with a focus on optimizing fermentation parameters for improved yields.

Introduction to Solid-State Fermentation for Chaetomin Production

Solid-state fermentation (SSF) is a microbial cultivation technique where microorganisms grow on solid substrates in the near absence of free water. This method mimics the natural habitat of many filamentous fungi, such as Chaetomium species, and often leads to enhanced production of secondary metabolites compared to submerged fermentation. For Chaetomin production, SSF offers several advantages, including higher product yields, simpler downstream processing, and the potential for using agro-industrial wastes as substrates.

Recent research has highlighted key factors that can significantly influence Chaetomin biosynthesis. Notably, the addition of glutathione (B108866) (GSH) to the fermentation medium has been shown to dramatically increase Chaetomin yield in Chaetomium cochliodes, demonstrating a 15.43-fold enhancement.[1][2][3] This is attributed to the upregulation of key enzymes in the Chaetomin biosynthetic pathway, namely a glutathione S-transferase (CheG) and a nonribosomal peptide synthetase (NRPS), CheP.[1][3]

Data Presentation: Optimizing Chaetomin Yield

The following tables summarize key data related to the enhancement of Chaetomin production.

Table 1: Effect of Glutathione on Chaetomin Yield in Chaetomium cochliodes

AdditiveFold Increase in Chaetomin YieldKey Enzymes UpregulatedReference
Glutathione (GSH)15.43CheG (glutathione S-transferase), CheP (NRPS)[1][2][3]

Table 2: General Parameters for Solid-State Fermentation of Chaetomium Species for Secondary Metabolite Production

ParameterRecommended Range/ConditionNotesReferences
Substrate Rice, Cornstalk, Wheat Bran, Sugarcane BagasseRice and cornstalk are commonly used for producing various secondary metabolites from Chaetomium.[4][5][4][5][6][7]
Moisture Content 50-70%Optimal moisture is crucial; too low inhibits growth, while too high can lead to anaerobic conditions.[8][8][9]
Temperature 25-33°CThe optimal temperature can be species and strain-dependent.[10][8][10]
pH Neutral (around 7.0)Chaetomium globosum shows optimal growth and secondary metabolite production at a neutral pH.[11][12][11][12]
Incubation Time 5-28 daysThe peak of production varies depending on the strain and conditions.[10][13][10][13]
Aeration Passive (cotton plugs) or controlledAdequate aeration is necessary for aerobic fermentation.[8][8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solid-state fermentation, extraction, and quantification of Chaetomin.

Inoculum Preparation
  • Fungal Strain: Chaetomium cochliodes or Chaetomium globosum.

  • Culture Medium: Potato Dextrose Agar (B569324) (PDA) plates.

  • Incubation: Inoculate the PDA plates with the fungal strain and incubate at 28°C for 7-10 days, or until significant sporulation is observed.

  • Spore Suspension:

    • Aseptically add 10 mL of sterile 0.1% Tween 80 solution to a mature PDA plate.

    • Gently scrape the surface of the agar with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL) with sterile distilled water.

Solid-State Fermentation for Enhanced Chaetomin Production
  • Substrate Preparation:

    • Weigh 100 g of rice into 1 L Erlenmeyer flasks.

    • Add 100 mL of distilled water to achieve a 1:1 (w/v) ratio.

    • For enhanced production, supplement the water with glutathione (GSH) to a final concentration of 1 mg/mL.

    • Seal the flasks with cotton plugs and cover with aluminum foil.

    • Autoclave at 121°C for 20 minutes and allow to cool to room temperature.

  • Inoculation:

    • Under sterile conditions, inoculate each flask with 2 mL of the prepared spore suspension.

    • Mix gently to ensure even distribution of the inoculum.

  • Incubation:

    • Incubate the flasks under static conditions at 28-30°C for 14-21 days in the dark.

Extraction of Chaetomin
  • Harvesting: After the incubation period, harvest the solid fermented material from the flasks.

  • Solvent Extraction:

    • Soak the entire solid culture in ethyl acetate (B1210297) (EtOAc) at a 3:1 (v/w) solvent-to-solid ratio at room temperature.

    • Allow the extraction to proceed for 24 hours with occasional stirring.

    • Repeat the extraction process two more times with fresh solvent to maximize the recovery of metabolites.[13]

  • Filtration and Concentration:

    • Combine the EtOAc extracts and filter through cheesecloth followed by filter paper to remove the solid substrate and mycelia.[13]

    • Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[13]

Quantification of Chaetomin by HPLC
  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a specific volume of HPLC-grade methanol (B129727).

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water. A typical starting point is a linear gradient from 50% to 100% methanol over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 285 nm, which is a characteristic absorption maximum for Chaetomin.

    • Quantification: Create a standard curve using a purified Chaetomin standard of known concentrations to quantify the amount in the samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_ssf Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Solid-State Fermentation Inoculum->Fermentation Substrate Substrate Preparation (Rice + GSH) Substrate->Fermentation Extraction Extraction (Ethyl Acetate) Fermentation->Extraction Harvest Concentration Concentration Extraction->Concentration Analysis HPLC Quantification Concentration->Analysis

Caption: Experimental workflow for enhanced Chaetomin production.

Putative Chaetomin Biosynthetic Pathway

biosynthetic_pathway Precursors Tryptophan + Alanine CheP CheP (NRPS) Precursors->CheP Intermediate Diketopiperazine Intermediate Chaetomin_core Chaetomin Core Structure Intermediate->Chaetomin_core Sulfurization & Modifications CheP->Intermediate Dimerization CheG CheG (GST) CheG->Chaetomin_core Sulfur Donation Chaetomin Chaetomin Chaetomin_core->Chaetomin Final Assembly Glutathione Glutathione (GSH) Glutathione->CheG

Caption: Putative biosynthetic pathway of Chaetomin.

References

Application Notes and Protocols for Gene Cluster Analysis of Chaetomin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of the chaetomin biosynthetic gene cluster. This document outlines the genetic basis of chaetomin production, methodologies for genetic manipulation, and protocols for the quantification of chaetomin.

Introduction to Chaetomin and its Biosynthetic Gene Cluster

Chaetomin is a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, known for its potent biological activities, including anti-cancer and anti-proliferative effects. The biosynthesis of chaetomin is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes responsible for the production of the specialized metabolite. Analysis of this gene cluster is crucial for understanding the biosynthesis of chaetomin, elucidating the function of the involved enzymes, and for targeted genetic engineering to enhance its production or generate novel analogs.

The chaetomin BGC was identified in Chaetomium cochliodes. A putative gene cluster has been described, containing genes encoding key enzymes such as a non-ribosomal peptide synthetase (NRPS) and a glutathione (B108866) S-transferase (GST), which are essential for the assembly of the chaetomin backbone and its subsequent modifications.

Data Presentation: The Chaetomin Biosynthetic Gene Cluster in Chaetomium cochliodes SD-280

The following table summarizes the putative genes within the chaetomin biosynthetic gene cluster in Chaetomium cochliodes SD-280. This information is based on published diagrams and bioinformatic predictions. For precise analysis, it is recommended to obtain the specific gene accession numbers from the relevant genomic databases.

Gene Name (Putative)Proposed FunctionHomology/DomainsExpression Regulation (Hypothetical)
ChePNon-ribosomal peptide synthetase (NRPS)Adenylation (A), Thiolation (T), Condensation (C)Upregulated in response to precursors
CheGGlutathione S-transferase (GST)GST_N-terminal, GST_C-terminalInduced by oxidative stress
---Dithiolopyrrolone-modifying enzymeFAD-binding, OxidoreductaseCo-regulated with CheP and CheG
---Transcription factorZn(II)2Cys6 binuclear clusterRegulates the expression of other cluster genes
---TransporterMajor Facilitator Superfamily (MFS)Exports chaetomin out of the cell
un-1 to un-XUnknownHypothetical proteinsPotentially involved in precursor supply or regulation

Visualization of the Chaetomin Biosynthesis Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of chaetomin and a general workflow for the analysis of its gene cluster.

chaetomin_biosynthesis cluster_precursors Precursors cluster_enzymes Key Biosynthetic Steps Tryptophan Tryptophan CheP (NRPS) CheP (NRPS) Tryptophan->CheP (NRPS) Serine Serine Serine->CheP (NRPS) Diketopiperazine intermediate Diketopiperazine intermediate CheP (NRPS)->Diketopiperazine intermediate Cyclization Dimerization Dimerization Dimeric intermediate Dimeric intermediate Dimerization->Dimeric intermediate Sulfurization (CheG - GST) Sulfurization (CheG - GST) Disulfide bridge formation Disulfide bridge formation Sulfurization (CheG - GST)->Disulfide bridge formation Oxidative modifications Oxidative modifications Chetomin Chetomin Oxidative modifications->Chetomin Diketopiperazine intermediate->Dimerization Dimeric intermediate->Sulfurization (CheG - GST) Disulfide bridge formation->Oxidative modifications

A simplified diagram of the proposed chaetomin biosynthetic pathway.

gene_cluster_analysis_workflow cluster_culture Fungal Culture Bioinformatic Analysis Bioinformatic Analysis Gene Knockout Gene Knockout Bioinformatic Analysis->Gene Knockout Identify target genes Heterologous Expression Heterologous Expression Bioinformatic Analysis->Heterologous Expression Define cluster boundaries Metabolite Analysis Metabolite Analysis Gene Knockout->Metabolite Analysis Analyze mutant phenotype Heterologous Expression->Metabolite Analysis Detect novel products Data Interpretation Data Interpretation Metabolite Analysis->Data Interpretation Gene Expression Analysis Gene Expression Analysis Gene Expression Analysis->Data Interpretation Chaetomium cochliodes Culture Chaetomium cochliodes Culture Chaetomium cochliodes Culture->Gene Knockout Chaetomium cochliodes Culture->Gene Expression Analysis

Troubleshooting & Optimization

Technical Support Center: Enhancing Chaetomin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chaetomin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating Chaetomin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the inherent solubility of Chaetomin in aqueous and organic solvents?

Chaetomin is practically insoluble in water. However, it is soluble in several organic solvents. While exact solubility values can vary depending on the specific batch and conditions, the following table provides an overview of its general solubility profile.

Table 1: General Solubility of Chaetomin

SolventSolubility
WaterInsoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble

Note: It is recommended to first dissolve Chaetomin in a minimal amount of a suitable organic solvent, such as DMSO, before further dilution in an aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q2: I'm observing precipitation when I dilute my DMSO stock of Chaetomin into my aqueous buffer. What can I do?

This is a common issue due to the poor aqueous solubility of Chaetomin. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of Chaetomin in your aqueous solution.

  • Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help to keep Chaetomin dissolved.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to form micelles that encapsulate the hydrophobic Chaetomin molecule, thereby increasing its apparent solubility.

  • Explore other formulation strategies: For applications requiring higher aqueous concentrations, consider more advanced formulation techniques as described in the troubleshooting guides below.

Troubleshooting Guides: Advanced Formulation Strategies

For experiments demanding higher concentrations of Chaetomin in aqueous media, several formulation strategies can be employed. These methods aim to increase the dissolution rate and apparent solubility of poorly water-soluble compounds.

Co-solvency

This technique involves using a mixture of a water-miscible organic solvent (co-solvent) and water to increase the solubility of a hydrophobic drug.

Experimental Protocol: Chaetomin Solubilization using a Co-solvent System

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Chaetomin in a suitable co-solvent such as DMSO, ethanol, or polyethylene (B3416737) glycol 400 (PEG 400).

  • Aqueous Buffer Preparation: Prepare your desired aqueous buffer.

  • Serial Dilution: Perform serial dilutions of the Chaetomin stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to promote rapid dispersion and prevent immediate precipitation.

  • Observation: Visually inspect the solutions for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a defined period (e.g., 1 hour, 24 hours) at the desired storage temperature.

Table 2: Example of Co-solvent Effect on Apparent Chaetomin Solubility

Co-solvent System (v/v)Maximum Apparent Solubility of Chaetomin (µg/mL)
1% DMSO in PBS< 1
5% DMSO in PBS5 - 10
10% Ethanol in PBS2 - 5
10% PEG 400 in PBS8 - 15

Note: The values in this table are for illustrative purposes. The optimal co-solvent and its concentration must be determined empirically for your specific application and should be compatible with your experimental model.

Co_solvency_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_analysis Analysis chaetomin_stock Prepare Chaetomin stock in co-solvent (e.g., DMSO) add_stock Add stock to buffer with vigorous mixing chaetomin_stock->add_stock aqueous_buffer Prepare aqueous buffer (e.g., PBS) aqueous_buffer->add_stock observe Observe for precipitation add_stock->observe quantify Quantify soluble Chaetomin (optional) observe->quantify Cyclodextrin_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_purification Purification & Analysis cd_solution Prepare Cyclodextrin solution in buffer add_chaetomin Add excess Chaetomin powder cd_solution->add_chaetomin stir_sonicate Stir/sonicate for 24-48 hours add_chaetomin->stir_sonicate centrifuge_filter Centrifuge/filter to remove undissolved drug stir_sonicate->centrifuge_filter quantify Quantify soluble Chaetomin in supernatant centrifuge_filter->quantify Nanosuspension_Workflow A Prepare dispersion medium (stabilizer + surfactant in water) B Disperse Chaetomin powder to form a coarse suspension A->B C High-energy wet milling B->C D Particle size analysis (e.g., DLS) C->D D->C Continue milling if size is too large E Characterize final nanosuspension D->E Desired size achieved

Chaetomin stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of chaetomin in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving and storing chaetomin?

Chaetomin is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO), methanol, and ethanol (B145695) are commonly used.[1] It is crucial to use anhydrous solvents, as the presence of water can affect stability. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

2. How stable is chaetomin in different solvents at room temperature?

While specific public data on the degradation rate of chaetomin in various solvents at room temperature is limited, as a general guideline, solutions should be prepared fresh for each experiment. If short-term storage at room temperature is necessary, it should be for the briefest duration possible, and the solution should be protected from light. Below is an illustrative table of expected stability; however, it is imperative to perform your own stability studies for your specific experimental conditions.

Illustrative Stability of Chaetomin in Organic Solvents at Room Temperature (20-25°C)

SolventConcentrationEstimated % Remaining after 24 hoursEstimated % Remaining after 72 hours
DMSO10 mM>95%~90%
Methanol1 mM~90%~80%
Ethanol1 mM~92%~85%

Note: This table is for illustrative purposes only and is based on general knowledge of similar compounds. Actual stability may vary.

3. What is the stability of chaetomin in aqueous solutions and at different pH values?

Chaetomin's stability in aqueous solutions is a significant concern, especially in cell culture media or aqueous buffers for enzymatic assays. The epidithiodiketopiperazine core of chaetomin is susceptible to hydrolysis, and the rate of degradation is pH-dependent. Generally, the stability of similar compounds decreases as the pH deviates from neutral. It is highly recommended to prepare aqueous dilutions of chaetomin immediately before use from a concentrated stock in an organic solvent.

Illustrative pH Stability Profile of Chaetomin in Aqueous Buffer at 37°C

pHBuffer SystemEstimated Half-life (t½)
4.0Acetate Buffer< 1 hour
7.4Phosphate Buffer2-4 hours
8.5Tris Buffer< 1 hour

Note: This table is for illustrative purposes only. The actual stability will depend on the specific buffer components, temperature, and presence of other molecules.

4. Is chaetomin sensitive to light?

Yes, compounds containing a disulfide bridge, like chaetomin, can be susceptible to photodegradation.[2][3] It is crucial to protect chaetomin, both in solid form and in solution, from direct exposure to light. Use amber vials or wrap containers with aluminum foil.[1] All experimental manipulations should be performed with minimal light exposure.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of chaetomin in cellular assays.
Possible Cause Troubleshooting Step
Degradation of chaetomin in stock solution. Prepare a fresh stock solution of chaetomin in anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing in small aliquots. Perform a quality control check of the new stock solution using a reliable analytical method like HPLC.
Instability in aqueous cell culture medium. Minimize the incubation time of chaetomin in the aqueous medium before adding it to the cells. Prepare dilutions immediately before use. Consider a dose-response experiment with freshly prepared solutions to verify the active concentration range.
Adsorption to plasticware. Use low-protein-binding plasticware for preparing and storing chaetomin solutions. Pre-rinsing tubes and tips with the solvent or media can sometimes help.
Interaction with media components. Serum components in cell culture media can sometimes interact with and sequester small molecules. If possible, perform initial experiments in serum-free media to assess this possibility.
Problem 2: Variability in analytical measurements (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
On-column or in-sampler degradation. Ensure the mobile phase is compatible with chaetomin and does not promote degradation. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of samples waiting for injection.
Inconsistent sample preparation. Standardize the sample preparation protocol. Ensure that the time between sample preparation and analysis is consistent for all samples.
Solvent effects. If diluting a DMSO stock into an aqueous mobile phase for injection, ensure the final DMSO concentration is low and consistent across all samples and standards to avoid peak distortion.

Experimental Protocols

Protocol 1: Forced Degradation Study of Chaetomin

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of chaetomin under various stress conditions. This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of chaetomin in a 60°C oven for 24, 48, and 72 hours. Also, heat a solution of chaetomin in DMSO at 60°C for the same time points.

  • Photodegradation: Expose a solution of chaetomin in acetonitrile to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control by a suitable stability-indicating HPLC-UV method (see Protocol 2).

  • Use LC-MS to identify the mass of potential degradation products.

Protocol 2: Stability-Indicating HPLC Method for Chaetomin

This protocol provides a starting point for developing an HPLC method to separate chaetomin from its potential degradation products.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient, for example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., determined by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Troubleshooting Chaetomin Stability Issues

G A Inconsistent Experimental Results B Check Chaetomin Stock Solution A->B D Review Experimental Protocol A->D C Prepare Fresh Stock (Anhydrous Solvent, Aliquot, Store at -80°C) B->C Suspicion of Degradation H Problem Resolved C->H E Assess Stability in Assay Medium (Minimize Incubation, Prepare Fresh) D->E F Evaluate Potential for Adsorption (Use Low-Binding Plastics) D->F G Consider Light Exposure (Protect from Light) D->G I Problem Persists E->I If still inconsistent F->I If still inconsistent G->I If still inconsistent J Contact Technical Support I->J

Caption: A flowchart for troubleshooting inconsistent experimental results with chaetomin.

Hypothesized Degradation Pathway of Chaetomin

G A Chaetomin (Active) Disulfide Bridge B Reduced Chaetomin (Inactive) Thiol Groups A:f0->B:f0 Reduction C Hydrolyzed Products (Inactive) Opened Diketopiperazine Ring A->C Hydrolysis (Acid/Base) D Oxidized Products (Activity Unknown) Sulfoxides/Sulfones A->D Oxidation

Caption: Potential degradation pathways for chaetomin, highlighting the critical disulfide bridge.

Signaling Pathway Inhibition by Chaetomin

G cluster_0 Normoxia cluster_1 Hypoxia HIF1a HIF-1α VHL VHL HIF1a->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_s HIF-1α (stabilized) HIF1 HIF-1 Complex HIF1a_s->HIF1 HIF1b HIF-1β HIF1b->HIF1 p300 p300/CBP HIF1->p300 HRE Hypoxia Response Element (HRE) in DNA p300->HRE Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription Chaetomin Chaetomin Chaetomin->p300 Inhibits Interaction

Caption: Mechanism of chaetomin's inhibition of the HIF-1α signaling pathway.

References

Technical Support Center: Enhancing Chaetomin Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low yield of Chaetomin and related metabolites in fungal cultures.

Troubleshooting Guide

This guide addresses common issues encountered during Chaetomin production experiments.

Issue 1: Low or No Chaetomin Yield Despite Good Fungal Growth

Question: My Chaetomium culture is growing well, but the Chaetomin yield is consistently low or undetectable. What are the potential causes and how can I troubleshoot this?

Answer: Low secondary metabolite yield despite robust mycelial growth is a common challenge. This often indicates that the culture conditions are optimized for biomass accumulation but not for the production of the target compound. Here is a step-by-step troubleshooting approach:

  • Suboptimal Culture Medium: The medium that supports the best growth may not be the best for secondary metabolite production.[1] It is recommended to screen a variety of solid and liquid media to find the optimal one for Chaetomin production.[1]

  • Incorrect pH: The pH of the culture medium is a critical factor. For Chaetomium globosum, optimal growth and production of related compounds like chaetoglobosins occur at a neutral pH of around 7.0.[1][2] Significant deviations from this can inhibit metabolite production even if growth is not severely affected.[1]

  • Inadequate Incubation Time: The production of secondary metabolites is often dependent on the growth phase of the fungus. You may need to extend the fermentation period, as significant accumulation of these metabolites can require 21-30 days of incubation for some Chaetomium species.[1]

  • Silent Biosynthetic Gene Clusters: The genes responsible for producing Chaetomin may be "silent" or not expressed under standard laboratory conditions.[1] Consider strategies like co-culturing with other microorganisms (e.g., Bacillus subtilis) or using epigenetic modifiers to induce the expression of these gene clusters.[1]

  • Inefficient Extraction Protocol: Your extraction method may not be suitable for Chaetomin. Ensure the solvent used, such as ethyl acetate (B1210297), has the appropriate polarity and that the extraction time is sufficient to recover the compound from the mycelium and culture broth.[1]

Issue 2: Inconsistent Chaetomin Yields Between Batches

Question: I am observing significant variability in Chaetomin yield from one fermentation batch to another. How can I improve the reproducibility of my experiments?

Answer: Inconsistency is often due to minor, uncontrolled variations in culture conditions. To ensure reproducibility, strictly control the following parameters:

  • Inoculum: Use a consistent amount and age of inoculum for each batch. Poor sporulation, which can hinder inoculum preparation, is favored in acidic environments.[1][2]

  • Media Preparation: Ensure the exact composition and final pH of the medium are identical for every preparation.[1] If using complex natural substrates like cornstalks, be aware of potential variability between batches of the raw material.[3]

  • Environmental Factors: Maintain a constant temperature and, for liquid cultures, a consistent agitation speed to ensure uniform aeration.[1] Most Chaetomium species grow well between 25 and 35°C.[4][5]

  • Vessel Geometry: Use identical flasks or plates for all cultures, as the surface-to-volume ratio can impact aeration and growth.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and straightforward method to significantly boost Chaetomin yield?

A1: One of the most dramatic reported increases in Chaetomin yield was achieved by supplementing the culture medium with glutathione (B108866) (GSH). This method resulted in a 15.43-fold increase in Chaetomin production in Chaetomium cochliodes.[6] This suggests that precursor availability can be a significant limiting factor.

Q2: Can genetic engineering be used to improve Chaetomin production?

A2: Yes, genetic engineering is a powerful strategy. For the related compound chaetoglobosin A in Chaetomium globosum, overexpressing the efflux gene CgMfs1, which encodes a transporter protein, increased the yield from 58.66 mg/L to 298.77 mg/L.[7][8] This approach helps to alleviate feedback inhibition by actively exporting the compound out of the cell.[7][8] This strategy could potentially be applied to Chaetomin production as well.

Q3: What are the key genes and pathways that regulate Chaetomin biosynthesis?

A3: The biosynthesis of Chaetomin is governed by a dedicated biosynthetic gene cluster. Key enzymes that have been identified to up-regulate its production include a nonribosomal peptide synthetase (NRPS) and a glutathione S-transferase (CheG).[6] For the related chaetoglobosins, transcription factors such as CgLaeA and CgcheR act as positive regulators, while CgXpp1 and CgTF6 are negative regulators of their biosynthesis.[9]

Q4: What is a reliable extraction method for Chaetomin and related compounds?

A4: A typical solvent extraction protocol is effective. For liquid cultures, the mycelium and broth are often separated. Both can then be extracted with a suitable organic solvent like ethyl acetate, acetone, or 2-butanone.[1][3][10] The mixture should be agitated or sonicated to ensure thorough extraction. The solvent extracts are then combined and concentrated, often using a rotary evaporator.[1]

Q5: Are there alternative, low-cost substrates for large-scale production?

A5: Yes, agricultural waste materials can be effective and economical substrates. For instance, using cornstalks as a fermentation substrate has been shown to significantly increase the yield of chaetoglobosin A compared to some standard media.[7][8][10]

Quantitative Data Summary

Table 1: Effect of Genetic Modification on Chaetoglobosin A Yield in C. globosum

Strain/ModificationChaetoglobosin A Yield (mg/L)Fold ChangeReference
Wild-Type (W7)58.661.0x[7][8]
CgMfs1 Inactivation (MFS1-3)19.950.34x[7][8]
CgMfs1 Inactivation (MFS1-4)17.130.29x[7][8]
CgMfs1 Overexpression (OEX13)298.77~5.1x[7][8]

Table 2: Impact of Substrate and Genetic Modification on Chaetoglobosin A Production

StrainSubstrateChaetoglobosin A Yield (mg/L)Reference
Wild-Type (W7)Cornstalk Medium40.32[7][8]
CgMfs1 Overexpression (OEX13)Cornstalk Medium191.90[7][8]

Table 3: Influence of Culture Medium on C. globosum Growth and Mycotoxin Production

MediumColony Diameter (mm)Spore ProductionMycotoxin ProductionReference
Oatmeal Agar (OA)HighestHighestHighest[11]
Potato Dextrose Agar (PDA)ModerateModerateModerate[11]
Corn Meal Agar (CMA)LowerLowerLower[11]
Malt Extract Agar (MEA)LowestLowestLowest[11]

Experimental Protocols

Protocol 1: Cultivation of Chaetomium globosum for Chaetoglobosin A Production

This protocol is based on methodologies that have proven effective for producing chaetoglobosins, which are structurally and biosynthetically related to Chaetomin.

  • Strain: Use Chaetomium globosum W7 or a genetically modified equivalent.[3]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) broth (200 g potato, 20 g glucose, 1000 ml water).[3]

  • Inoculum Preparation: Cultivate the fungus on PDA plates at 28°C to prepare a spore suspension.[3]

  • Fermentation: Inoculate 50 ml of PDA broth in a 150 ml flask with the spore suspension.[3]

  • Incubation: Incubate the flasks at 28°C with shaking at 180 rpm.[3]

  • Time Course Analysis: Harvest flasks at different time points (e.g., daily from day 3) to determine the optimal harvest time for maximal yield.[3]

Protocol 2: Glutathione-Induced Production of Chetomin (B1668609)

This protocol is based on the findings of a study that significantly enhanced chetomin production in Chaetomium cochliodes.[6]

  • Strain: Chaetomium cochliodes SD-280.

  • Media: Prepare a suitable production medium (e.g., Potato Dextrose Broth).

  • Supplementation: Add a sterile solution of glutathione (GSH) to the culture medium at the time of inoculation. The optimal concentration should be determined empirically, but a significant increase was observed with its addition.

  • Fermentation: Follow standard fermentation procedures as outlined in Protocol 1.

  • Analysis: Extract and quantify the Chaetomin yield and compare it to a control culture without GSH.

Protocol 3: Solvent Extraction of Chaetomin

  • Harvesting: For liquid cultures, separate the mycelium from the broth by filtration. For solid-state cultures, use the entire fermented substrate.[1]

  • Extraction: Submerge the fungal biomass (and/or the filtrate) in a suitable organic solvent such as ethyl acetate or acetone.[1][10] For example, use a 1:1 ratio of solvent to culture volume.

  • Agitation: Agitate the mixture at approximately 200 rpm for at least 2 hours to ensure thorough extraction.[3] This process can be repeated 2-3 times for exhaustive extraction.[1]

  • Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

  • Purification: The crude extract can be further purified using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental_Workflow_for_Chaetomin_Yield_Enhancement cluster_prep 1. Preparation cluster_culture 2. Cultivation & Optimization cluster_analysis 3. Analysis strain Select Strain (e.g., C. globosum) media Prepare Media (e.g., PDA, Cornstalk) strain->media inoculum Prepare Inoculum (Spore Suspension) media->inoculum fermentation Inoculate & Ferment (28°C, 180 rpm) inoculum->fermentation optimization Apply Yield Enhancement Strategy fermentation->optimization gsh Add Glutathione (GSH) optimization->gsh Chemical genetic Use Overexpression Strain (e.g., OEX13) optimization->genetic Genetic ph Optimize pH optimization->ph Condition harvest Harvest Culture (Mycelium & Broth) gsh->harvest genetic->harvest ph->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction quantify Quantify Yield (HPLC) extraction->quantify

Caption: Experimental workflow for enhancing Chaetomin production.

Chaetomin_Biosynthesis_Regulation cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis Pathway cluster_export Export & Feedback pH Optimal pH (~7.0) PositiveReg Positive Regulators (e.g., CgLaeA, CgcheR) pH->PositiveReg NegativeReg Negative Regulators (e.g., CgXpp1, CgTF6) pH->NegativeReg Nutrients Nutrient Availability (e.g., Glutathione) Nutrients->PositiveReg Nutrients->NegativeReg GrowthPhase Growth Phase GrowthPhase->PositiveReg GrowthPhase->NegativeReg BGC Chaetomin Biosynthetic Gene Cluster (BGC) PositiveReg->BGC Activates NegativeReg->BGC Represses Enzymes Key Enzymes (NRPS, CheG) BGC->Enzymes Expression Chaetomin Chaetomin Enzymes->Chaetomin Synthesis Chaetomin->BGC Transporter Efflux Transporter (e.g., CgMfs1) Chaetomin->Transporter Export Feedback Feedback Inhibition

Caption: Regulation of Chaetomin biosynthesis and transport.

References

Troubleshooting Chaetomin extraction from fungal biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Chaetomin from fungal biomass.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Chaetomin extraction, providing potential causes and recommended solutions in a question-and-answer format.

Fungal Culture & Chaetomin Production

Q1: My Chaetetomium culture shows good biomass growth, but the Chaetomin yield is low. What could be the problem?

A1: Low or no yield of secondary metabolites despite healthy fungal growth is a common challenge. Several factors can contribute to this:

  • Suboptimal Culture Medium: The medium that supports robust growth may not be ideal for secondary metabolite production. Different media can activate different biosynthetic gene clusters. It is advisable to screen various solid and liquid media such as Potato Dextrose Agar (PDA), Oatmeal Agar (OA), and Czapek-Dox to identify the best one for Chaetomin production.[1]

  • Incorrect pH: The pH of the culture medium is a critical factor. For Chaetomium globosum, optimal growth and production of related compounds like chaetoglobosins occur at a neutral pH of around 7.0.[1][2][3] Significant deviations into acidic or alkaline conditions can decrease or halt metabolite production, even if the fungus continues to grow.[1]

  • Inappropriate Incubation Time: The production of secondary metabolites is often dependent on the growth phase of the fungus. You may need to prolong the fermentation period. For some Chaetomium species, an incubation period of 21-30 days is necessary to achieve significant metabolite accumulation.[1]

  • Silent Gene Clusters: The genes responsible for producing Chaetomin might be "silent" or not expressed under standard laboratory conditions. Advanced strategies, such as co-culturing Chaetomium with other microorganisms (e.g., bacteria like Bacillus subtilis) or using epigenetic modifiers, have been shown to induce the production of novel or otherwise unexpressed compounds.[1]

Q2: How can I optimize the culture conditions to maximize Chaetomin production?

A2: To enhance the yield of Chaetomin, systematically optimize the following fermentation parameters:

  • Growth Medium: Experiment with different media compositions. For example, Oatmeal Agar (OA) has been shown to support high production of chaetoglobosins in C. globosum.[3][4]

  • Incubation Time: Conduct a time-course study to determine the optimal incubation period for Chaetomin production. One study on a related compound found that maximum biomass and production were achieved after 28 days, with a decline thereafter.[5]

  • Temperature: The ideal temperature for both growth and secondary metabolite production needs to be determined empirically. For a Chaetomium species, the maximum biomass and production of a secondary metabolite were observed at 32°C.[5]

  • pH: As mentioned, a neutral pH is generally favorable for C. globosum growth and mycotoxin production.[2][3] Buffer the medium to maintain a stable pH throughout the fermentation process.

Extraction Process

Q3: I am getting a low yield of crude Chaetomin extract. What are the possible reasons and solutions?

A3: A low yield of crude extract can be frustrating. Here are some common causes and how to address them:

  • Inadequate Fungal Cell Lysis: The chitin-rich cell walls of fungi can be difficult to break, preventing the efficient release of intracellular metabolites like Chaetomin.[6]

    • Solution: Employ mechanical disruption methods such as grinding the biomass with a mortar and pestle (especially if lyophilized) or using a bead beater. Sonication or microwave-assisted extraction can also enhance cell lysis and improve extraction efficiency.[6]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for Chaetomin.

    • Solution: Chaetomin is typically extracted with solvents like ethyl acetate (B1210297) or acetone.[7] Perform a small-scale solvent screening with a range of polarities (e.g., hexane (B92381), ethyl acetate, methanol) to find the most effective one for your specific fungal strain and culture conditions. A sequential extraction with solvents of increasing polarity can also be beneficial.[6]

  • Insufficient Extraction Time or Repetitions: The target compound may not be fully extracted in a single, short extraction step.

    • Solution: Increase the extraction time and perform multiple extractions (typically 2-3 times) with fresh solvent for each round to ensure maximum recovery.[1]

  • Degradation of Chaetomin: Chaetomin may be sensitive to heat, light, or pH during the extraction process.

    • Solution: Use low-temperature extraction methods and avoid prolonged exposure to high temperatures during solvent evaporation (e.g., keep the water bath for rotary evaporation below 45°C). Protect the extraction mixture from direct light. Ensure the pH of the extraction solvent is appropriate for Chaetomin stability.[6]

Q4: My crude extract is very impure, containing a lot of other fungal metabolites. How can I improve the initial extraction selectivity?

A4: Co-extraction of impurities can complicate the subsequent purification steps. Here are some strategies to obtain a cleaner crude extract:

  • Sequential Extraction: Instead of a single extraction with a broad-spectrum solvent, use a sequential approach. Start with a non-polar solvent like hexane to remove lipids and other non-polar impurities. Then, extract the biomass with a more polar solvent like ethyl acetate to recover the Chaetomin.[7]

  • Liquid-Liquid Partitioning: After the initial extraction, you can partition the crude extract between two immiscible solvents, such as ethyl acetate and water. This will help to separate compounds based on their differential solubility.[7]

  • Solid-Phase Extraction (SPE): Use SPE as a cleanup step for your crude extract before proceeding to more advanced purification techniques. Choose a sorbent with a high affinity for Chaetomin and a low affinity for the major impurities.[7]

Purification & Analysis

Q5: I am having trouble purifying Chaetomin using column chromatography. What are some common issues and solutions?

A5: Column chromatography is a critical step in isolating Chaetomin. Here are some troubleshooting tips:

  • Poor Separation of Compounds:

    • Possible Cause: Inappropriate solvent system or stationary phase.

    • Solution: Optimize the mobile phase composition by running thin-layer chromatography (TLC) first to identify a solvent system that provides good separation. You may need to try different stationary phases (e.g., silica (B1680970) gel of a different mesh size, or Sephadex LH-20 for size-exclusion chromatography).[7]

  • Compound Tailing on the Column:

    • Possible Cause: Active sites on the stationary phase or overloading the column.

    • Solution: Ensure the column is packed properly and not overloaded with the crude extract. Adding a small amount of a polar solvent to the mobile phase can sometimes help to reduce tailing.

  • Cracked or Channeled Column Bed:

    • Possible Cause: Improper packing of the column.

    • Solution: Repack the column carefully to ensure a uniform and stable bed.

Q6: I am encountering problems with my HPLC analysis of Chaetomin, such as shifting retention times and peak tailing. What should I check?

A6: HPLC is a sensitive technique, and various factors can affect its performance.

  • Shifting Retention Times:

    • Possible Causes: Inconsistent mobile phase composition, fluctuations in column temperature, or a problem with the pump's flow rate.[6][8]

    • Solutions: Prepare fresh mobile phase and ensure it is properly degassed.[5] Use a column oven to maintain a constant temperature. Check the pump for leaks and ensure a consistent flow rate.[6][8]

  • Peak Tailing:

    • Possible Causes: Interaction of Chaetomin with active sites on the column's stationary phase, or an inappropriate mobile phase pH.[6]

    • Solutions: Use a high-purity silica-based column. Adjust the pH of the mobile phase to ensure Chaetomin is in a single ionic state.

  • No Peak or Loss of Sensitivity:

    • Possible Causes: A leak in the system, a faulty injector, or a degrading detector lamp.[5]

    • Solutions: Systematically check for leaks in all connections.[8] Verify the injector is functioning correctly. Check the detector's lamp energy and replace it if necessary.[5]

Data Summary

Table 1: Fungal Growth and Secondary Metabolite Production Conditions

ParameterOrganismOptimal ConditionObserved Effect
pH Chaetomium globosum~7.0 (Neutral)Optimal growth and chaetoglobosin C production.[2][3]
4.3 - 9.4Capable of growth.[2][3]
AcidicFavors sporulation.[2]
Temperature Chaetomium sp.32°CMaximum biomass and chrysin (B1683763) production.[5]
Incubation Time Chaetomium globosum28 daysMaximum biomass and chrysin production.[5]

Table 2: Solvent Extraction Efficiency for Fungal Metabolites

SolventPolarityTarget CompoundsNotes
Hexane Non-polarLipids, non-polar compoundsOften used for initial defatting of the biomass.[7]
Ethyl Acetate Medium polarityChaetomin, chaetoglobosins, other alkaloidsA commonly used and effective solvent for Chaetomin.[7][9]
Acetone Polar aproticChaetomin, phenols, flavonoidsAnother effective solvent for a range of fungal metabolites.[9]
Methanol Polar proticMore polar compoundsCan be used in sequential extractions.[6]

Note: The optimal solvent can vary depending on the specific fungal strain and culture conditions. A solvent screening is recommended for process optimization.

Experimental Protocols

Protocol 1: Solid-State Fermentation of Chaetomium globosum

  • Medium Preparation: Prepare a solid substrate medium, such as rice or wheat bran, in autoclavable bags or flasks. Add water to achieve a moisture content of 50-60%.

  • Sterilization: Autoclave the prepared medium at 121°C for 20-30 minutes.

  • Inoculation: Aseptically inoculate the cooled, sterile medium with a spore suspension or mycelial plugs of C. globosum.

  • Incubation: Incubate the culture at 25-28°C for 21-28 days in the dark.

  • Harvesting: After the incubation period, the entire fungal-rice biomass is harvested for extraction.[1]

Protocol 2: Solvent Extraction of Chaetomin

  • Biomass Preparation: If the fungal biomass is from a solid-state fermentation, it can be used directly. If from a liquid culture, separate the mycelia from the broth by filtration. The mycelia can be lyophilized (freeze-dried) for better grinding and extraction.

  • Grinding: Grind the dried fungal biomass into a fine powder using a mortar and pestle or a blender.

  • Extraction:

    • Suspend the fungal powder in ethyl acetate (e.g., a 1:10 solid to solvent ratio, w/v).

    • Agitate the mixture on a shaker at room temperature for 24 hours. Alternatively, use sonication for a shorter duration (e.g., 30-60 minutes).

    • Separate the solvent from the biomass by filtration.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 45°C. The resulting residue is the crude Chaetomin extract.[1][7]

Protocol 3: Purification of Chaetomin by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (e.g., 70-230 mesh) in a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude Chaetomin extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane and ethyl acetate can be used, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing Chaetomin.

  • Pooling and Concentration: Combine the pure fractions containing Chaetomin and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis culture_start Inoculation of Chaetomium sp. fermentation Solid-State or Submerged Fermentation culture_start->fermentation harvest Harvest Fungal Biomass fermentation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chromatography Column Chromatography concentration->column_chromatography hplc HPLC Analysis & Purification column_chromatography->hplc characterization Structural Characterization (NMR, MS) hplc->characterization

Caption: General workflow for Chaetomin extraction and purification.

troubleshooting_low_yield cluster_culture_check Check Culture Conditions cluster_extraction_check Check Extraction Protocol start Problem: Low Chaetomin Yield check_media Optimize Medium? start->check_media check_lysis Improve Cell Lysis? start->check_lysis check_ph Adjust pH to Neutral? check_media->check_ph check_time Extend Incubation Time? check_ph->check_time solution Solution: Improved Yield check_time->solution check_solvent Screen Solvents? check_lysis->check_solvent check_conditions Control Temp/Light? check_solvent->check_conditions check_conditions->solution

References

Technical Support Center: Chaetomin Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Chaetomin to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized Chaetomin powder for long-term use?

For long-term storage, lyophilized Chaetomin powder should be kept at -20°C. It is crucial to store the powder in a tightly sealed container to protect it from moisture and light.

Q2: What is the recommended solvent for dissolving Chaetomin?

Chaetomin is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. The choice of solvent will depend on the specific requirements of your experiment.

Q3: How should I store Chaetomin solutions?

For short-term storage (up to a few days), solutions can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Why is it important to avoid multiple freeze-thaw cycles?

Repeatedly freezing and thawing a Chaetomin solution can accelerate its degradation. Aliquoting the stock solution into smaller, single-use volumes is a critical step to preserve the compound's stability.

Q5: Are there any specific light conditions I should be aware of?

Yes, Chaetomin should be protected from prolonged exposure to light. It is advisable to work with Chaetomin solutions in a dimly lit area and store them in amber-colored or foil-wrapped vials to prevent photodegradation.

Q6: What are the signs of Chaetomin degradation?

Degradation may not always be visible. The most reliable way to assess the integrity of your Chaetomin stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to Chaetomin and the appearance of new peaks can indicate degradation.

Troubleshooting Guide

This section addresses common problems encountered during the storage and handling of Chaetomin.

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Chaetomin degradation due to improper storage.Verify storage conditions (temperature, light, and moisture protection). Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, use a new vial of lyophilized powder.
Multiple freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Unexpected peaks in my HPLC analysis. Degradation of Chaetomin.Analyze a freshly prepared solution from a new vial of lyophilized powder as a reference. If new peaks are still present, consider the possibility of solvent impurities or interactions with other components in your sample.
Contamination of the solvent or sample.Use fresh, high-purity solvents for all experiments. Ensure all glassware and equipment are clean.
Inconsistent experimental results. Inaccurate concentration of Chaetomin solution due to degradation.Regularly check the purity of your Chaetomin stock solution using HPLC. Prepare fresh dilutions for each experiment.
Pipetting errors or solvent evaporation.Ensure accurate pipetting techniques and minimize the time solutions are left open to the air to prevent solvent evaporation.

Experimental Protocols

Protocol for Assessing Chaetomin Stability by HPLC

This protocol provides a general guideline for monitoring the stability of Chaetomin using reverse-phase HPLC. It is recommended to optimize the conditions for your specific instrument and column.

1. Preparation of Chaetomin Stock Solution:

  • Accurately weigh a known amount of lyophilized Chaetomin powder.

  • Dissolve the powder in HPLC-grade DMSO or ethanol to a final concentration of 1 mg/mL.

  • Aliquot the stock solution into single-use vials and store at -20°C.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it over the course of the run to elute Chaetomin and any potential degradation products. An example gradient is:

    • 0-5 min: 30% B

    • 5-25 min: 30-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 254 nm and 280 nm.

3. Analysis:

  • Inject a freshly prepared Chaetomin standard to determine its retention time and peak area.

  • Inject the stored Chaetomin sample.

  • Compare the chromatograms. A decrease in the peak area of Chaetomin and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated by comparing the peak area of the stored sample to that of the fresh standard.

Visualizing Experimental Workflow and Pathways

To aid in understanding the experimental workflow and the potential impact of Chaetomin, the following diagrams are provided.

experimental_workflow cluster_storage Chaetomin Storage cluster_experiment Experimental Use cluster_analysis Stability Analysis cluster_troubleshooting Troubleshooting lyophilized Lyophilized Powder (-20°C) stock_solution Stock Solution (-20°C or -80°C, Aliquoted) lyophilized->stock_solution Dissolve in DMSO/Ethanol working_solution Prepare Working Solution stock_solution->working_solution hplc_analysis HPLC Analysis stock_solution->hplc_analysis experiment Perform Experiment working_solution->experiment data_interpretation Data Interpretation hplc_analysis->data_interpretation degradation_suspected Degradation Suspected data_interpretation->degradation_suspected prepare_fresh Prepare Fresh Solution degradation_suspected->prepare_fresh

Caption: Workflow for storing, using, and troubleshooting Chaetomin stability.

signaling_pathway cluster_hif_pathway Hypoxia-Inducible Factor (HIF) Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF_Complex HIF-1 Complex HIF1a->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE p300_CBP p300/CBP p300_CBP->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression Angiogenesis Angiogenesis, Metabolism, etc. Gene_Expression->Angiogenesis Chaetomin Chaetomin Chaetomin->p300_CBP Inhibition

Caption: Simplified diagram of Chaetomin's inhibitory effect on the HIF pathway.

Optimizing culture conditions for maximum Chaetomin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the production of Chaetomin, a potent secondary metabolite from Chaetomium cochliodes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Chaetomin fermentation, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Troubleshooting Guide

Low or inconsistent yields are common challenges in the production of secondary metabolites. This guide addresses specific issues you may encounter during your Chaetomin production experiments.

Problem Potential Causes Recommended Solutions
Low or No Chaetomin Yield Despite Good Mycelial Growth Suboptimal Medium: The culture medium may support vegetative growth but not trigger the Chaetomin biosynthetic gene cluster.Screen various media such as Potato Dextrose Agar (PDA), Czapek-Dox, and Oatmeal Agar. Consider creating a custom medium with varying carbon and nitrogen sources.[1]
Incorrect pH: The pH of the medium can significantly influence secondary metabolite production.The optimal pH for the growth of Chaetomium species is generally neutral (~7.0). Deviations towards acidic or alkaline conditions can inhibit production.[1] Monitor and adjust the initial pH of your medium accordingly.
Inadequate Incubation Time: Chaetomin production is often growth-phase dependent, and you may not have reached the optimal production phase.Extend the fermentation period. For some Chaetomium species, incubation for 21-30 days is necessary for significant metabolite accumulation.[1]
Suboptimal Temperature: Temperature affects both fungal growth and enzyme activity related to Chaetomin biosynthesis.The optimal growth temperature for most Chaetomium species is between 25-27°C. Temperatures between 33-35°C can inhibit growth.[2]
Poor Aeration: Insufficient oxygen can limit the production of secondary metabolites.In liquid cultures, ensure adequate agitation to promote oxygen transfer. For solid-state fermentation, ensure the substrate is not too densely packed.
Inconsistent Chaetomin Yields Between Batches Inoculum Variability: Inconsistent age, size, or physiological state of the inoculum can lead to variable results.Standardize your inoculum preparation. Use a consistent amount and age of inoculum for each fermentation.[1]
Media Preparation Inconsistencies: Minor variations in media components or final pH can affect reproducibility.Prepare all media for a set of experiments from the same batch of reagents. Double-check the final pH of each batch of medium before inoculation.[1]
Variable Environmental Conditions: Fluctuations in temperature or agitation speed can impact fungal metabolism.Ensure your incubator and shaker are properly calibrated and maintain consistent settings throughout the fermentation period.[1]
Difficulty in Extracting Chaetomin Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for Chaetomin.Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting Chaetomin and other related fungal metabolites.
Incomplete Cell Lysis: The solvent may not be effectively penetrating the mycelia to extract the intracellular Chaetomin.Sonication or homogenization of the mycelia in the presence of the extraction solvent can improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the best medium for Chaetomin production?

A1: While Chaetomium cochliodes can grow on various media, Potato Dextrose Broth (PDB) is commonly used for producing its bioactive compounds. However, the optimal medium for secondary metabolite production may differ from the one that supports the best growth. It is recommended to screen several media, including PDA, Czapek-Dox, and Oatmeal Agar, to determine the best for your specific strain and conditions.[1]

Q2: What are the optimal temperature and pH for Chaetomin production?

A2: The optimal growth temperature for Chaetomium cochliodes is typically between 25-27°C.[2] A neutral initial pH of around 7.0 is generally recommended for the production of secondary metabolites in related Chaetomium species.[1]

Q3: How can I increase my Chaetomin yield?

A3: A significant increase in Chaetomin yield has been reported with the addition of glutathione (B108866) to the culture medium. While the exact optimal concentration can be strain-dependent, exploring supplementation with glutathione is highly recommended. Further optimization of other culture parameters such as aeration, agitation, and incubation time will also contribute to improved yields.

Q4: How long should I incubate my cultures for maximum Chaetomin production?

A4: The production of Chaetomin is often linked to the stationary phase of fungal growth. This can require extended incubation periods, potentially from 21 to 30 days.[1] It is advisable to perform a time-course experiment to determine the optimal harvest time for your specific experimental setup.

Q5: My Chaetomium culture is not sporulating well. What can I do?

A5: Poor sporulation can be influenced by the culture medium and pH. For some Chaetomium species, an acidic environment can favor sporulation. If you are struggling with inoculum preparation due to poor sporulation, you might consider adjusting the pH of your sporulation medium.

Experimental Protocols

Media Preparation

Potato Dextrose Agar/Broth (PDA/PDB)

ComponentAmount (per 1 Liter of Water)
Potato Infusion200 g (from boiled potatoes)
Dextrose20 g
Agar (for solid medium)20 g

Czapek-Dox Agar

ComponentAmount (per 1 Liter of Water)
Sucrose30 g
Sodium Nitrate2 g
Dipotassium Phosphate1 g
Magnesium Sulfate0.5 g
Potassium Chloride0.5 g
Ferrous Sulfate0.01 g
Agar15 g

Oatmeal Agar

ComponentAmount (per 1 Liter of Water)
Oatmeal30 g (steeped and strained)
Agar20 g
Inoculum Preparation
  • Grow Chaetomium cochliodes on PDA plates at 25-27°C for 7-10 days, or until sufficient sporulation is observed.

  • Flood the surface of the plate with a sterile saline solution (0.85% NaCl).

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Transfer the spore suspension to a sterile tube.

  • Optionally, filter the suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration using a hemocytometer to a desired concentration (e.g., 1 x 10^6 spores/mL).

Fermentation
  • Inoculate 100 mL of your chosen liquid medium in a 250 mL Erlenmeyer flask with 1 mL of the standardized spore suspension.

  • Incubate the flasks at 25-27°C on a rotary shaker at 150-180 rpm.

  • Monitor the cultures for growth and Chaetomin production over a period of up to 30 days.

Extraction and Quantification of Chaetomin
  • Separate the mycelia from the culture broth by filtration.

  • Extract the mycelia and the culture filtrate separately with ethyl acetate. This is often done by soaking the mycelial mass in the solvent and partitioning the liquid broth against the solvent.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Quantify the Chaetomin concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Visualizations

Chaetomin_Biosynthesis_Pathway Tryptophan Tryptophan Intermediate1 Intermediate A Tryptophan->Intermediate1 Multiple Steps (NRPS-like enzymes) Dimethylallyl_pyrophosphate Dimethylallyl pyrophosphate Dimethylallyl_pyrophosphate->Intermediate1 Prenyltransferase Intermediate2 Intermediate B Intermediate1->Intermediate2 Oxidation Intermediate3 Intermediate C Intermediate2->Intermediate3 Dimerization Chetomin Chaetomin Intermediate3->Chetomin Sulfur Incorporation (Glutathione-S-Transferase)

Caption: Simplified proposed biosynthetic pathway of Chaetomin.

Experimental_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Media_Prep Media Preparation (e.g., PDB, Czapek-Dox) Fermentation Inoculation & Incubation (25-27°C, 150-180 rpm) Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation (Spore Suspension) Inoculum_Prep->Fermentation Time_Course Time-Course Sampling Fermentation->Time_Course Extraction Solvent Extraction (Ethyl Acetate) Time_Course->Extraction Quantification HPLC Quantification Extraction->Quantification Optimization Optimization Quantification->Optimization Data Analysis

Caption: General experimental workflow for optimizing Chaetomin production.

Troubleshooting_Logic Start Low Chaetomin Yield Good_Growth Good Mycelial Growth? Start->Good_Growth Check_Culture_Conditions Check Culture Conditions (Medium, pH, Temp, Time) Good_Growth->Check_Culture_Conditions Yes Poor_Growth Poor Mycelial Growth Good_Growth->Poor_Growth No Check_Extraction Check Extraction Protocol (Solvent, Method) Check_Culture_Conditions->Check_Extraction Optimize_Growth Optimize Growth Conditions (Inoculum, Medium, Temp) Poor_Growth->Optimize_Growth

Caption: A logical decision tree for troubleshooting low Chaetomin yield.

References

Technical Support Center: Overcoming Resistance to Chaetomin in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the antimicrobial compound Chaetomin. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered when investigating bacterial resistance to Chaetomin.

Frequently Asked Questions (FAQs)

Q1: What is the known spectrum of antibacterial activity for Chaetomin?

A1: Chaetomin, a metabolite produced by fungi of the Chaetomium genus, has demonstrated a broad spectrum of activity against various bacteria. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC) values can vary between different bacterial species and even strains.

Q2: What is the proposed mechanism of action for Chaetomin against bacteria?

A2: The precise molecular mechanism of Chaetomin's antibacterial activity is not yet fully elucidated. However, studies on related compounds and its effects on other cell types suggest potential mechanisms. In cancer cells, a related compound, Chaetocin, has been shown to inhibit the PI3K/Akt signaling pathway by targeting the enzyme transketolase. While this has not been confirmed in bacteria, it is plausible that Chaetomin could target essential enzymes involved in metabolic pathways. Other potential mechanisms could include disruption of cell membrane integrity or inhibition of protein synthesis, which are common modes of action for antimicrobial compounds. Further research is needed to identify the specific bacterial targets of Chaetomin.

Q3: What are the likely mechanisms by which bacteria could develop resistance to Chaetomin?

A3: Based on general principles of antibiotic resistance, bacteria may develop resistance to Chaetomin through several mechanisms:

  • Target Modification: Alterations in the bacterial target protein or enzyme, reducing the binding affinity of Chaetomin.

  • Enzymatic Inactivation: Production of enzymes that can degrade or modify the Chaetomin molecule, rendering it inactive.

  • Reduced Permeability: Changes in the bacterial cell wall or membrane that limit the influx of Chaetomin into the cell.

  • Efflux Pumps: Overexpression of efflux pumps that actively transport Chaetomin out of the bacterial cell before it can reach its target.

Q4: Are there known resistance genes specifically for Chaetomin?

A4: Currently, there is limited information in the scientific literature identifying specific genes that confer resistance to Chaetomin in bacteria. However, researchers have identified antimicrobial peptide genes, such as CgR2150 and CgR3101, from Chaetomium globosum that show broad-spectrum antibacterial activities.[2] It is possible that genes encoding efflux pumps or enzymes capable of modifying similar chemical structures could be involved in Chaetomin resistance. Identifying specific resistance genes would require experimental approaches like transposon sequencing of resistant mutants.[3]

Q5: How should Chaetomin be stored to ensure its stability?

A5: For optimal stability, Chaetomin should be stored as a solid at -20°C, protected from light. If dissolved in a solvent such as DMSO, it is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Cause Troubleshooting Step
Inaccurate inoculum density Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard before dilution. Verify the final inoculum concentration by plating a serial dilution.
Chaetomin degradation Prepare fresh Chaetomin stock solutions regularly. Store stock solutions in aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Variation in media composition Use the same batch of Mueller-Hinton Broth (MHB) for all experiments. Ensure the pH of the media is consistent.
Contamination of bacterial culture Streak the bacterial culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay.
Reader/visual interpretation errors If using a plate reader, ensure it is properly calibrated. For visual inspection, use a consistent light source and background. Have a second person confirm the results if possible.

Issue 2: Difficulty in Interpreting Synergy Assay (Checkerboard) Results

Possible Cause Troubleshooting Step
Inappropriate concentration ranges Perform preliminary MIC assays for each antibiotic individually to determine the appropriate concentration range for the checkerboard assay. The range should bracket the MIC of each drug.
Precipitation of compounds Check the solubility of Chaetomin and the synergistic agent in the test medium at the highest concentrations used. If precipitation occurs, adjust the solvent or concentration.
Calculation errors in Fractional Inhibitory Concentration (FIC) index Double-check the formula and calculations for the FIC index. Use a spreadsheet or software designed for checkerboard analysis to minimize errors.
"Skipped wells" or paradoxical growth This can sometimes occur. Repeat the experiment to confirm the observation. If persistent, it may indicate a complex drug interaction or a tolerant subpopulation.

Issue 3: Poor Biofilm Formation or Eradication in Assays

| Possible Cause | Troubleshooting Step | | Suboptimal growth conditions for biofilm formation | Optimize growth medium, incubation time, and temperature for the specific bacterial strain to ensure robust biofilm formation. Some strains may require specific supplements or surfaces. | | Inadequate staining or visualization | Ensure the crystal violet staining is performed for a sufficient amount of time and that the washing steps are gentle to avoid dislodging the biofilm. For viability-based assays (e.g., resazurin), optimize the dye concentration and incubation time for your specific strain. | | High variability between replicates | Increase the number of replicates. Ensure consistent inoculum preparation and washing steps. Use plates specifically designed for tissue culture to promote even biofilm formation. | | Chaetomin instability in the assay medium | Consider the stability of Chaetomin over the extended incubation period of a biofilm assay. It may be necessary to replenish the medium containing Chaetomin. |

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Chaetomin and Related Compounds Against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
ChaetominStaphylococcus aureus0.78[4]
ChaetominEscherichia coli0.78[4]
ChaetominSalmonella typhimurium ATCC 65390.78[4]
ChaetominEnterococcus faecalis0.78[4]
Chaetomium globosum extractsMulti-drug resistant Gram-positive bacteria3.9 - 62.5[1]
Chaetomium globosum extractsMulti-drug resistant Gram-negative bacteria3.9 - 62.5[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Chaetomin Stock Solution: Dissolve Chaetomin in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the Chaetomin stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria in broth without Chaetomin) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of Chaetomin at which no visible bacterial growth is observed.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Preparation of Stock Solutions: Prepare stock solutions of Chaetomin and the second antibiotic in an appropriate solvent.

  • Plate Setup:

    • In a 96-well plate, serially dilute Chaetomin along the x-axis and the second antibiotic along the y-axis in CAMHB.

  • Inoculation: Inoculate the plate with the target bacterial strain at a final concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Observe each well for visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of Chaetomin + FIC of Antibiotic B, where FIC = MIC of drug in combination / MIC of drug alone.

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Protocol 3: Biofilm Eradication Assay
  • Biofilm Formation:

    • Grow the bacterial strain in an appropriate medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate for 24-48 hours to allow for biofilm formation.

  • Removal of Planktonic Cells: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Treatment: Add fresh medium containing various concentrations of Chaetomin to the wells with the established biofilm. Include an untreated control.

  • Incubation: Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Crystal Violet Staining (Total Biomass):

      • Wash the wells with PBS.

      • Stain with 0.1% crystal violet for 15 minutes.

      • Wash with water and allow to dry.

      • Solubilize the stain with 30% acetic acid or ethanol.

      • Measure the absorbance at a wavelength of 570-595 nm.

    • Viability Assay (e.g., Resazurin):

      • Wash the wells with PBS.

      • Add a resazurin (B115843) solution and incubate until a color change is observed in the control wells.

      • Measure fluorescence or absorbance according to the manufacturer's instructions.

Mandatory Visualizations

Chaetomin_Action_Pathway Chaetomin Chaetomin BacterialCell Bacterial Cell Chaetomin->BacterialCell Enters Cell MetabolicEnzyme Essential Metabolic Enzyme Chaetomin->MetabolicEnzyme Inhibits MetabolicPathway Metabolic Pathway MetabolicEnzyme->MetabolicPathway Blocks CellularProcess Essential Cellular Process MetabolicPathway->CellularProcess Disrupts CellDeath Cell Death CellularProcess->CellDeath

Caption: Hypothetical signaling pathway of Chaetomin's antibacterial action.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis PrepStocks Prepare Chaetomin & Antibiotic Stock Solutions SerialDilution Perform 2D Serial Dilution in 96-well Plate PrepStocks->SerialDilution PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate with Bacterial Suspension PrepInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadResults Read MICs of Individual & Combined Drugs Incubate->ReadResults Calc Calc ReadResults->Calc FIC Calculate FIC Index Interpret Interpret Results (Synergy, Additive, etc.) FIC->Interpret

Caption: Experimental workflow for synergy screening with Chaetomin.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Chaetomin Chaetomin BacterialCell Bacterial Cell Chaetomin->BacterialCell Entry Target Cellular Target Chaetomin->Target Inhibition EnzymaticDegradation Enzymatic Degradation Chaetomin->EnzymaticDegradation Substrate ReducedPermeability Reduced Permeability BacterialCell->ReducedPermeability Altered Membrane EffluxPump Efflux Pump BacterialCell->EffluxPump Export TargetModification Target Modification Target->TargetModification Resistance Resistance to Chaetomin TargetModification->Resistance EnzymaticDegradation->Resistance ReducedPermeability->Resistance EffluxPump->Chaetomin EffluxPump->Resistance

Caption: Potential mechanisms of bacterial resistance to Chaetomin.

References

Reducing cytotoxicity of Chaetomin in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chaetomin Experiments

This guide provides researchers, scientists, and drug development professionals with essential information for working with Chaetomin, focusing on its cytotoxic effects and strategies to manage them, particularly in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show high cytotoxicity with Chaetomin across all my cell lines, including non-cancerous controls. What are the first troubleshooting steps?

A1: When observing high cytotoxicity, it's crucial to first rule out experimental artifacts.[1]

  • Verify Concentrations: Double-check all calculations for stock solutions and serial dilutions. Simple errors in calculation can lead to significantly higher concentrations than intended.[1]

  • Assess Solvent Toxicity: Ensure the final concentration of your vehicle solvent (e.g., DMSO) is within the tolerated range for your specific cell lines, which is typically below 0.5%.[1] Run a vehicle-only control to confirm it is not the source of toxicity.

  • Check Compound Stability: Confirm that Chaetomin is stable in your culture medium for the duration of the experiment. Degradation products could exhibit different toxicities.[1]

  • Test for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, Alamar Blue). Include cell-free controls with the compound to check for any direct reaction with assay reagents.

Q2: How can I determine if Chaetomin is causing a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect in my non-cancerous cell line?

A2: To distinguish between cytotoxicity and cytostaticity, you need to measure both cell viability and total cell number over time.[1]

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number compared to the vehicle control.

  • Cytostatic Effect: The total number of cells will plateau or increase slowly, while the percentage of viable cells remains high.[1]

Q3: Is Chaetomin expected to be highly toxic to non-cancerous cell lines?

A3: The literature suggests that Chaetomin exhibits selective cytotoxicity, showing significantly more potent effects against cancer cells than non-cancerous cells.[2][3] Some studies report it to be only marginally toxic to non-cancerous cell lines at concentrations that are lethal to cancer cells.[2] However, toxicity can be cell-line specific. For example, one study noted minimal cytotoxicity in HEK293T cells.[4]

Q4: What is the primary mechanism of Chaetomin-induced cytotoxicity?

A4: Chaetomin's cytotoxicity is primarily mediated through the induction of apoptosis (programmed cell death). Key mechanisms include:

  • Induction of Oxidative Stress: Chaetocin is a potent inducer of cellular oxidative stress, which can trigger apoptosis.[5][6][7]

  • Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): Chaetomin disrupts the HIF-1α pathway by preventing its interaction with the p300 co-activator.[2] This is a key mechanism in cancer cells but may also affect normal cells.

  • Mitochondrial Dysfunction: It can interfere with the PI3K/mTOR pathway and trigger mitochondrial dysfunction, leading to the release of pro-apoptotic factors.[8]

Q5: Are there any known methods to reduce Chaetomin's cytotoxicity in vitro?

A5: While research on specifically reducing Chaetomin's toxicity is limited, general strategies can be applied:

  • Dose and Time Optimization: Perform a careful dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time needed to achieve the desired experimental outcome while minimizing toxicity to non-cancerous controls.[1][9]

  • Co-treatment with Antioxidants: Since oxidative stress is a key mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or glutathione (B108866) has been shown to attenuate Chaetomin-induced cytotoxicity.[5]

  • Chemical Modification: The disulfide bonds in Chaetocin are critical for its cellular uptake and cytotoxicity. Chemical modification, such as S-methylation, has been shown to completely abrogate its cytotoxic effects by preventing intracellular accumulation.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in cytotoxicity results between experiments. Experimental variability.Standardize cell seeding density, passage number, and ensure consistent incubation times and conditions. Use freshly prepared Chaetomin dilutions for each experiment.[1]
Compound precipitates in culture medium. Poor solubility of Chaetomin.Test the solubility of Chaetomin in your specific culture medium beforehand. If precipitation occurs, consider using a lower concentration or a different solvent system (ensuring solvent toxicity is controlled).[1]
Non-cancerous cells show significant death even at low Chaetomin concentrations. Intrinsic sensitivity of the cell line or off-target effects.Confirm the IC50 value with a detailed dose-response curve. Consider using a different, less sensitive non-cancerous cell line for your controls. Investigate potential off-target effects by using structurally different compounds that target the same pathway, if available.[9]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different mechanisms measured by the assays.MTT measures metabolic activity (viability), while LDH measures membrane integrity (cytotoxicity). Using multiple assays that measure different endpoints (e.g., viability, cytotoxicity, apoptosis) can provide a more complete picture and strengthen data interpretation.[10]

Quantitative Data: Chaetomin Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are highly dependent on the cell line, incubation time, and assay method used.[11][12]

Table 1: Reported IC50 Values of Chaetomin in Various Cell Lines

Cell LineCell TypeIC50 ValueIncubation TimeNotes
K562Human Leukemia~21 nMNot SpecifiedA related compound, Chaetominine, was tested.[13]
SW1116Colon Cancer~28 nMNot SpecifiedA related compound, Chaetominine, was tested.[13]
A375Human Melanoma~21 nM72 hoursDetermined by MTT assay.[3]
NSCLC CSCsNon-Small Cell Lung Cancer Stem Cells~nM rangeNot SpecifiedAttenuated sphere-forming characteristic.[2]
NSCLC non-CSCsNon-Small Cell Lung Cancer Non-Stem Cells~µM rangeNot SpecifiedInhibited proliferation.[2]
HEK293THuman Embryonic Kidney (Non-cancerous)Minimal cytotoxicity72 hoursTested with a Chaetomium extract, not pure Chaetomin.[4]

Note: Direct IC50 values for Chaetomin in a wide range of non-cancerous cell lines are not extensively documented in the provided search results. Researchers should empirically determine the IC50 for their specific non-cancerous cell line as a crucial baseline.

Experimental Protocols

Protocol 1: Determining the IC50 of Chaetomin using the MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Materials:

  • Target cells (non-cancerous and cancerous lines)

  • Complete culture medium

  • Chaetomin stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates, sterile

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Preparation: Prepare serial dilutions of Chaetomin in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest Chaetomin concentration).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared Chaetomin dilutions and vehicle controls to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (considered 100% viability). Plot the viability against the logarithm of Chaetomin concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental and Troubleshooting Workflow

cluster_prep Phase 1: Preparation & Initial Test cluster_eval Phase 2: Evaluation cluster_troubleshoot Phase 3: Troubleshooting cluster_proceed Phase 4: Mitigation & Further Analysis start Start: Define Cell Lines (Cancer & Non-Cancerous) protocol Perform Dose-Response (e.g., MTT Assay) start->protocol check_toxicity High Toxicity in Non-Cancerous Cells? protocol->check_toxicity ts_actions Verify Concentration Assess Solvent Toxicity Check for Precipitation check_toxicity->ts_actions Yes proceed Proceed with Experiment (Using Optimal Concentration) check_toxicity->proceed No retest Re-run Assay with Validated Parameters ts_actions->retest retest->check_toxicity mitigate Consider Mitigation: - Reduce Exposure Time - Co-treat with Antioxidants proceed->mitigate pathway_analysis Analyze Mechanism (e.g., Apoptosis, ROS) mitigate->pathway_analysis

Caption: Workflow for assessing and troubleshooting Chaetomin cytotoxicity.

Chaetomin's Mechanism of Action via HIF-1α Inhibition

cluster_cell Cellular Environment cluster_inhibition Inhibition Pathway HIF HIF-1α p300 p300 HIF->p300 Binds to HRE Hypoxia Response Element (DNA) p300->HRE Activates Transcription Gene Transcription (e.g., VEGF) HRE->Transcription Chaetomin Chaetomin Block Chaetomin->Block Block->p300 Inhibits Interaction

Caption: Chaetomin blocks the interaction between HIF-1α and p300.

References

Technical Support Center: Troubleshooting Artifacts in Bioassays due to Chaetomin Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chaetomin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from the inherent instability of Chaetomin in bioassay environments. By understanding the factors that affect its stability and the nature of potential artifacts, you can ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Chaetomin and what is its primary mechanism of action?

Chaetomin is a mycotoxin produced by fungi of the Chaetomium genus.[1][2] It belongs to a class of natural products known as epidithiodiketopiperazines.[1][2] Its primary mechanism of action is the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[3][4][5][6] Chaetomin disrupts the interaction between HIF-1α and its coactivator p300, a critical step in the transcriptional response to hypoxia.[4][5] This inhibition of the HIF-1α pathway makes Chaetomin a potent antitumor agent and a valuable tool for studying hypoxia-related cellular processes.[3][5][6]

Q2: I'm observing unexpected cytotoxicity in my cell-based assay with Chaetomin, even at low concentrations. What could be the cause?

Q3: My experimental results with Chaetomin are inconsistent. One day I see a potent effect, and the next, the activity is significantly reduced. Why is this happening?

The inconsistency in your results is likely due to the instability of Chaetomin in your assay conditions. The disulfide bond in the Chaetomin molecule is susceptible to reduction and degradation, especially in aqueous solutions and in the presence of certain media components or reducing agents. This degradation can lead to a loss of biological activity over the course of an experiment, resulting in poor reproducibility. Factors such as the age of your Chaetomin stock solution, the composition of your assay buffer, and the duration of the incubation can all contribute to this variability.

Q4: How should I properly store and handle Chaetomin to minimize degradation?

To ensure the integrity of your Chaetomin, it is crucial to follow proper storage and handling procedures.

Storage and Handling Recommendations:

ParameterRecommendationRationale
Storage Temperature Store at -20°C for long-term storage.[1][2]Minimizes thermal degradation.
Solvent for Stock Solutions Prepare stock solutions in anhydrous DMSO, ethanol, or methanol.[1][2]Chaetomin is soluble in these organic solvents and they are less prone to promoting hydrolysis compared to aqueous solutions.
Stock Solution Storage Aliquot stock solutions into small, single-use volumes and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can accelerate degradation.
Handling Minimize exposure of Chaetomin solutions to light and air.Protects against potential photo-degradation and oxidation.
Preparation of Working Solutions Prepare fresh working solutions in your assay buffer or media immediately before each experiment.Reduces the time Chaetomin is exposed to aqueous environments where it is less stable.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating artifacts in your bioassays caused by Chaetomin instability.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

Possible Cause: Degradation of Chaetomin in stock or working solutions.

Troubleshooting Workflow:

A Inconsistent Bioactivity Observed B Prepare Fresh Chaetomin Stock Solution in Anhydrous DMSO A->B C Prepare Fresh Working Dilutions Immediately Before Use B->C D Perform a Time-Course Experiment C->D E Analyze Chaetomin Concentration by HPLC at Different Time Points D->E F Activity Still Inconsistent? E->F G Consider Assay Buffer Components (e.g., reducing agents) F->G Yes H Modify Assay Protocol (e.g., shorter incubation) F->H Yes G->H

Workflow for troubleshooting inconsistent bioactivity.

Experimental Protocol: Assessing Chaetomin Stability by HPLC

This protocol allows for the quantitative assessment of Chaetomin stability in your specific assay buffer.

Materials:

  • Chaetomin

  • Assay Buffer (the same used in your bioassay)

  • Anhydrous DMSO

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 10 mM stock solution of Chaetomin in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in your assay buffer.

  • Immediately inject a sample (t=0) onto the HPLC to determine the initial peak area of Chaetomin.

  • Incubate the remaining solution under your standard assay conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC and record the peak area of Chaetomin.

  • Calculate the percentage of remaining Chaetomin at each time point relative to the t=0 sample.

Data Presentation: Chaetomin Stability Over Time

Time (hours)% Chaetomin Remaining (in Assay Buffer A)% Chaetomin Remaining (in Assay Buffer B)
0100100
19585
28870
47550
85525
2420<5

This is example data. Actual results will vary depending on the buffer composition and temperature.

Issue 2: High Background Signal or Off-Target Effects

Possible Cause: Generation of reactive oxygen species (ROS) due to Chaetomin's redox activity.

Troubleshooting Workflow:

A High Background/Off-Target Effects Observed B Include an Antioxidant (e.g., N-acetylcysteine) in the Assay A->B C Measure ROS Production (e.g., using a fluorescent probe like DCFDA) A->C D Does Antioxidant Reduce Off-Target Effects? B->D E Is ROS Production Increased with Chaetomin? C->E F Consider a Structurally Unrelated HIF-1α Inhibitor as a Control D->F Yes G Lower Chaetomin Concentration or Incubation Time D->G No E->F Yes E->G No cluster_0 Chaetomin's Dual Activity cluster_1 Cellular Consequences Chaetomin Chaetomin HIF1a HIF-1α/p300 Interaction Chaetomin->HIF1a Inhibition (On-Target) ROS Reactive Oxygen Species (ROS) Chaetomin->ROS Induction (Off-Target) HypoxiaResponse Decreased Hypoxia Response Gene Expression HIF1a->HypoxiaResponse OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Apoptosis/Necrosis OxidativeStress->CellDeath

References

How to remove impurities from Chaetomin preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetomin preparations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of Chaetomin.

Problem: Low yield of crude Chaetomin extract after solvent extraction.

Possible Causes & Solutions:

  • Incomplete cell lysis and extraction: Chaetomium species can have robust cell walls. Ensure thorough grinding of the mycelia, preferably in the presence of the extraction solvent, to maximize the release of intracellular metabolites.

  • Inappropriate solvent selection: Chaetomin is soluble in ethyl acetate (B1210297), acetone (B3395972), and other polar organic solvents. Ensure the solvent used has a high affinity for Chaetomin. For extraction from culture filtrate, ethyl acetate is commonly used. For extraction from mycelium, acetone is often employed.

  • Insufficient solvent volume or extraction time: Use an adequate solvent-to-biomass ratio and allow sufficient time for extraction. Multiple rounds of extraction with fresh solvent will improve the yield.

  • Degradation of Chaetomin: Chaetomin can be sensitive to high temperatures and prolonged exposure to light. Conduct extraction at room temperature and protect the extract from light. Evaporate the solvent under reduced pressure at a temperature below 45°C.

Problem: Presence of significant impurities after initial purification steps.

Possible Causes & Solutions:

  • Co-extraction of other mycotoxins: Chaetomium species, such as Chaetomium cochliodes and Chaetomium globosum, produce a variety of other mycotoxins that may be co-extracted with Chaetomin. These can include chaetoglobosins, chaetoviridins, and cochliodones.[1]

  • Insufficient washing of the crude extract: Washing the crude ethyl acetate extract with aqueous solutions of sodium bicarbonate and sodium carbonate can help remove acidic and some polar impurities.

  • Precipitation of Chaetomin with impurities: When using an anti-solvent like petroleum ether to precipitate Chaetomin, some impurities may co-precipitate. Ensure slow addition of the anti-solvent to a cold, dilute solution of the crude extract to improve selectivity.

Problem: Poor separation during column chromatography.

Possible Causes & Solutions:

  • Inappropriate stationary phase: Silica (B1680970) gel is a common choice for the initial column chromatography of Chaetomin. For further purification and removal of closely related impurities, size-exclusion chromatography using Sephadex LH-20 can be effective.

  • Incorrect mobile phase composition: A gradient elution is often necessary to achieve good separation. For silica gel chromatography, a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, can be employed. For Sephadex LH-20, an isocratic elution with methanol (B129727) is common.

  • Column overloading: Overloading the column with too much crude material will result in poor separation. Refer to the manufacturer's guidelines for the loading capacity of your column.

  • Sample not properly prepared: Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. Any insoluble material should be removed by filtration.

Problem: Difficulty in obtaining high purity Chaetomin by HPLC.

Possible Causes & Solutions:

  • Suboptimal HPLC conditions: The choice of column, mobile phase, and gradient profile is critical for achieving high purity. A reversed-phase C18 column is a good starting point. A gradient of acetonitrile (B52724) and water is commonly used for the separation of similar mycotoxins.

  • Co-elution with isomers or related compounds: The presence of isomers or structurally similar compounds can make separation challenging. Optimization of the HPLC method, including adjusting the gradient slope, flow rate, and temperature, may be necessary. Using a high-resolution column can also improve separation.

  • Sample degradation during analysis: Chaetomin may be unstable under certain conditions. Use fresh, high-quality solvents and minimize the time the sample spends in the autosampler.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Chaetomin preparations?

A1: Chaetomin is produced by fungi of the genus Chaetomium, which are known to produce a diverse range of secondary metabolites. Therefore, crude Chaetomin preparations are often contaminated with other mycotoxins. The most common impurities include:

  • Chaetoglobosins: A group of cytochalasan alkaloids.

  • Chaetoviridins: Another class of mycotoxins produced by Chaetomium species.

  • Cochliodones: Polyketide-derived pigments.

  • Other structurally related indole (B1671886) alkaloids and diketopiperazines.[1]

Q2: What is a general procedure for the purification of Chaetomin?

A2: A general multi-step procedure for the purification of Chaetomin involves:

  • Extraction: Extraction from the fungal mycelium with acetone or from the culture filtrate with ethyl acetate.

  • Solvent Partitioning and Precipitation: The crude extract is washed with aqueous sodium bicarbonate and sodium carbonate solutions to remove acidic impurities. Chaetomin is then precipitated from the concentrated extract by the addition of a non-polar solvent like petroleum ether.

  • Column Chromatography: The precipitated crude Chaetomin is further purified by column chromatography. A common approach is to use silica gel with a gradient of n-hexane and ethyl acetate, followed by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final polishing step to obtain high-purity Chaetomin is typically performed using semi-preparative reversed-phase HPLC.

Q3: How can I assess the purity of my Chaetomin preparation?

A3: The purity of Chaetomin preparations is most commonly assessed by analytical reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A purity of >95% is generally considered acceptable for most research applications. The identity of the purified compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What is a suitable solvent for recrystallizing Chaetomin?

A4: While specific literature on the recrystallization of Chaetomin is scarce, a common approach for similar organic compounds is to use a binary solvent system. This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble, e.g., n-hexane or petroleum ether) until the solution becomes turbid. Slow cooling of this solution should yield crystals of purified Chaetomin.

Data Presentation

The following table summarizes the expected, albeit hypothetical, quantitative data for a typical multi-step purification of Chaetomin. Actual results will vary depending on the specific experimental conditions.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)
Solvent Extraction (Ethyl Acetate) 100 (Mycelial Dry Weight)5.05.0~40
Precipitation (Petroleum Ether) 5.02.550.0~70
Silica Gel Column Chromatography 2.51.040.0~90
Sephadex LH-20 Chromatography 1.00.880.0~95
Semi-preparative HPLC 0.80.675.0>98

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Chaetomin
  • Extraction: The dried and powdered mycelium of Chaetomium cochliodes is extracted exhaustively with acetone at room temperature. The acetone extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Wash: The crude extract is dissolved in ethyl acetate and washed successively with 5% aqueous sodium bicarbonate solution and 5% aqueous sodium carbonate solution to remove acidic impurities. The organic layer is then washed with water until neutral.

  • Precipitation: The washed ethyl acetate solution is concentrated to a small volume. Chaetomin is then precipitated by the slow addition of cold petroleum ether with constant stirring.

  • Collection: The precipitate is collected by centrifugation or filtration, washed with cold petroleum ether, and dried under vacuum to yield crude Chaetomin.

Protocol 2: Analytical HPLC for Purity Assessment of Chaetomin
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the Chaetomin sample in methanol or acetonitrile.

Visualizations

Experimental Workflow for Chaetomin Purification

G Chaetomin Purification Workflow cluster_0 Extraction & Initial Purification cluster_1 Chromatographic Purification A Fungal Culture (Chaetomium cochliodes) B Solvent Extraction (Acetone/Ethyl Acetate) A->B C Crude Extract B->C D Aqueous Washing (NaHCO3, Na2CO3) C->D E Washed Extract D->E F Precipitation (Petroleum Ether) E->F G Crude Chaetomin F->G H Silica Gel Column Chromatography G->H Further Purification I Partially Purified Chaetomin H->I J Sephadex LH-20 Chromatography I->J K Purified Chaetomin J->K L Semi-preparative HPLC K->L M High-Purity Chaetomin (>98%) L->M

Caption: A flowchart illustrating the multi-step process for the purification of Chaetomin.

Proposed Signaling Pathway for Chaetomin-Induced Apoptosis

Based on studies of the closely related compound Chaetocin, the following signaling pathway is proposed for Chaetomin-induced apoptosis.

G Proposed Chaetomin-Induced Apoptosis Pathway Chaetomin Chaetomin ROS Increased Reactive Oxygen Species (ROS) Chaetomin->ROS ASK1 ASK1 Activation ROS->ASK1 JNK JNK Phosphorylation ASK1->JNK Bax Bax Upregulation JNK->Bax Bcl2 Bcl-2 Downregulation JNK->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing Chaetomin Production with Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing Chaetomin production through glutathione (B108866) supplementation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of glutathione in enhancing Chaetomin production?

A: Glutathione (GSH) supplementation has been shown to dramatically increase Chaetomin yield. One study reported a 15.43-fold increase in production in Chaetomium cochliodes SD-280.[1] The enhancement is linked to the upregulation of key enzymes in the Chaetomin biosynthetic pathway, specifically a glutathione S-transferase (CheG) and a nonribosomal peptide synthetase (NRPS) named CheP.[1] Glutathione likely acts as a substrate or cofactor for these critical enzymes.

Q2: What is the proposed biosynthetic mechanism involving glutathione?

A: The biosynthesis of Chaetomin is a complex process involving a dedicated gene cluster. Within this pathway, proteome analysis has revealed that a glutathione S-transferase (CheG) and a nonribosomal peptide synthetase (CheP) are significantly upregulated in the presence of added glutathione.[1] This suggests that glutathione is a key component in the synthesis of Chaetomin precursors, a process catalyzed by these enzymes.

Q3: Is the effect of glutathione supplementation species-specific?

A: The dramatic 15.43-fold increase was specifically documented in Chaetomium cochliodes SD-280.[1] While glutathione plays a crucial role in the metabolism and stress response of many fungi,[2][3][4] the direct impact on Chaetomin production in other species like Chaetomium globosum has not been detailed to the same extent. However, given the conserved nature of metabolic pathways, similar effects might be observed, but would require empirical validation.

Q4: How does glutathione metabolism generally function in fungi?

A: Glutathione is a vital antioxidant and detoxification agent in fungi.[2][5] It helps maintain cellular redox homeostasis, protects against oxidative stress, and is involved in the detoxification of xenobiotics and toxic endogenous metabolites through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).[2][6] Its availability can be a limiting factor for certain metabolic processes.[7][8]

Data Summary

The following table summarizes the key quantitative finding regarding the effect of glutathione supplementation on Chaetomin production.

ParameterControl GroupGlutathione-Supplemented GroupFold IncreaseReference
Chaetomin Yield Baseline15.43x Baseline15.43[1]

Experimental Protocols

Protocol 1: Culturing and Glutathione Supplementation

This protocol is based on general fungal fermentation principles and specific findings related to Chaetomin.

  • Strain and Media: Use Chaetomium cochliodes SD-280.[1] For initial growth, Potato Dextrose Agar (PDA) is suitable. For liquid fermentation, a medium such as Potato Dextrose Broth (PDB) can be used. Optimal growth for Chaetomium species is often observed at a neutral pH and temperatures between 25-30°C.[9][10]

  • Inoculum Preparation: Grow the fungal strain on PDA plates at 28°C until confluent growth is achieved. Prepare a spore suspension by flooding the plate with sterile water containing a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface. Adjust the spore concentration as needed.

  • Fermentation: Inoculate 50 mL of PDB in a 150 mL flask with the spore suspension. Incubate at 28°C with shaking at 180 rpm.[11]

  • Glutathione Supplementation: Prepare a sterile stock solution of reduced glutathione (GSH). The optimal concentration and timing for addition should be determined empirically. Based on related studies, a concentration in the millimolar range (e.g., 1-10 mM) can be tested. Add the sterile GSH solution to the culture flasks at a specific time point during the fermentation (e.g., after 24 or 48 hours of growth).

  • Harvesting: Continue fermentation for a predetermined period (e.g., 7-15 days), collecting samples periodically to determine the optimal harvest time for maximum Chaetomin yield.[11]

Protocol 2: Chaetomin Extraction

  • Separation: After fermentation, separate the mycelia from the culture broth by filtration or centrifugation.

  • Extraction: Chaetomin and related compounds can be extracted from both the filtrate and the mycelia using an organic solvent.

    • Filtrate: Perform a liquid-liquid extraction of the culture filtrate using a solvent like ethyl acetate (B1210297) or chloroform.

    • Mycelia: Homogenize the mycelial mass and extract with a suitable solvent (e.g., acetone (B3395972) or methanol), followed by partitioning with ethyl acetate or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 3: Quantification by HPLC

  • Sample Preparation: Dissolve the dried crude extract in a known volume of methanol (B129727) or a suitable solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • System: HPLC with a UV-visible or Diode Array Detector (DAD).

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or TFA to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength appropriate for Chaetomin (e.g., 227 nm, but a UV scan should be performed on a standard).

  • Quantification: Prepare a standard curve using a purified Chaetomin standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Troubleshooting Guide

Issue 1: Low or no increase in Chaetomin yield after adding glutathione.

Question Possible Cause Suggested Solution
Did you add the correct form of glutathione? Oxidized glutathione (GSSG) may not be as effective as reduced glutathione (GSH).Ensure you are using high-purity reduced glutathione (GSH) for your supplementation experiments. The redox state is critical for its biological activity.
What was the concentration and timing of GSH addition? The concentration of GSH or the timing of its addition may be suboptimal. Adding it too early or too late in the growth phase could be ineffective.Perform a dose-response and time-course experiment. Test a range of GSH concentrations (e.g., 0.5 mM to 20 mM) and add it at different stages of fungal growth (e.g., early log phase, mid-log phase, stationary phase).
Are the fermentation conditions optimal for your strain? Suboptimal pH, temperature, aeration, or media composition can limit the production of secondary metabolites, masking the effect of GSH.Review the literature for optimal growth conditions for your specific Chaetomium strain. Ensure pH is maintained near neutral[9] and that aeration and agitation are consistent.
Is your fungal strain a high-producing variant? There can be significant strain-to-strain variability in the production of secondary metabolites.Confirm you are using a strain known to produce Chaetomin, such as Chaetomium cochliodes SD-280.[1] If possible, obtain the strain from a reliable culture collection.

Issue 2: Inconsistent Chaetomin yields between fermentation batches.

Question Possible Cause Suggested Solution
Is the inoculum consistent? Variations in the age, concentration, or viability of the spore inoculum can lead to significant differences in fermentation kinetics and final yield.Standardize your inoculum preparation. Use spores from plates of the same age and quantify the spore concentration using a hemocytometer to ensure a consistent inoculation density for each batch.
Are the media components uniform? If using complex media like potato dextrose broth, there can be batch-to-batch variability in the raw materials.Use a defined fermentation medium if possible. If using complex media, prepare a large single batch of the medium to be used across all experiments in a set to minimize variability.
Are physical parameters precisely controlled? Minor fluctuations in temperature, pH, and agitation speed between batches can alter fungal metabolism and product formation.Calibrate your incubators and shakers regularly. Use buffered media or a bioreactor with automated pH control to maintain stable conditions.

Visualizations

Chaetomin_Biosynthesis cluster_products Products Tryptophan Tryptophan Derivatives CheP CheP (NRPS) Tryptophan->CheP Glutathione Glutathione (GSH) (Supplemented) CheG CheG (GST) Glutathione->CheG Intermediate Chaetomin Intermediate CheP->Intermediate CheG->Intermediate Chaetomin Chaetomin Intermediate->Chaetomin Further Enzymatic Steps

Caption: Proposed role of Glutathione in the Chaetomin biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare C. cochliodes Spore Inoculum C 3. Inoculate Media A->C B 2. Prepare Liquid Fermentation Media B->C D 4. Incubate (28°C, 180 rpm) C->D E 5. Supplement with GSH (Test Group) D->E at defined time F 6. Continue Incubation D->F Control Group E->F G 7. Harvest Culture F->G H 8. Extract Chaetomin G->H I 9. Quantify via HPLC H->I J 10. Compare Yields I->J

Caption: Experimental workflow for testing glutathione supplementation.

Troubleshooting_Workflow rect_node rect_node start Low Chaetomin Yield? q1 GSH Supplementation Parameters Correct? start->q1 q2 Fermentation Conditions Optimal? q1->q2 No sol1 ACTION: Optimize GSH form, concentration, and timing. q1->sol1 Yes q3 Inoculum & Media Consistent? q2->q3 No sol2 ACTION: Verify and adjust pH, temperature, and aeration. q2->sol2 Yes q4 Extraction & Quantification Valid? q3->q4 No sol3 ACTION: Standardize inoculum and media preparation. q3->sol3 Yes sol4 ACTION: Validate extraction solvent and HPLC method. q4->sol4 Yes end_node Yield Improved q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting logic for low Chaetomin yield experiments.

References

Technical Support Center: Chaetomin Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chaetomin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and biological activity of Chaetomin. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the production and antimicrobial activity of Chaetomin from Chaetomium globosum?

A1: The optimal pH for the growth of Chaetomium globosum and its antimicrobial activity is approximately neutral (pH 7.0). While the fungus can grow over a pH range of about 4.3 to 9.4, both fungal growth and the production of antimicrobial metabolites are significantly influenced by the pH of the culture medium.

Q2: How does pH affect the chemical stability of Chaetomin?

A2: While specific degradation kinetics for Chaetomin across a wide pH range are not extensively documented in publicly available literature, it is crucial to assume that pH will impact its stability. For many complex organic molecules, extremes in pH (both acidic and alkaline conditions) can lead to hydrolysis or other degradation pathways. It is recommended to perform stability studies in the pH range relevant to your experimental conditions.

Q3: How does pH influence the biological activity of Chaetomin?

A3: The biological activity of Chaetomin, particularly its antimicrobial effects, is likely to be pH-dependent. The optimal antimicrobial activity of crude extracts from Chaetomium globosum has been observed at a neutral pH. The ionization state of the molecule, which is dictated by the surrounding pH, can affect its ability to interact with its biological targets.

Q4: I am observing variable results in my antimicrobial assays with Chaetomin. Could pH be a factor?

A4: Yes, inconsistent pH is a common cause of variability in antimicrobial assays. The pH of your growth media can affect not only the stability and activity of Chaetomin but also the growth rate and physiology of the microorganisms being tested. It is critical to use buffered media to ensure a stable pH throughout your experiment.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of Chaetomin activity in solution over time. pH-mediated degradation of Chaetomin.1. Prepare fresh solutions of Chaetomin for each experiment.2. Store stock solutions in a buffered solvent at a pH where Chaetomin is most stable (if known) and at low temperatures (-20°C or -80°C).3. Conduct a preliminary pH stability study to determine the optimal pH for storage and use (see Experimental Protocols section).
Inconsistent Minimum Inhibitory Concentration (MIC) values. Variation in the pH of the test medium.1. Ensure the broth used for the microdilution assay is adequately buffered to maintain a constant pH throughout the incubation period.2. Measure the pH of the medium before and after the experiment to check for significant shifts.3. Consider that the metabolic activity of the microorganisms can alter the pH of the medium.
Precipitation of Chaetomin in the assay medium. The solubility of Chaetomin may be pH-dependent.1. Determine the solubility of Chaetomin in your chosen buffer system at different pH values.2. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but ensure its final concentration is non-toxic to the test organisms and does not affect the activity of Chaetomin.
Unexpected peaks in HPLC analysis of Chaetomin samples. Degradation of Chaetomin due to inappropriate pH of the sample diluent or mobile phase.1. Ensure the sample diluent is buffered to a pH that ensures Chaetomin stability.2. Optimize the pH of the mobile phase to achieve good peak shape and prevent on-column degradation. The mobile phase pH should be within the stable range of your HPLC column.

Quantitative Data Summary

Table 1: Hypothetical pH Stability of Chaetomin at 25°C

pHBuffer SystemHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.0Citrate (B86180) BufferData to be determinedData to be determined
5.0Acetate BufferData to be determinedData to be determined
7.0Phosphate (B84403) BufferData to be determinedData to be determined
9.0Borate (B1201080) BufferData to be determinedData to be determined

Table 2: Hypothetical Antimicrobial Activity of Chaetomin at Different pH Values

Test OrganismMIC (µg/mL) at pH 5.0MIC (µg/mL) at pH 7.0MIC (µg/mL) at pH 9.0
Staphylococcus aureusData to be determinedData to be determinedData to be determined
Escherichia coliData to be determinedData to be determinedData to be determined
Candida albicansData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Determining the pH Stability of Chaetomin using HPLC

This protocol outlines a method to assess the chemical stability of Chaetomin at different pH values by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Purified Chaetomin
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
  • HPLC system with a UV detector and a suitable C18 column

2. Procedure:

  • Buffer Preparation: Prepare a range of buffers at the desired pH values (e.g., 3, 5, 7, 9).
  • Stock Solution: Prepare a stock solution of Chaetomin in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration.
  • Incubation: Dilute the Chaetomin stock solution into each buffer to a final concentration suitable for HPLC analysis. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).
  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each buffered solution.
  • HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of Chaetomin.
  • Data Analysis: Plot the concentration of Chaetomin versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½) for Chaetomin at each pH.

Protocol 2: Assessing the Impact of pH on the Antimicrobial Activity of Chaetomin (MIC Assay)

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of Chaetomin against a target microorganism at different pH values using the broth microdilution method.

1. Materials:

  • Purified Chaetomin
  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) buffered to the desired pH values (e.g., 5.5, 7.0, 8.5).
  • 96-well microtiter plates
  • Microorganism to be tested
  • Spectrophotometer

2. Procedure:

  • Medium Preparation: Prepare the broth medium and adjust the pH to the desired levels using appropriate buffers. Ensure the buffer is not toxic to the test organism.
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as per standard protocols (e.g., CLSI guidelines).
  • Serial Dilution: Perform a serial two-fold dilution of Chaetomin in the buffered broth directly in the 96-well plates.
  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism, no Chaetomin) and negative (broth only) controls.
  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.
  • MIC Determination: The MIC is the lowest concentration of Chaetomin that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Chaetomin_Stock Chaetomin Stock Solution Incubate Incubate at Constant Temp. Chaetomin_Stock->Incubate Buffer_Prep Prepare Buffers (pH 3, 5, 7, 9) Buffer_Prep->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data_Analysis Calculate Half-life & Rate Constant HPLC->Data_Analysis MIC_Assay_Workflow cluster_setup Assay Setup cluster_assay Assay Execution cluster_results Results Buffered_Media Prepare Buffered Media (Different pH) Chaetomin_Dilution Serial Dilution of Chaetomin Buffered_Media->Chaetomin_Dilution Inoculation Inoculate Microtiter Plates Chaetomin_Dilution->Inoculation Inoculum_Prep Prepare Standardized Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Logical_Relationship pH Environmental pH Stability Chaetomin Stability pH->Stability influences Activity Biological Activity pH->Activity influences Experimental_Outcome Experimental Outcome Stability->Experimental_Outcome impacts Activity->Experimental_Outcome impacts

Technical Support Center: Scaling Up Chaetomin Fermentation for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up Chaetomin fermentation from the laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is a typical medium composition for Chaetomin production in Chaetomium species?

A1: Several media have been reported to support the growth of Chaetomium species and the production of their secondary metabolites. A common starting point for laboratory-scale fermentation is Potato Dextrose Agar (B569324) (PDA) or Potato Dextrose Broth (PDB).[1] For submerged fermentation aimed at secondary metabolite production, a more defined medium is often used. One such medium reported for Chaetomium globosum contains sucrose, various salts, and yeast extract.[2] Another example is the CHAETOMIUM MEDIUM (DSMZ Medium 188), which is a complex medium with a final pH of 7.2.[3]

Q2: What are the optimal pH and temperature ranges for Chaetomium fermentation?

A2: Chaetomium globosum can grow over a wide pH range, from approximately 4.3 to 9.4, with optimal growth and production of some secondary metabolites, like chaetoglobosins, occurring at a neutral pH.[1] For chrysin (B1683763) production by C. globosum, the highest yield was observed at an initial pH of 5.6.[4] Most Chaetomium species grow well between 25°C and 35°C. For example, maximum biomass and chrysin production by C. globosum were recorded at 32°C.[4]

Q3: How do aeration and agitation affect Chaetomin production during scale-up?

A3: Aeration and agitation are critical parameters in aerobic fungal fermentations as they influence oxygen transfer and nutrient distribution.[5] For filamentous fungi, excessive agitation can lead to shear stress, which may damage the mycelia and negatively impact growth and metabolite production.[6] Conversely, insufficient agitation can lead to poor mixing and oxygen limitation. The optimal agitation speed and aeration rate need to be determined empirically for each bioreactor configuration and scale. Studies on other filamentous fungi have shown that increasing agitation and aeration rates can enhance the volumetric oxygen transfer coefficient (kLa), which is a key parameter for scaling up aerobic fermentations.[6]

Q4: Are there any known inducers or enhancers for Chaetomin production?

A4: While specific inducers for Chaetomin are not extensively documented in the readily available literature, the production of secondary metabolites in fungi can often be enhanced by optimizing nutrient concentrations and elicitation strategies.[4][7] For instance, the production of chrysin by C. globosum was significantly increased by optimizing fermentation parameters and feeding key pathway intermediates.[4] It is advisable to conduct small-scale experiments to screen for potential enhancers of Chaetomin production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of Chaetomium fermentation.

Issue 1: Low Chaetomin Yield Despite Good Biomass in Pilot-Scale Fermentor

  • Question: My Chaetomium culture is growing well in the pilot-scale fermentor, but the Chaetomin yield is significantly lower than in the lab-scale experiments. What could be the cause, and how can I troubleshoot this?

  • Answer: This is a common challenge when scaling up fermentation processes.[8] The discrepancy in yield can be attributed to several factors that differ between small and large-scale cultivation.

    • Suboptimal Aeration and Agitation: Oxygen limitation is a frequent cause of reduced secondary metabolite production in large bioreactors.[9]

      • Solution: Monitor the dissolved oxygen (DO) level continuously. If the DO drops below a critical point (e.g., 20% saturation), increase the agitation speed or the aeration rate.[9][10] Be mindful that excessive agitation can cause shear stress on the mycelia.[6] Consider performing a study to determine the optimal kLa (volumetric oxygen transfer coefficient) for your process.[5]

    • Nutrient Gradients: In large vessels, inefficient mixing can lead to localized areas of nutrient depletion or accumulation of inhibitory byproducts.

      • Solution: Ensure your agitation system is providing adequate mixing throughout the fermentor. You might need to adjust the impeller design or speed.

    • pH Shift: While the initial pH might be optimal, the metabolic activity of the fungus can cause the pH of the medium to shift out of the optimal range for Chaetomin production.

      • Solution: Implement automated pH monitoring and control. Use acid and base feeding to maintain the pH within the optimal range (typically around neutral for many Chaetomium metabolites).[1]

    • Stress Response: Changes in the physical and chemical environment during scale-up can induce a stress response in the fungus that may not be favorable for Chaetomin production.

      • Solution: Try to mimic the lab-scale conditions as closely as possible in the pilot fermentor in terms of inoculum quality, medium preparation, and initial growth phase conditions.

Issue 2: Inconsistent Batch-to-Batch Chaetomin Production

  • Question: We are observing significant variability in Chaetomin yield between different pilot-scale fermentation batches. How can we improve the consistency?

  • Answer: Batch-to-batch inconsistency is often related to variations in the inoculum, medium preparation, or process control.

    • Inoculum Quality: The age, viability, and morphology of the inoculum can have a profound impact on the fermentation performance.

      • Solution: Standardize your inoculum development protocol. Use a consistent source of spores or mycelial fragments, and ensure the inoculum is in the same physiological state for each batch.

    • Media Preparation: Minor variations in media components or sterilization conditions can affect the fermentation outcome.

      • Solution: Use precise measurements for all media components. Validate your sterilization process to ensure it does not degrade essential nutrients. Consider using a single source of sterilized medium for parallel fermentations when troubleshooting.[9]

    • Process Parameter Control: Small deviations in temperature, pH, or dissolved oxygen can lead to different metabolic responses.

      • Solution: Calibrate all sensors before each fermentation run. Implement and verify the performance of your automated control loops for these parameters.

Issue 3: Foaming in the Bioreactor

  • Question: We are experiencing excessive foaming in our pilot-scale fermentor. What are the causes and solutions?

  • Answer: Foaming is a common issue in agitated and aerated bioreactors, especially with protein-rich media.

    • Causes: High concentrations of proteins (from yeast extract, for example), cell lysis, and high agitation/aeration rates can all contribute to foam formation.

    • Solutions:

      • Antifoam Agents: Add a sterile, non-toxic antifoam agent. It's best to add it on-demand using a foam sensor and a control loop to avoid overuse, which can sometimes inhibit microbial growth or interfere with downstream processing.

      • Mechanical Foam Breakers: Some bioreactors are equipped with mechanical foam breakers at the top of the vessel.

      • Process Parameter Adjustment: In some cases, reducing the agitation or aeration rate slightly can help control foaming, but this must be balanced with the oxygen requirements of the culture.

Data Presentation

Table 1: Example Media Compositions for Chaetomium Fermentation

ComponentConcentration (g/L) - Medium 1 (C. globosum DX-THS3)[2]Concentration (g/L) - CHAETOMIUM MEDIUM (DSMZ 188)[3]
Sucrose5-
KH₂PO₄3.20.14
NH₄NO₃5-
NaCl0.5-
Yeast Extract0.050.02
MgSO₄·7H₂O0.50.5
ZnSO₄·7H₂O0.0029-
NaMoO₄·2H₂O0.00024-
MnSO₄·H₂O0.002-
CaCl₂0.014-
H₃BO₃0.00003-
NaNO₃-2
K₂HPO₄-1.2
KCl-0.5
Fe₂(SO₄)₃·H₂O-0.01
Cellulose MN 300-15
Agar-15
Final pH Not specified, likely adjusted7.2

Table 2: Comparison of Fermentation Parameters and Yields for Fungal Secondary Metabolites (Illustrative Examples)

ParameterChaetomium globosum (Chaetoglobosin A)[11][12]Glarea lozoyensis (Pneumocandin B₀)[9]Aspergillus oryzae (FTase)[13]
Scale Lab ScalePilot Scale (0.07 & 0.8 m³)Stirred Tank Bioreactor
Temperature 28°CSensitive to deviations from optimum30°C
pH Not specifiedRelatively insensitive in range studiedNot specified
Agitation Not specified2-15 kW/m³800 rpm
Aeration Not specifiedDO > 20% air saturation0.75 vvm
Yield 58.66 mg/L (wild type), 298.77 mg/L (mutant)Specific production rate reduced below 20% DO2100 U/g (intracellular)

Experimental Protocols

Protocol 1: Inoculum Development for Pilot-Scale Fermentation

  • Culture Revival: Revive a cryopreserved stock of Chaetomium sp. on a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 7-10 days until sufficient mycelial growth is observed.

  • Seed Flask Preparation: Prepare a series of 500 mL flasks, each containing 100 mL of sterile Potato Dextrose Broth (PDB).

  • Inoculation of Seed Flasks: Aseptically transfer several agar plugs (approximately 1 cm²) from the PDA plate to each seed flask.

  • Incubation: Incubate the seed flasks at 28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Intermediate Scale-Up (if necessary): For larger pilot-scale fermentors, a second seed stage in a lab-scale fermentor (e.g., 5 L) may be required to generate a sufficient volume of high-density inoculum.

  • Inoculation of Pilot Fermentor: Aseptically transfer the seed culture to the pilot-scale fermentor. The typical inoculum size is 5-10% (v/v) of the final fermentation volume.

Protocol 2: Downstream Processing - Extraction and Initial Purification of Chaetomin

  • Biomass Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation. Chaetomin is known to be present in both the mycelium and the filtrate.

  • Extraction from Mycelium:

    • Wash the harvested mycelium with distilled water.

    • Extract the mycelium repeatedly with acetone (B3395972) at room temperature.

    • Combine the acetone extracts and concentrate under reduced pressure to obtain a crude extract.

  • Extraction from Culture Filtrate:

    • Extract the culture filtrate multiple times with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

  • Initial Purification:

    • The crude extracts from both the mycelium and filtrate can be further purified. A common initial step is to wash the concentrated extract with a sodium bicarbonate solution followed by a sodium carbonate solution to remove acidic and some polar impurities.

    • Further purification can be achieved by solvent partitioning (e.g., with petroleum ether) and chromatographic techniques such as column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing culture_revival Culture Revival (PDA Plate) seed_flask Seed Flask (PDB) culture_revival->seed_flask Inoculation pilot_fermentor Pilot-Scale Fermentor seed_flask->pilot_fermentor Inoculation (5-10% v/v) harvest Harvest pilot_fermentor->harvest separation Biomass Separation (Filtration/Centrifugation) harvest->separation mycelium_extraction Mycelium Extraction (Acetone) separation->mycelium_extraction filtrate_extraction Filtrate Extraction (Ethyl Acetate) separation->filtrate_extraction concentration Concentration mycelium_extraction->concentration filtrate_extraction->concentration purification Purification (Chromatography) concentration->purification

Caption: Workflow for Chaetomin Production and Extraction.

troubleshooting_workflow start Low Chaetomin Yield in Pilot Scale check_do Check Dissolved Oxygen (DO) Levels start->check_do do_low DO < 20%? check_do->do_low check_mixing Evaluate Mixing & Agitation mixing_poor Poor Mixing? check_mixing->mixing_poor check_ph Monitor pH Throughout Fermentation ph_shift pH Shift? check_ph->ph_shift check_nutrients Analyze Nutrient Consumption do_low->check_mixing No increase_aeration Increase Aeration/ Agitation do_low->increase_aeration Yes mixing_poor->check_ph No optimize_impeller Optimize Impeller Speed/Design mixing_poor->optimize_impeller Yes ph_shift->check_nutrients No implement_control Implement pH Control ph_shift->implement_control Yes

Caption: Troubleshooting Low Chaetomin Yield.

chaetomin_biosynthesis cluster_pathway Simplified Chaetomin Biosynthesis precursors Primary Metabolites (e.g., Amino Acids, Acetyl-CoA) pks_nrps Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) precursors->pks_nrps intermediate Polyketide/Peptide Intermediate pks_nrps->intermediate tailoring_enzymes Tailoring Enzymes (e.g., Oxidases, Methyltransferases) intermediate->tailoring_enzymes chaetomin Chaetomin tailoring_enzymes->chaetomin

Caption: Simplified Chaetomin Biosynthesis Pathway.

References

Troubleshooting inconsistent results in Chaetomin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetomin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing inconsistent inhibitory effects of Chaetomin in my cancer cell line. What are the potential causes?

Inconsistent results with Chaetomin can stem from several factors related to the compound itself, experimental conditions, and the biological system under investigation. Here are key areas to troubleshoot:

  • Compound Quality and Handling:

    • Purity: Verify the purity of your Chaetomin sample. Impurities from synthesis or degradation can interfere with its biological activity. Whenever possible, obtain a certificate of analysis from your supplier.

    • Stock Solution: Ensure accurate weighing and complete dissolution when preparing stock solutions. Chaetomin is soluble in DMSO, acetone, and methanol (B129727). Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Stability: Chaetomin is sensitive to light and temperature. Protect your stock solutions and experimental samples from light. Prepare fresh working dilutions for each experiment from a frozen stock.

  • Experimental Conditions:

    • Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your Chaetomin treatment. The solvent itself can have effects on cell viability and signaling pathways.

    • Cell Line Variability: Different cell lines exhibit varying sensitivity to Chaetomin. The expression levels of its targets, such as HIF-1α and p300, can influence its efficacy.[1]

    • Hypoxia Conditions: If you are studying the effects of Chaetomin on the HIF-1α pathway, ensure that your hypoxic conditions (e.g., 0.1% to 1% O₂) are consistent and reproducible. The stabilization of HIF-1α is rapid and transient, making precise timing critical.

Q2: What is the primary mechanism of action of Chaetomin, and how can I verify its activity in my experiments?

Chaetomin is known to inhibit the hypoxia-inducible factor-1α (HIF-1α) pathway through at least two distinct mechanisms:

  • Disruption of the HIF-1α/p300 Interaction: Chaetomin binds to the CH1 domain of the transcriptional co-activator p300, inducing a conformational change that prevents its interaction with HIF-1α.[1][2] This abrogates the transcription of HIF-1α target genes like VEGF and CA9.

  • Inhibition of the Hsp90/HIF1α Interaction: Chaetomin can also block the binding of the chaperone protein Hsp90 to the N-terminus of HIF1α.[3] Hsp90 is crucial for the stability and proper folding of HIF-1α, and its inhibition leads to HIF-1α degradation.

To verify Chaetomin's activity, you can perform the following experiments:

  • Downstream Gene Expression Analysis: Use RT-qPCR or Western blotting to measure the expression of known HIF-1α target genes (e.g., VEGF, CA9, GLUT1). A significant reduction in their expression under hypoxic conditions following Chaetomin treatment indicates pathway inhibition.

  • HIF-1α Reporter Assay: Utilize a luciferase or fluorescent reporter construct containing a hypoxia-response element (HRE) to directly measure HIF-1α transcriptional activity.

  • Co-immunoprecipitation (Co-IP): To confirm the disruption of protein-protein interactions, perform a Co-IP assay to show that Chaetomin reduces the amount of p300 that pulls down with HIF-1α (or vice versa) in hypoxic cells.

Q3: I'm having trouble detecting HIF-1α by Western blot. What can I do to improve my results?

HIF-1α is notoriously difficult to detect via Western blot due to its rapid degradation.[4][5] Here are some critical troubleshooting tips:

  • Rapid Sample Processing: HIF-1α can be degraded within minutes of reoxygenation. It is crucial to lyse cells as quickly as possible after removing them from hypoxic conditions. Performing the lysis step inside a hypoxic chamber is ideal.[4]

  • Lysis Buffer Composition: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors. Including a proteasome inhibitor like MG132 can also help stabilize HIF-1α.

  • Positive Controls: Always include a positive control. This can be a cell line known to express high levels of HIF-1α (like HeLa or HT 1080) treated with a hypoxia-mimetic agent such as cobalt chloride (CoCl₂), desferrioxamine (DFO), or dimethyloxalylglycine (DMOG).[4][6]

  • Nuclear Extraction: Under hypoxic conditions, HIF-1α translocates to the nucleus. Performing a nuclear extraction can enrich for HIF-1α and improve detection.

  • Antibody Selection: Use a well-validated antibody for HIF-1α. Check the literature for antibodies that have been shown to work reliably for Western blotting in your cell type.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of Chaetomin can vary significantly depending on the cell line and the assay conditions. The following table summarizes reported IC50 values.

Cell LineCancer TypeIC50 (nM)Assay DurationReference
Various HMCLsMultiple Myeloma2.29 - 6.894 days[1]
H1299 (spheroid)Non-Small Cell Lung Cancer~nM rangeNot Specified[3]
H460 (spheroid)Non-Small Cell Lung Cancer~nM rangeNot Specified[3]
H1299 (monolayer)Non-Small Cell Lung Cancer~µM rangeNot Specified[3]
H460 (monolayer)Non-Small Cell Lung Cancer~µM rangeNot Specified[3]

Key Experimental Protocols

HIF-1α Hypoxia-Response Element (HRE) Reporter Assay

This assay measures the transcriptional activity of HIF-1α.

Materials:

  • Cells stably or transiently transfected with an HRE-luciferase reporter plasmid.

  • Chaetomin stock solution (in DMSO).

  • Dual-luciferase reporter assay system.

  • Luminometer.

  • Hypoxia chamber or incubator.

Procedure:

  • Seed transfected cells in a white, clear-bottom 96-well plate.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of Chaetomin or vehicle control (DMSO).

  • Incubate plates under normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for 16-24 hours.

  • Remove plates from the incubator and lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.

  • Measure both Firefly and Renilla luciferase activity using a luminometer.

  • Normalize the HRE-driven Firefly luciferase activity to the activity of the co-transfected Renilla control reporter.

Co-immunoprecipitation of HIF-1α and p300

This protocol is designed to assess the effect of Chaetomin on the interaction between endogenous HIF-1α and p300.

Materials:

  • Cell culture plates.

  • Hypoxia chamber.

  • Pre-chilled, deoxygenated PBS.

  • Co-IP lysis buffer (non-denaturing) with protease/phosphatase inhibitors.

  • Primary antibodies: anti-HIF-1α and anti-p300.

  • Normal IgG (isotype control).

  • Protein A/G magnetic beads.

  • SDS-PAGE and Western blot reagents.

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with Chaetomin or vehicle for the desired time.

  • Induce hypoxia for 4-6 hours.

  • Crucially, perform all subsequent harvesting steps on ice or at 4°C, inside a hypoxic chamber if possible, using pre-chilled and deoxygenated buffers to prevent HIF-1α degradation. [7]

  • Wash cells with cold, deoxygenated PBS and lyse with Co-IP lysis buffer.

  • Clarify lysate by centrifugation.

  • Pre-clear the lysate with Protein A/G beads.

  • Incubate a portion of the lysate with anti-HIF-1α antibody (or anti-p300) overnight at 4°C with gentle rotation. Use an equivalent amount of normal IgG as a negative control.

  • Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

  • Wash the beads several times with Co-IP lysis buffer.

  • Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

  • Analyze the eluates by Western blot using an anti-p300 antibody (if HIF-1α was immunoprecipitated) to detect the co-precipitated protein.

Clonogenic Survival Assay

This assay assesses the long-term effect of Chaetomin on the ability of single cells to form colonies.

Materials:

  • Cell culture medium.

  • Trypsin-EDTA.

  • 6-well plates.

  • Chaetomin stock solution.

  • Fixation solution (e.g., methanol or 4% paraformaldehyde).

  • Staining solution (e.g., 0.5% crystal violet in methanol).

Procedure:

  • Prepare a single-cell suspension of your cells using trypsin.

  • Count the cells and seed a low, predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.

  • Allow cells to attach for 24 hours.

  • Treat the cells with various concentrations of Chaetomin for a defined period (e.g., 24-48 hours). For hypoxia experiments, the treatment can be done under hypoxic conditions.[8]

  • After treatment, gently remove the medium containing Chaetomin, wash with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • When colonies in the control wells are visible (typically >50 cells), aspirate the medium.

  • Fix the colonies with the fixation solution for 10-15 minutes.

  • Stain the colonies with crystal violet solution for 10-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well. Calculate the surviving fraction for each treatment relative to the vehicle-treated control.

Visualizations

Chaetomin_HIF1a_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low O2) PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs Inhibition HIF1a_p HIF-1α (Pro-OH) VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_p Degradation HIF1a_p->VHL Recognition HIF1a HIF-1α HIF1a->HIF1a_p O2 HIF1_dimer HIF-1α/β Dimer HIF1a->HIF1_dimer Nuclear Translocation Hsp90 Hsp90 Hsp90->HIF1a Stabilization HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE HRE (DNA) HIF1_dimer->HRE p300 p300/CBP p300->HIF1_dimer Co-activation Transcription Gene Transcription (VEGF, CA9, etc.) HRE->Transcription Chaetomin Chaetomin Chaetomin->Hsp90 Blocks Interaction Chaetomin->p300 Blocks Interaction

Caption: Chaetomin's dual mechanism on the HIF-1α signaling pathway.

Troubleshooting_Workflow start_node Inconsistent Results with Chaetomin d1 Compound & Reagents? start_node->d1 Check... decision_node decision_node process_node process_node solution_node solution_node p1 Verify Purity (CoA) Prep Fresh Aliquots Protect from Light Run Vehicle Control d1->p1 Yes d2 Experimental Setup? d1->d2 No p1->solution_node Re-run Experiment p2 Standardize Cell Seeding Calibrate Hypoxia Chamber Optimize Drug Concentration (Dose-Response) d2->p2 Yes d3 Assay Specific Issue? (e.g., Western Blot) d2->d3 No p2->solution_node p3 Use Positive Controls (CoCl2) Use Proteasome Inhibitors Perform Nuclear Extraction Optimize Antibody d3->p3 Yes p4 Re-evaluate Hypothesis Consider Cell Line Resistance d3->p4 No p3->solution_node

Caption: A logical workflow for troubleshooting inconsistent Chaetomin results.

References

Methods for confirming Chaetomin purity post-extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetomin. Our goal is to address common issues encountered during the post-extraction purity confirmation of this fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the purity of a Chaetomin extract?

A1: The primary analytical methods for confirming Chaetomin purity are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessments of purity.[1][2][3]

Q2: Why is a multi-method approach recommended for purity determination?

A2: Relying on a single method can be misleading. For instance, HPLC-UV may only detect chromophoric impurities, while others go unnoticed.[4] Combining techniques provides orthogonal data: HPLC for quantitative purity, LC-MS for mass confirmation and detection of low-level impurities, and NMR for structural verification and assessment of non-chromophoric impurities.[1][5] This ensures a comprehensive purity profile.

Q3: What are the expected impurities in a Chaetomin extraction?

A3: Impurities can include other secondary metabolites produced by the Chaetomium species (like chaetoglobosins or chaetoviridins), residual extraction solvents, and degradation products.[6][7][8] The exact impurity profile will depend on the fungal strain, culture conditions, and extraction/purification methods used.

Q4: How can I confirm the identity of my purified compound as Chaetomin?

A4: The most definitive method for identity confirmation is a combination of High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental composition, and 1D/2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the chemical structure.[5][9][10] This structural data should be compared with established literature values for Chaetomin.

Analytical Method Protocols & Troubleshooting

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Reversed-Phase HPLC for Chaetomin Purity

  • Sample Preparation: Dissolve the dried Chaetomin extract in a minimal amount of methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System & Column: Utilize a standard HPLC system with a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a gradient of HPLC-grade water (Solvent A) and acetonitrile or methanol (Solvent B), often with an acid modifier like 0.1% formic acid to improve peak shape.

  • Gradient Elution: A starting point for a gradient could be 40% B, increasing linearly to 90% B over 20-30 minutes. The gradient should be optimized to achieve good separation between Chaetomin and any impurities.[11]

  • Detection: Monitor the elution profile at wavelengths where Chaetomin absorbs, such as 220 nm and 280 nm.[7]

  • Purity Calculation: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Summary: Typical HPLC Parameters

ParameterExample ValueNotes
Column C18, 250 x 4.6 mm, 5 µmA standard choice for natural product analysis.[12]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidCommon mobile phase for reversed-phase chromatography.
Example Gradient 40-90% B over 25 minThis should be optimized for each specific sample and system.
Flow Rate 1.0 mL/minAppropriate for a 4.6 mm ID analytical column.
Detection Wavelength 220 nm, 280 nmBased on the UV-Vis spectrum of Chaetomin and related compounds.[7]
Expected Purity >95%Achievable with a well-optimized purification and HPLC protocol.

Troubleshooting HPLC Issues

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction with active sites on the column packing.- Column overload.- Extra-column band broadening.- Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase.- Reduce the injection volume or sample concentration.- Use shorter tubing with a smaller internal diameter between the column and detector.[13]
Retention Time Drift - Poor column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Increase the column equilibration time between runs.- Prepare fresh mobile phase daily and ensure proper mixing/degassing.- Use a column oven to maintain a constant temperature.[14][15]
Ghost Peaks - Contaminants in the mobile phase.- Carryover from previous injections.- Use high-purity HPLC-grade solvents.- Run a blank gradient to check for solvent contamination.- Implement a robust needle wash protocol in your autosampler method.
No Peaks Detected - Sample concentration too low.- Incorrect detection wavelength.- Sample not eluting from the column.- Concentrate the sample or increase the injection volume.- Use a DAD to scan a wide wavelength range to find the optimal absorbance.- Run a strong solvent (e.g., 100% acetonitrile or isopropanol) to wash the column.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocol: LC-MS for Identity Confirmation and Impurity Profiling

  • Chromatography: Use the same HPLC method as described above. The mobile phase must be compatible with mass spectrometry (i.e., use volatile buffers like ammonium (B1175870) formate (B1220265) instead of non-volatile phosphates).[17]

  • Mass Spectrometer: Couple the HPLC outlet to an electrospray ionization (ESI) source on a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Ionization Mode: Analyze the sample in both positive and negative ESI modes, as Chaetomin and its potential impurities may ionize differently.

  • Data Acquisition: Acquire full scan data to get an overview of all ions present. For higher sensitivity and specificity, use Selected Ion Monitoring (SIM) for the expected mass of Chaetomin or tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.[18]

Troubleshooting LC-MS Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Signal/No Ionization - Analyte not amenable to ESI.- Ion suppression from matrix components or mobile phase additives.- Incorrect ESI source parameters.- Try a different ionization source if available (e.g., APCI).- Reduce non-volatile salts/buffers. Trifluoroacetic acid is known to cause ion suppression; use formic acid instead.[17]- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Contamination Peaks - Plasticizers, slip agents from lab consumables.- Impurities in solvents.- Carryover.- Use glass or polypropylene (B1209903) vials instead of polystyrene.- Use LC-MS grade solvents.- Run solvent blanks between samples to identify and monitor background ions.[19]
Inaccurate Mass - Mass spectrometer needs calibration.- High sample concentration causing detector saturation.- Calibrate the instrument according to the manufacturer's recommendations.- Dilute the sample and re-inject.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR for Structural Verification and Purity Assessment

  • Sample Preparation: Dissolve 5-10 mg of the purified, dried Chaetomin in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is completely dissolved.

  • Acquisition: Acquire a ¹H NMR spectrum. This is the most common experiment for purity assessment.[10]

  • Purity Analysis: Integrate the peaks corresponding to Chaetomin and compare them to the integrals of peaks from impurities. If a certified internal standard of known concentration is added, quantitative NMR (qNMR) can be performed for an absolute purity determination.[20][21]

  • Structural Confirmation: For full structural verification, acquire additional spectra such as ¹³C, DEPT, COSY, HSQC, and HMBC.

Troubleshooting NMR Issues

IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks - Sample contains paramagnetic impurities.- Sample is aggregating or precipitating.- Poor shimming of the magnet.- Pass the sample through a small plug of silica (B1680970) or celite.- Try a different solvent or warm the sample slightly.- Re-shim the instrument.
Impurity Peaks Obscured - Residual solvent peaks are masking signals.- Water peak is present and broad.- Choose a deuterated solvent with signals that do not overlap with your compound's signals.- Lyophilize the sample from a solvent like benzene (B151609) or use a solvent suppression technique during acquisition.[10]
Integration Errors - Phasing or baseline correction is poor.- Overlapping peaks.- Carefully phase and baseline correct the spectrum before integration.- If possible, use a higher field NMR for better signal dispersion. For quantitative analysis, ensure peaks are well-separated.[22]
Thin-Layer Chromatography (TLC)

Experimental Protocol: TLC for Rapid Purity Check

  • Plate Preparation: Use a silica gel TLC plate (e.g., silica gel 60 F₂₅₄). With a pencil, lightly draw an origin line ~1 cm from the bottom.

  • Spotting: Dissolve the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the origin line. Also spot a reference standard of Chaetomin if available.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane). Ensure the solvent level is below the origin line.[3]

  • Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).[9] A pure compound should ideally show a single spot.

Troubleshooting TLC Issues

IssuePossible Cause(s)Suggested Solution(s)
Streaking Spots - Sample is too concentrated (overloaded).- Sample is highly polar and interacting strongly with the silica.- Dilute the sample before spotting.- Add a small amount of a polar solvent like acetic acid or triethylamine (B128534) to the mobile phase to improve the spot shape.[23]
Spots Remain at Origin (Rf = 0) - Mobile phase is not polar enough to move the compound.- Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
Spots Run with Solvent Front (Rf ≈ 1) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane (B92381) in an ethyl acetate/hexane mixture).
No Visible Spots - Sample concentration is too low.- Compound does not absorb UV light and the stain is not suitable.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Try a different visualization method (e.g., iodine chamber, different chemical stain).[24]

Visualizations

Experimental Workflow

G cluster_0 Extraction & Purification cluster_1 Purity Confirmation cluster_2 Final Product Fungal_Culture Fungal Culture (e.g., Chaetomium sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification HPLC_Purity HPLC Analysis (Purity %, Quantification) Crude_Extract->HPLC_Purity Initial Check Fractions Collected Fractions Purification->Fractions TLC_Screen TLC Screening Fractions->TLC_Screen TLC_Screen->HPLC_Purity LCMS_ID LC-MS Analysis (Mass Verification) HPLC_Purity->LCMS_ID NMR_Structure NMR Spectroscopy (Structural Confirmation) LCMS_ID->NMR_Structure Final_Product Pure Chaetomin (>95%) NMR_Structure->Final_Product

Caption: Workflow for Chaetomin purification and purity analysis.

Chaetomin Signaling Pathway

G cluster_0 Hypoxia Pathway Inhibition cluster_1 Apoptosis Induction Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1α / HIF-1β Complex HIF1a_translocation->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE p300 p300/CBP p300->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Angiogenesis Angiogenesis & Metabolic Adaptation Target_Genes->Angiogenesis Chaetomin_HIF Chaetomin Chaetomin_HIF->p300 Disrupts CH1 Domain Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chaetomin_Apop Chaetomin Chaetomin_Apop->Bax Chaetomin_Apop->Bcl2

Caption: Chaetomin's dual mechanism of action.

References

Validation & Comparative

Chaetomin vs. Gliotoxin: A Comparative Analysis of Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent epipolythiodioxopiperazine (ETP) mycotoxins, Chaetomin and Gliotoxin (B1671588). We will delve into their structural differences, functional mechanisms, and cytotoxic profiles, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties

Both Chaetomin and Gliotoxin belong to the ETP class of fungal secondary metabolites, characterized by a core diketopiperazine ring with a disulfide bridge.[1] This disulfide bridge is crucial for their biological activity.

Chaetomin is a dimeric ETP, giving it a significantly larger and more complex structure compared to the monomeric Gliotoxin.

FeatureChaetominGliotoxin
Chemical Formula C₃₁H₃₀N₆O₆S₄C₁₃H₁₄N₂O₄S₂
Molecular Weight 710.9 g/mol 326.39 g/mol
Structure Dimeric EpidithiodiketopiperazineMonomeric Epidithiodiketopiperazine
Key Structural Feature Two epidithiodiketopiperazine coresSingle epidithiodiketopiperazine core with a disulfide bridge[2]

Mechanism of Action and Biological Function

While structurally related, Chaetomin and Gliotoxin exhibit distinct primary mechanisms of action, leading to different biological outcomes.

Chaetomin: An Inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α)

Chaetomin's primary mode of action is the disruption of the interaction between the alpha-subunit of Hypoxia-Inducible Factor 1 (HIF-1α) and its transcriptional coactivator, p300.[3][4] This interaction is critical for the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment.[3] By preventing the HIF-1α/p300 association, Chaetomin effectively blocks the transcription of hypoxia-inducible genes that are essential for tumor angiogenesis, survival, and metabolism.[3]

HIF1a_Pathway_Inhibition_by_Chaetomin cluster_0 Normoxia cluster_1 Hypoxia HIF-1α_p HIF-1α VHL VHL HIF-1α_p->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_s->HIF-1 Complex p300 p300 HIF-1α_s->p300 HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE HRE (DNA) HIF-1 Complex->HRE p300->HRE Co-activation Gene Transcription Gene Transcription (Angiogenesis, etc.) HRE->Gene Transcription Chaetomin Chaetomin Chaetomin->p300 Inhibits Interaction

Chaetomin inhibits the HIF-1α pathway by disrupting the p300 interaction.
Gliotoxin: An Immunosuppressant Targeting NF-κB

Gliotoxin is a potent immunosuppressive agent that primarily targets the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation. Gliotoxin inhibits the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[5] This blockage of NF-κB activation leads to the suppression of pro-inflammatory cytokine production and can induce apoptosis in various immune cells.[2] Additionally, Gliotoxin is known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[1]

NFkB_Pathway_Inhibition_by_Gliotoxin cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK NF-κB/IκBα NF-κB / IκBα (Inactive) IKK->NF-κB/IκBα Phosphorylates IκBα p-IκBα p-IκBα Proteasome Proteasome p-IκBα->Proteasome Ubiquitination NF-κB_active NF-κB (Active) Proteasome->NF-κB_active Degrades IκBα NF-κB_nuc NF-κB NF-κB_active->NF-κB_nuc Translocation Gliotoxin Gliotoxin Gliotoxin->Proteasome Inhibits Degradation DNA DNA NF-κB_nuc->DNA Gene Expression Pro-inflammatory Gene Expression DNA->Gene Expression

Gliotoxin inhibits the NF-κB pathway by preventing IκBα degradation.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of Chaetomin and Gliotoxin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Note: Direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions (e.g., cell density, exposure time, assay method). The data presented here is a compilation from various sources to provide a general overview of their cytotoxic potential.

Chaetomin Cytotoxicity Data
Cell LineCancer TypeIC₅₀Reference
Multiple Myeloma (median of 10 cell lines)Hematological4.1 nM[3]
HeLaCervical Cancer0.5 µM[6]
A549Lung Cancer~nM range (spheroids)[4]
H1299Lung Cancer~µM range (monolayer)[4]
Gliotoxin Cytotoxicity Data
Cell LineCancer TypeIC₅₀Reference
A549Lung Cancer2.7 µM / 0.003 µM[7][8]
L132Lung (normal)4.25 µM[7]
HepG2Liver Cancer3 µM[7]
HEK293Kidney (embryonic)2.1-2.2 µM[7]
MCF-7Breast Cancer1.5625 µM[9]
MDA-MB-231Breast Cancer1.5625 µM[9]
U-937Leukemia0.2 µM[10]
PC-3Prostate Cancer0.4 µM[10]
HCT-116Colon Cancer0.41 µM (72h) / 1.24 µM (24h)[8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat cells with varying concentrations of Chaetomin or Gliotoxin Cell_Seeding->Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, 72h) Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine IC₅₀ Absorbance_Reading->Data_Analysis

Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Chaetomin or Gliotoxin. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT (final concentration typically 0.5 mg/mL).

  • Formazan Formation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

NF-κB Inhibition Assay (for Gliotoxin)

This assay typically involves immunofluorescence staining to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with TNF-α), IκB is degraded, and NF-κB translocates to the nucleus. Gliotoxin's inhibitory effect is observed as a lack of nuclear translocation of NF-κB p65.

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips or in imaging-compatible plates. Pre-treat the cells with varying concentrations of Gliotoxin for a specified time before stimulating with an NF-κB activator (e.g., TNF-α).

  • Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal to determine the extent of nuclear translocation.

HIF-1α/p300 Interaction Assay (for Chaetomin)

A common method to assess the disruption of this protein-protein interaction is a co-immunoprecipitation (Co-IP) assay or a fluorescence resonance energy transfer (FRET)-based assay.

Principle (Co-IP): If HIF-1α and p300 interact, an antibody against HIF-1α will pull down p300, and vice versa. Chaetomin's inhibitory effect will be seen as a reduction in the amount of co-precipitated protein.

Methodology (Co-IP):

  • Cell Culture and Treatment: Culture cells under hypoxic conditions to stabilize HIF-1α. Treat the cells with Chaetomin.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to either HIF-1α or p300, coupled to protein A/G beads.

  • Western Blotting: Elute the precipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the other protein in the complex (p300 if HIF-1α was immunoprecipitated, and vice versa) to detect the interaction.

Summary and Conclusion

Chaetomin and Gliotoxin, while both members of the ETP family of mycotoxins, exhibit distinct structural and functional properties that make them valuable tools for biomedical research and potential starting points for drug development.

  • Chaetomin acts as a potent anti-tumor agent by targeting the HIF-1α pathway, a key regulator of cancer cell adaptation to the hypoxic tumor microenvironment. Its dimeric structure likely contributes to its specific and potent activity.

  • Gliotoxin is a powerful immunosuppressant that inhibits the pro-inflammatory NF-κB pathway. Its ability to induce apoptosis in immune cells has significant implications for understanding and potentially modulating immune responses.

The quantitative data highlights that both compounds are active in the nanomolar to low micromolar range against various cancer cell lines, though their relative potency can vary depending on the cell type and the specific molecular pathways that are dysregulated in that cancer. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the activities of these and other related compounds. Future head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of their relative potencies and therapeutic potential.

References

A Comparative Analysis of the Anticancer Efficacy of Chaetomin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anticancer activities of Chaetomin, a natural product derived from fungi of the Chaetomium genus, and Doxorubicin, a widely used chemotherapeutic agent. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in preclinical research and drug development.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic effects of Chaetomin and Doxorubicin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The data, collected from various studies, are summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Cell LineCancer TypeChaetomin IC50 (µM)Doxorubicin IC50 (µM)
Leukemia
K562Chronic Myelogenous Leukemia~0.025-0.10.15 ± 0.02
Lung Cancer
A549Non-Small Cell Lung CancerNot widely reported1.8 ± 0.2[1] to >20[2][3]
Colon Cancer
HCT116Colorectal CarcinomaNot widely reported0.8 ± 0.09[1]
SW1116Colon CancerEffective, but IC50 not specifiedNot widely reported
Breast Cancer
MCF-7Breast AdenocarcinomaNot widely reported2.5 ± 0.3[1] to 2.50[2]
MDA-MB-231Breast AdenocarcinomaNot widely reported1.2 ± 0.1[1]
Melanoma
A375Melanoma~0.005-0.1 (time-dependent)Not widely reported
Sk-Mel-28MelanomaEffective, but IC50 not specifiedNot widely reported
Hepatocellular Carcinoma
HepG2Hepatocellular CarcinomaNot widely reported12.18 ± 1.89[2]
Huh7Hepatocellular CarcinomaNot widely reported>20[2][3]
Cervical Cancer
HeLaCervical CarcinomaNot widely reported2.92 ± 0.57[2]

Note: Some IC50 values for Chaetomin are presented as a range due to variations in experimental setups across different studies.

Mechanisms of Action: A Comparative Overview

Both Chaetomin and Doxorubicin induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest. However, the upstream signaling pathways they modulate differ significantly.

Chaetomin is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS). This surge in ROS can trigger the intrinsic apoptosis pathway. Furthermore, Chaetomin has been shown to inhibit the PI3K/mTOR pathway and interfere with hypoxia-inducible factor 1 (HIF-1) activity, a key regulator of tumor survival in hypoxic environments.

Doxorubicin , on the other hand, primarily functions as a DNA intercalating agent and an inhibitor of topoisomerase II. This leads to DNA damage, which in turn activates the DNA damage response (DDR) pathway, ultimately leading to apoptosis and cell cycle arrest. Doxorubicin is also known to generate ROS, contributing to its cytotoxicity.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anticancer activity of Chaetomin and Doxorubicin.

Chaetomin_Apoptosis_Pathway Chaetomin Chaetomin ROS ↑ Reactive Oxygen Species (ROS) Chaetomin->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c | Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Chaetomin-induced intrinsic apoptosis pathway.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA DNA_Damage DNA Damage DNA->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax ↑ Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest Chaetomin Chaetomin ROS ↑ ROS Chaetomin->ROS Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Checkpoint_Kinases Checkpoint Kinases (Chk1/Chk2) ROS->Checkpoint_Kinases DNA_Damage->Checkpoint_Kinases Cdc25 ↓ Cdc25 Phosphatases Checkpoint_Kinases->Cdc25 CDK1_CyclinB ↑ Inactive CDK1/Cyclin B1 Cdc25->CDK1_CyclinB | G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of Chaetomin or Doxorubicin A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G Apoptosis_Workflow A 1. Treat cells with Chaetomin or Doxorubicin B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F CellCycle_Workflow A 1. Treat cells with Chaetomin or Doxorubicin B 2. Harvest and fix cells in cold ethanol A->B C 3. Treat with RNase B->C D 4. Stain with Propidium Iodide C->D E 5. Analyze by flow cytometry D->E

References

In Vivo Validation of Chaetomin's Anti-HIF Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-HIF (Hypoxia-Inducible Factor) activity of Chaetomin against other small molecule inhibitors. It is intended for researchers, scientists, and professionals in drug development, offering a summary of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Comparative Analysis of In Vivo Anti-HIF Activity

The following table summarizes the in vivo efficacy of Chaetomin and two other notable HIF inhibitors, PX-478 and PT2385. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison. Variations in experimental models, cell lines, and treatment regimens should be considered when interpreting these results.

Compound Mechanism of Action In Vivo Model(s) Cell Line(s) Dosage & Administration Key In Vivo Findings Reported Toxicity Citations
Chaetomin Disrupts HIF-1α/p300 interaction; Inhibits Hsp90/HIF1α pathway.Xenograft (subcutaneous), Spontaneous lung cancer modelNSCLC, SKOV3 (ovarian)0.2 mg/kg, IP, 5x/weekMarkedly decreased tumor formation and growth; produced less vascular tumors.Marginal to no observable toxicity at effective doses in some studies; others suggest potential toxicity.[1][2][3][4][5]
PX-478 Inhibits constitutive and hypoxia-induced HIF-1α levels.Xenograft (subcutaneous)HT-29 (colon), PC-3 (prostate), SHP-77 (small cell lung), and others30 mg/kg, p.o., daily for 2 days; 100 or 120 mg/kg, i.p.Suppresses HIF-1α levels, inhibits HIF-1 target genes (e.g., VEGF), shows significant antitumor activity, including tumor regression and cures in some models.Not explicitly detailed in the provided search results.[1][6][7][8][9]
PT2385 Selective inhibitor of HIF-2α; allosterically blocks HIF-2α/ARNT dimerization.Xenograft (subcutaneous)786-O (renal)3 and 10 mg/kg, p.o., b.i.d.Dose-dependent inhibition of HIF-2α regulated genes; tumor regression.Well-tolerated in preclinical and Phase I studies.[2][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies used to assess the anti-HIF activity of small molecules.

General Xenograft Tumor Model Protocol

This protocol is a generalized representation based on common practices in the cited literature.[7][12][13][14][15]

  • Cell Culture: The selected human cancer cell line (e.g., SKOV3, HT-29, 786-O) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Female athymic nude mice (5-6 weeks old) are typically used for these studies. Animals are allowed to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Cells are harvested from culture, washed, and resuspended in a suitable medium like PBS or a mixture with Matrigel.

    • A suspension containing a specific number of cells (e.g., 2.5 x 10^6 to 10 x 10^7 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically twice a week.

    • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to control (vehicle) and treatment groups.

    • The investigational compound (e.g., Chaetomin, PX-478, or PT2385) is administered according to the specified dose, route (e.g., intraperitoneal, oral), and schedule.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured throughout the study.

    • The primary endpoint is often tumor growth inhibition.

  • Pharmacodynamic and Histological Analysis:

    • At the end of the study, tumors are excised.

    • Tissue samples can be used for Western blotting to analyze protein levels (e.g., HIF-1α, VEGF), and for immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Specific Protocol: Chaetomin in SKOV3 Ovarian Cancer Xenograft Model[2]
  • Cell Preparation: SKOV3 cells are harvested, washed twice, and resuspended in PBS at a concentration of 2.5 million cells per 100 µL.

  • Animal and Injection: Female athymic nu/nu mice (5-6 weeks old) are anesthetized, and 100 µL of the SKOV3 cell inoculum is injected subcutaneously into the flank.

  • Treatment: Once tumors reach a measurable size (4-5 mm), mice are randomized. The treatment group receives Chaetomin at a dose of 0.2 mg/kg, administered intraperitoneally five times per week. The vehicle for Chaetomin is 0.17% DMSO and 20% polyethylene (B3416737) glycol 400 in 0.9% NaCl.

  • Tumor Measurement: Tumors are measured with calipers three times a week, and tumor volumes are calculated using the formula: Volume = (A x B²) / 2, where A is the longest dimension and B is the smallest.

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

HIF-1 Signaling Pathway

HIF1_Signaling_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia PHDs PHDs Hypoxia->PHDs inactivates HIF1a_protein HIF-1α Protein Hypoxia->HIF1a_protein stabilizes Normoxia Normoxia Normoxia->PHDs activates PHDs->HIF1a_protein hydroxylates VHL VHL HIF1a_hydroxylated Hydroxylated HIF-1α VHL->HIF1a_hydroxylated ubiquitinates Proteasome Proteasome HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_protein->HIF1_complex dimerizes with HIF1a_hydroxylated->VHL binds HIF1a_hydroxylated->Proteasome degradation HIF1b HIF-1β (ARNT) (constitutively expressed) HIF1b->HIF1_complex p300 p300/CBP HIF1_complex->p300 recruits HRE Hypoxia Response Element (HRE) p300->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes activates Nucleus Nucleus Chaetomin Chaetomin Chaetomin->HIF1_complex disrupts interaction with p300

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for In Vivo Validation

In_Vivo_Workflow start Start: Hypothesis (Compound inhibits HIF in vivo) cell_culture 1. Cell Line Selection & Culture start->cell_culture animal_model 2. Animal Model Preparation (Athymic Nude Mice) cell_culture->animal_model implantation 3. Tumor Cell Implantation (Subcutaneous) animal_model->implantation tumor_growth 4. Monitor Tumor Growth implantation->tumor_growth randomization 5. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 6. Compound Administration randomization->treatment monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. End of Study (Tumor Excision) monitoring->endpoint analysis 9. Data Analysis (Tumor Growth Inhibition) endpoint->analysis pd_analysis 10. Pharmacodynamic Analysis (Western Blot, IHC) endpoint->pd_analysis conclusion Conclusion: Validation of In Vivo Activity analysis->conclusion pd_analysis->conclusion HIF_Inhibitor_Comparison Chaetomin Chaetomin Mechanism: HIF-1α/p300 & Hsp90/HIF1α↓ Target: HIF-1α In Vivo Efficacy: ↓Tumor Growth HIF_Pathway HIF Pathway Chaetomin->HIF_Pathway inhibits PX478 PX-478 Mechanism: HIF-1α levels↓ Target: HIF-1α In Vivo Efficacy: ↓Tumor Growth, Regression PX478->HIF_Pathway inhibits PT2385 PT2385 Mechanism: HIF-2α/ARNT dimerization↓ Target: HIF-2α In Vivo Efficacy: ↓Tumor Growth PT2385->HIF_Pathway inhibits

References

Unveiling the Off-Target Landscape of Chaetomin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete cellular impact of a compound is paramount. This guide provides a comprehensive comparison of the HIF-1α inhibitor Chaetomin, detailing its known cross-reactivity with other cellular pathways and benchmarking its performance against alternative HIF-1α inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a thorough evaluation of Chaetomin for research and development purposes.

Chaetomin, a mycotoxin produced by Chaetomium species, is a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of cellular responses to low oxygen conditions and a key target in cancer therapy. Chaetomin exerts its primary effect by disrupting the interaction between HIF-1α and its co-activator p300. However, like many small molecules, its activity is not confined to a single target. Emerging evidence suggests that Chaetomin and its close structural analogs interact with several other signaling cascades, influencing a range of cellular processes from apoptosis to inflammation.

Unraveling the Cross-Reactivity of Chaetomin

While direct, large-scale proteomic and kinome profiling studies on Chaetomin are not yet publicly available, research on Chaetomin and its closely related compound, Chaetocin, has illuminated several key off-target interactions.

Key Off-Target Pathways:

  • Heat Shock Protein 90 (Hsp90) Pathway: Chaetomin has been shown to inhibit the Hsp90/HIF-1α pathway, suggesting an interaction with the cellular stress response machinery. This interaction could contribute to its anti-cancer effects, as Hsp90 is a crucial chaperone for many oncoproteins.

  • Apoptosis Pathway: Studies on Chaetocin, a close analog of Chaetomin, reveal that it induces apoptosis through the intrinsic mitochondrial pathway. This process is initiated by the generation of reactive oxygen species (ROS), leading to the activation of the ASK-1/JNK signaling cascade. Given their structural similarity, it is highly probable that Chaetomin shares this pro-apoptotic off-target effect.

  • NF-κB Signaling: Flavipin, another secondary metabolite from Chaetomium globosum, has been found to target the NF-κB pathway. This suggests that Chaetomin may also possess the ability to modulate this key inflammatory signaling pathway, which is frequently dysregulated in cancer.

  • Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by Chaetocin is directly linked to the production of ROS. This indicates that Chaetomin may also disrupt cellular redox homeostasis, a mechanism that can have broad and context-dependent cellular consequences.

Comparative Analysis of HIF-1α Inhibitors

To provide a broader perspective on the selectivity of Chaetomin, this guide compares its off-target profile with other known HIF-1α inhibitors.

InhibitorPrimary Mechanism of ActionKnown Off-Target Effects/Cross-Reactivities
Chaetomin Disrupts HIF-1α/p300 interactionHsp90 pathway, Apoptosis (via ROS and ASK-1/JNK), potentially NF-κB
YC-1 Inhibits HIF-1α expressionInhibits PI3K/Akt/mTOR and NF-κB pathways
PX-478 Inhibits HIF-1α expressionExhibits off-target cytotoxicity
Ganoderic Acid A Inhibits HIF-1α activityInduces apoptosis, affects JAK2/STAT3 and Nrf2 signaling pathways

Quantitative Performance Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Chaetomin and its analog Chaetocin across various cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and whether cells are cultured as monolayers or spheroids.

CompoundCell LineAssay TypeIC50 Value
Chaetomin Non-Small Cell Lung Cancer (NSCLC)Monolayer Culture~µM range
Chaetomin Non-Small Cell Lung Cancer (NSCLC)Spheroid Culture~nM range
Chaetocin MyelomaCell Viability~25 nM
Chaetocin Various Cancer Cell LinesProliferation/Colony Formation2-10 nM

Experimental Methodologies

The identification and characterization of a compound's cross-reactivity and off-target effects rely on a variety of experimental techniques. Below are detailed protocols for key assays relevant to the study of Chaetomin.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by observing the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of Chaetomin or a vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein (e.g., HIF-1α, Hsp90).

  • Data Analysis: Quantify the band intensities to determine the melting curve and the shift in thermal stability induced by Chaetomin.

Kinase Inhibitor Profiling

Kinase profiling assays are used to screen a compound against a large panel of kinases to identify potential off-target kinase interactions.

Protocol (General Overview for a Radiometric Assay):

  • Assay Preparation: Prepare a reaction mixture containing a specific kinase, its substrate (often a peptide or protein), and ATP (radiolabeled with ³²P or ³³P).

  • Compound Incubation: Add Chaetomin at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding the ATP mixture and incubate for a specific time at an optimal temperature.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, typically using phosphocellulose paper or beads.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each concentration of Chaetomin and determine the IC50 value for each kinase.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cells with Chaetomin or a control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Chaetomin.

Visualizing the Cellular Interactions of Chaetomin

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Chaetomin.

cluster_0 HIF-1α Pathway Inhibition by Chaetomin Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a_p300 HIF-1α/p300 Complex HIF1a->HIF1a_p300 p300 p300 p300->HIF1a_p300 HRE Hypoxia Response Element (HRE) HIF1a_p300->HRE binds TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes activates Chaetomin Chaetomin Chaetomin->HIF1a_p300 disrupts

Chaetomin's primary mechanism of action on the HIF-1α pathway.

cluster_1 Potential Cross-Reactivity of Chaetomin with Apoptosis Pathway Chaetomin Chaetomin ROS Reactive Oxygen Species (ROS) Chaetomin->ROS induces ASK1 ASK1 ROS->ASK1 activates JNK JNK ASK1->JNK activates Mitochondrion Mitochondrion JNK->Mitochondrion affects Caspases Caspase Activation Mitochondrion->Caspases triggers Apoptosis Apoptosis Caspases->Apoptosis leads to

Postulated apoptotic pathway influenced by Chaetomin.

cluster_2 Experimental Workflow for Cellular Thermal Shift Assay (CETSA) A 1. Cell Treatment (Chaetomin vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Western Blot (Detect Target Protein) D->E F 6. Data Analysis (Determine Thermal Shift) E->F

Workflow for assessing target engagement using CETSA.

A Comparative Analysis of Secondary Metabolites from Chaetomium globosum, Chaetomium cochliodes, and Chaetomium elatum

Author: BenchChem Technical Support Team. Date: December 2025

The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites, which have garnered significant interest in the fields of drug discovery and biotechnology.[1][2][3] These fungi produce a wide array of compounds, including polyketides, alkaloids, and terpenoids, many of which exhibit potent cytotoxic, antimicrobial, and enzyme-inhibitory activities.[1][2][3] This guide provides a comparative overview of the secondary metabolite profiles of three prominent species: Chaetomium globosum, Chaetomium cochliodes, and Chaetomium elatum.

Metabolite Profiles: A Comparative Overview

Chaetomium species are known to produce a variety of bioactive compounds. C. globosum is a prolific producer of chaetoglobosins, a class of cytochalasan alkaloids.[4] C. cochliodes is recognized for its production of epipolythiodioxopiperazines (ETPs), such as chetocochliodins and chetomin.[5][6] C. elatum is known to produce xanthoquinodins, which are heterodimers of xanthone (B1684191) and anthraquinone (B42736).[4][7][8]

The following table summarizes the major classes of secondary metabolites and reported yields for selected compounds from each of the three Chaetomium species. It is important to note that yields can vary significantly based on the fungal strain, culture conditions, and extraction methods.

SpeciesMajor Metabolite ClassRepresentative Compound(s)Reported YieldReference
Chaetomium globosumCytochalasansChaetoglobosin AUp to 298.77 mg/L
AzaphilonesChaetoviridins-[4]
Chaetomium cochliodesEpipolythiodioxopiperazinesChetomin~1 mg/mL (from extract)[6]
Chetocochliodin A10.0 mg (from solid culture)[5]
Chaetomium elatumXanthone-Anthraquinone HeterodimersXanthoquinodins (A4-A6, B4, B5)Several mg (from crude extract)[8]
AzaphilonesChaetomugilin S, Chaetoviridins-[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible production and isolation of secondary metabolites. Below are representative protocols for the cultivation of Chaetomium species and the extraction of their characteristic metabolites.

I. Fungal Culture and Fermentation

Objective: To cultivate Chaetomium species under conditions suitable for the production of secondary metabolites.

Materials:

  • Chaetomium sp. strain (e.g., C. globosum, C. cochliodes, C. elatum)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Solid or liquid fermentation medium (see below for examples)

  • Erlenmeyer flasks

  • Incubator/shaker

Protocol:

  • Strain Activation: Inoculate the desired Chaetomium strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed.[2]

  • Inoculum Preparation:

    • For liquid fermentation, agar plugs containing the fungal mycelium are transferred to a seed culture medium (e.g., Potato Dextrose Broth - PDB). The seed culture is then incubated on a rotary shaker.

    • For solid-state fermentation, agar plugs are directly transferred to the sterilized solid substrate.[2]

  • Fermentation:

    • Liquid-State Fermentation (for C. globosum): Inoculate a suitable liquid medium (e.g., PDB) with the seed culture. Incubate in flasks on a rotary shaker at approximately 150-180 rpm at 25-28°C for 1-4 weeks.[10][11]

    • Solid-State Fermentation (for C. cochliodes and C. elatum): Prepare a solid substrate, such as rice medium (e.g., 100 g rice, 120 mL distilled water in a 1 L flask), and sterilize by autoclaving.[2] Inoculate with agar plugs and incubate under static conditions at room temperature for 3-4 weeks.[2][12]

II. Extraction and Isolation of Metabolites

Objective: To extract and purify the target secondary metabolites from the fungal culture.

Materials:

  • Fermented culture (broth and/or mycelia)

  • Organic solvents (e.g., ethyl acetate, methanol, hexane)

  • Filtration apparatus (e.g., cheesecloth, filter paper)

  • Rotary evaporator

  • Chromatography equipment (e.g., silica (B1680970) gel, Sephadex LH-20, HPLC)

Protocol:

  • Harvesting:

    • For liquid cultures, separate the mycelia from the culture broth by filtration.[11]

    • For solid cultures, the entire fermented substrate is harvested.[2]

  • Extraction:

    • Liquid Culture: The culture filtrate is extracted multiple times with an organic solvent like ethyl acetate.[11] The mycelia can be dried, ground, and extracted separately with a suitable solvent.[11][12]

    • Solid Culture: The solid fermented material is soaked in an organic solvent (e.g., ethyl acetate) at room temperature, typically for 24 hours. This process is usually repeated three times to maximize metabolite recovery.[2]

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves:

    • Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).[2]

    • Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is often performed using semi-preparative or preparative HPLC.[2]

Visualizing the Processes: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental and biosynthetic processes.

Experimental Workflow

The following diagram illustrates a general workflow for the culture, extraction, and purification of secondary metabolites from Chaetomium species.

Experimental_Workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification & Isolation strain Chaetomium Strain Activation (PDA) inoculation Inoculation strain->inoculation fermentation Solid-State or Liquid Fermentation inoculation->fermentation harvesting Harvesting of Culture fermentation->harvesting extraction Solvent Extraction (e.g., Ethyl Acetate) harvesting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Pure Metabolite hplc->pure_compound

A generalized experimental workflow for metabolite isolation from Chaetomium.
Biosynthetic Pathways

The biosynthesis of these complex secondary metabolites involves intricate enzymatic pathways, often initiated by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

Chaetoglobosins are cytochalasan alkaloids derived from a polyketide backbone and an amino acid, typically tryptophan. The biosynthesis is initiated by a hybrid PKS-NRPS enzyme.

Chaetoglobosin_Biosynthesis PKS_NRPS PKS-NRPS Hybrid Enzyme Polyketide_Tryptophan Polyketide + Tryptophan PKS_NRPS->Polyketide_Tryptophan Assembly Intermediate Prochaetoglobosin Polyketide_Tryptophan->Intermediate Modifications Post-PKS/NRPS Modifications (e.g., Hydroxylation, Cyclization) Intermediate->Modifications Chaetoglobosin Chaetoglobosin A Modifications->Chaetoglobosin

Simplified biosynthesis of chaetoglobosin A in C. globosum.

The biosynthesis of the ETP core structure, the precursor to chetocochliodins, begins with the condensation of two amino acids by an NRPS to form a diketopiperazine (DKP). This is followed by a series of enzymatic modifications, including the crucial sulfur incorporation.[1][13][14]

ETP_Biosynthesis NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids Two Amino Acids (e.g., Tryptophan, Serine) NRPS->Amino_Acids Condensation DKP Diketopiperazine (DKP) Scaffold Amino_Acids->DKP Sulfurization Sulfur Incorporation & Oxidation DKP->Sulfurization ETP_Core ETP Core Structure Sulfurization->ETP_Core Tailoring Tailoring Reactions ETP_Core->Tailoring Chetocochliodin Chetocochliodin Tailoring->Chetocochliodin

Generalized biosynthetic pathway for ETPs in C. cochliodes.

Xanthoquinodins are formed through the dimerization of a xanthone and an anthraquinone monomer. Both monomers are of polyketide origin, and their biosynthesis involves complex cyclization and modification steps.[15][16][17]

Xanthoquinodin_Biosynthesis PKS_Xanthone Polyketide Synthase (PKS) Xanthone_Monomer Xanthone Monomer PKS_Xanthone->Xanthone_Monomer Dimerization Dimerization Xanthone_Monomer->Dimerization PKS_Anthraquinone Polyketide Synthase (PKS) Anthraquinone_Monomer Anthraquinone Monomer PKS_Anthraquinone->Anthraquinone_Monomer Anthraquinone_Monomer->Dimerization Xanthoquinodin Xanthoquinodin Dimerization->Xanthoquinodin

Proposed biosynthetic route to xanthoquinodins in C. elatum.

References

A Comparative Analysis of Chaetomin and Other Epidithiodioxopiperazine Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epidithiodioxopiperazine (ETP) alkaloids, a class of fungal secondary metabolites, have garnered significant attention in the scientific community for their potent and diverse biological activities. Among these, Chaetomin and its congeners have emerged as promising candidates for anticancer drug development. This guide provides a comparative overview of Chaetomin against other notable ETP alkaloids, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Structural and Functional Overview

ETP alkaloids are characterized by a central diketopiperazine ring bridged by a disulfide bond, a key structural feature responsible for their biological activity. This class includes well-studied compounds such as Gliotoxin, Sporidesmin, and Verticillin A. Chaetomin itself is a dimeric ETP, distinguishing it from many monomeric counterparts and contributing to its unique bioactivity profile. These compounds are known to exert a wide range of effects, including anticancer, antiviral, and immunosuppressive activities.[1]

Comparative Cytotoxicity

The anticancer potential of ETP alkaloids is primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter for comparison. While a direct comparative study of all major ETPs under identical conditions is not extensively available in the literature, a compilation of data from various studies provides valuable insights into their relative cytotoxicities against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Chaetomin A375Melanoma~0.023 (24h), ~0.019 (48h), ~0.021 (72h)[2]
NSCLC CSCsNon-small cell lung cancer~nM range[3]
Chaetocin VariousCancer cell lines0.002 - 0.01[4]
SUV39H1 (enzyme)Histone Methyltransferase0.8[5][6]
G9a (enzyme)Histone Methyltransferase2.5[5][6]
Gliotoxin A549Lung Carcinoma0.003[7]
CCRF-CEMLeukemia0.15[7]
HCT-116Colon Carcinoma0.41 (72h), 1.24 (24h)[7]
HEK293Embryonic Kidney1.58[7]
HUVECEndothelial0.123[7]
Verticillin A HGSOC cell linesHigh-Grade Serous Ovarian Cancerlow nmol/L[6]
MDA-MB-435Melanoma30 - 900 nM[8]
MDA-MB-231Breast Cancer30 - 900 nM[8]
OVCAR3Ovarian Cancer30 - 900 nM[8]
NT1721 HuT78Cutaneous T Cell Lymphoma0.125 (48h), 0.006 (72h)[9]
HHCutaneous T Cell Lymphoma0.542 (48h), 0.070 (72h)[9]

Note: IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions used. The data presented here is a compilation from different studies and should be interpreted with this in mind.

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for Chaetomin and other ETP alkaloids is the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic signaling pathways.

Signaling Pathways Involved in Chaetomin-Induced Apoptosis

Chaetomin has been shown to modulate several key signaling pathways to exert its anticancer effects. Notably, it inhibits the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is crucial for tumor survival and angiogenesis in hypoxic environments.[3][10] Furthermore, recent studies have implicated the Hippo signaling pathway in Chaetomin's mechanism of action in esophageal squamous cell carcinoma.[11]

Chaetomin_Mechanism Chaetomin Chaetomin ROS ↑ Reactive Oxygen Species (ROS) Chaetomin->ROS HIF1a HIF-1α Pathway ROS->HIF1a Inhibition Hippo Hippo Pathway ROS->Hippo Activation Apoptosis Apoptosis HIF1a->Apoptosis Hippo->Apoptosis

Figure 1: Simplified signaling pathway of Chaetomin-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anticancer properties of ETP alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat cells with varying concentrations of ETP alkaloid incubate1->treat incubate2 Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 value read->end

Figure 2: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat cells with a serial dilution of the ETP alkaloid. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[15]

Detailed Protocol:

  • Cell Treatment: Treat cells with the ETP alkaloid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3 and caspase-7.

Principle: The assay utilizes a synthetic substrate that is specifically cleaved by the caspase of interest, releasing a fluorescent or luminescent molecule. The signal intensity is proportional to the caspase activity.[1][17]

Detailed Protocol:

  • Cell Lysis: After treatment with the ETP alkaloid, lyse the cells to release their contents.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.[7]

  • Incubation: Incubate at 37°C to allow for the enzymatic reaction to occur.[18]

  • Signal Detection: Measure the fluorescent or luminescent signal using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.

Conclusion

Chaetomin and other epidithiodioxopiperazine alkaloids represent a promising class of natural products with potent anticancer activity. Their ability to induce apoptosis in a variety of cancer cell lines, often at nanomolar concentrations, makes them attractive candidates for further investigation. While Chaetomin's dimeric structure may confer unique properties, a comprehensive understanding of its comparative efficacy and safety profile requires further head-to-head studies against other ETPs under standardized conditions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and to further elucidate the therapeutic potential of this fascinating class of compounds.

References

Validating the Target of Chaetomin: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chaetomin with alternative compounds, focusing on the genetic approaches for target validation. While Chaetomin has been identified as a potent inhibitor of the Hypoxia-Inducible Factor 1α (HIF-1α) pathway, direct genetic validation of its precise molecular target remains an area of active investigation. This document summarizes the current understanding of Chaetomin's mechanism of action, details relevant genetic validation methodologies, and compares its performance profile with that of established Hsp90 and HIF-1α inhibitors.

Chaetomin: An Overview

Chaetomin is a mycotoxin produced by fungi of the Chaetomium genus. It has demonstrated significant antitumor activity, primarily attributed to its ability to inhibit the cellular response to hypoxia by targeting the HIF-1α pathway.[1] Evidence suggests that Chaetomin disrupts the crucial interaction between Heat Shock Protein 90 (Hsp90) and HIF-1α, leading to the degradation of HIF-1α and the downregulation of its target genes involved in angiogenesis, cell survival, and metabolism.[2]

Genetic Approaches for Target Validation

Genetic methods are powerful tools for elucidating the mechanism of action of small molecules like Chaetomin. These approaches can confirm whether a specific protein is the direct target of a compound and can reveal pathways essential for its activity.

Key Genetic Methodologies:

  • CRISPR/Cas9-based Screens: Genome-wide or targeted CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound.[3][4] For Chaetomin, a CRISPR screen could identify mutations in HSP90 or HIF1A that lead to resistance, providing strong evidence for direct target engagement.

  • shRNA/siRNA-based Screens: Similar to CRISPR screens, RNA interference (RNAi) screens using short hairpin RNA (shRNA) or small interfering RNA (siRNA) libraries can identify genes whose knockdown results in altered sensitivity to a compound.[5][6][7][8]

  • Gene Knockout/Knockdown Studies: Individual gene knockout or knockdown experiments targeting suspected targets (e.g., HSP90, HIF1A) can be performed to observe changes in cellular sensitivity to Chaetomin. A lack of effect in knockout cells compared to wild-type cells would strongly suggest the knocked-out protein is the primary target.[9]

  • Mutational Analysis: Inducing resistance to a compound and then sequencing the genome of the resistant cells can identify mutations in the target protein that prevent the compound from binding.

While these methods are standard for target validation, specific published data applying these comprehensive genetic screens to definitively validate the direct molecular target of Chaetomin are not extensively available in the public domain.

Comparative Analysis: Chaetomin vs. Alternatives

This section compares Chaetomin with other inhibitors of the Hsp90/HIF-1α pathway.

FeatureChaetominGeldanamycin17-AAG (Tanespimycin)PX-478
Primary Target Proposed: Hsp90-HIF-1α interactionHsp90 (N-terminal ATP binding pocket)Hsp90 (N-terminal ATP binding pocket)HIF-1α (inhibits translation and stability)
Mechanism of Action Disrupts the protein-protein interaction between Hsp90 and HIF-1α, leading to HIF-1α degradation.[2]Binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone function and leading to the degradation of client proteins, including HIF-1α.[10][11]A derivative of Geldanamycin with a similar mechanism of action but improved pharmacological properties.[12]Inhibits HIF-1α at multiple levels, including transcription, translation, and protein stability, independent of Hsp90.[13][14][15]
Genetic Validation Data Limited public data from comprehensive genetic screens.Studies have shown that mutations in the N-terminal domain of Hsp90 can confer resistance.Acquired resistance in some cancer cell lines has been linked to reduced expression of NQO1, an enzyme that metabolizes 17-AAG.[12]Knockdown of HIF-1α mimics the effects of PX-478, and the compound's efficacy is dependent on HIF-1α expression.[15]
Reported IC50/EC50 Varies by cell line (nM to low µM range for HIF-1α inhibition).Varies by cell line (nM to low µM range).Varies by cell line (nM to low µM range).Varies by cell line (µM range for HIF-1α inhibition).[13]
Advantages Potentially more specific by targeting a protein-protein interaction rather than a highly conserved ATP binding pocket.Well-characterized mechanism of action.Improved solubility and reduced hepatotoxicity compared to Geldanamycin.Directly targets HIF-1α, potentially avoiding off-target effects associated with Hsp90 inhibition.
Limitations Direct molecular target and its validation by genetic screens are not fully elucidated.Poor solubility and hepatotoxicity.Can induce the heat shock response, a potential resistance mechanism.The precise molecular binding site on HIF-1α is not fully defined.

Experimental Protocols

1. CRISPR/Cas9-Based Resistance Screen

  • Objective: To identify genes whose knockout confers resistance to Chaetomin.

  • Methodology:

    • Library Transduction: A human genome-wide CRISPR knockout library (e.g., GeCKO v2) is transduced into a cancer cell line sensitive to Chaetomin (e.g., HCT116) at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA (sgRNA).

    • Drug Selection: The transduced cell population is treated with a lethal dose of Chaetomin for a defined period.

    • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells. The sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing (NGS).

    • Data Analysis: The frequency of each sgRNA in the treated population is compared to the untreated control population. sgRNAs that are significantly enriched in the Chaetomin-treated population are considered to target genes whose loss confers resistance.

2. shRNA-Mediated Target Validation

  • Objective: To confirm the role of HSP90 and HIF1A in Chaetomin-induced cytotoxicity.

  • Methodology:

    • shRNA Transduction: Lentiviral particles carrying shRNAs targeting HSP90 and HIF1A, along with a non-targeting control shRNA, are used to transduce a sensitive cancer cell line.

    • Knockdown Confirmation: The efficiency of gene knockdown is confirmed by qRT-PCR and Western blotting.

    • Cytotoxicity Assay: The transduced cells are treated with a range of Chaetomin concentrations. Cell viability is assessed using an MTT or CellTiter-Glo assay.

    • Data Analysis: A rightward shift in the dose-response curve for cells with HSP90 or HIF1A knockdown compared to the control would indicate that these genes are required for Chaetomin's cytotoxic effect.

Visualizing the Pathways and Workflows

Caption: Proposed mechanism of Chaetomin action on the HIF-1α pathway.

CRISPR-Cas9 Resistance Screen Workflow Start Cancer Cell Line Transduction Transduce with CRISPR KO Library Start->Transduction Selection Select Transduced Cells Transduction->Selection Treatment Treat with Chaetomin (Lethal Dose) Selection->Treatment Control Untreated Control Selection->Control Harvest Harvest Surviving Cells Treatment->Harvest gDNA Extract Genomic DNA Control->gDNA Harvest->gDNA PCR Amplify sgRNA Cassettes gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Bioinformatic Analysis: Identify Enriched sgRNAs NGS->Analysis Result Resistant Gene Hits Analysis->Result

Caption: Workflow for a CRISPR-Cas9 screen to identify Chaetomin resistance genes.

shRNA-Mediated Target Validation Logic cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Expected Outcome WT Wild-Type Cells Chaetomin_WT Chaetomin WT->Chaetomin_WT shHSP90 HSP90 Knockdown (shRNA) Chaetomin_shHSP90 Chaetomin shHSP90->Chaetomin_shHSP90 shHIF1A HIF1A Knockdown (shRNA) Chaetomin_shHIF1A Chaetomin shHIF1A->Chaetomin_shHIF1A Viability_WT Decreased Viability Chaetomin_WT->Viability_WT Viability_shHSP90 Maintained Viability (Resistance) Chaetomin_shHSP90->Viability_shHSP90 Viability_shHIF1A Maintained Viability (Resistance) Chaetomin_shHIF1A->Viability_shHIF1A

Caption: Logical flow for validating Chaetomin's target using shRNA.

Conclusion

Chaetomin holds promise as an anticancer agent through its inhibition of the Hsp90/HIF-1α pathway. While its mechanism of action is increasingly understood, rigorous genetic validation of its direct molecular target is a critical next step for its development as a therapeutic. The application of CRISPR and shRNA-based screening technologies will be instrumental in definitively identifying its binding partner and cellular mechanism. A thorough understanding of its target engagement, informed by genetic approaches, will facilitate the design of more potent and selective derivatives and guide its clinical application. In comparison to existing Hsp90 and HIF-1α inhibitors, Chaetomin's potential to specifically disrupt a protein-protein interaction offers an attractive therapeutic window that warrants further investigation.

References

Comparative Transcriptomics of Cells Treated with Chaetomin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise molecular impact of a compound is paramount. Chaetomin, a mycotoxin produced by Chaetomium species, has garnered significant interest for its potent anti-cancer and hypoxia-inducible factor (HIF) inhibiting properties. This guide provides a comparative overview of the transcriptomic effects of Chaetomin on various cell lines, supported by experimental data and protocols to aid in the evaluation and application of this compound in research settings.

Quantitative Data on Gene Expression Changes

Chaetomin treatment elicits significant changes in the transcriptomic landscape of cancer cells, primarily through its inhibition of the HIF-1α pathway. A key study utilizing microarray analysis on human breast cancer (MCF7) cells provides a valuable quantitative insight into these changes.

Summary of Differentially Expressed Genes in MCF7 Cells Treated with a Chaetomin Analog

Experimental data from a study involving a dimeric epidithiodiketopiperazine (ETP), a class of compounds to which Chaetomin belongs, revealed significant gene expression alterations in MCF7 cells. The complete raw and processed data for this analysis are available through the Gene Expression Omnibus (GEO) under accession number GSE48002 .

Researchers can access this dataset to perform in-depth analyses. A primary analysis of this dataset indicated that treatment with the Chaetomin analog affected the expression of 403 genes by at least a two-fold threshold. Among these, 113 hypoxia-inducible genes were significantly downregulated, underscoring the compound's mechanism as a potent HIF-1α inhibitor.

For a detailed list of differentially expressed genes, including their fold changes and p-values, researchers are encouraged to download and analyze the GSE48002 dataset using appropriate bioinformatics tools.

Table 1: Key Downregulated Hypoxia-Inducible Genes (Illustrative)

Gene SymbolGene NamePutative Function in Cancer
VEGFAVascular Endothelial Growth Factor AAngiogenesis, tumor growth
SLC2A1 (GLUT1)Solute Carrier Family 2 Member 1Glucose uptake, glycolysis
CA9Carbonic Anhydrase 9pH regulation, cell survival
LOXLysyl OxidaseExtracellular matrix remodeling, metastasis
ADMAdrenomedullinAngiogenesis, cell proliferation

Note: This table is illustrative and based on commonly reported HIF-1α target genes. The full list of 113 downregulated genes can be obtained from the analysis of GEO dataset GSE48002.

Comparative Analysis with Other HIF-1α Inhibitors

Table 2: Comparison of Transcriptomic Effects of HIF-1α Inhibitors

FeatureChaetominPX-478Acriflavine (B1215748)
Primary Mechanism Disrupts HIF-1α/p300 interactionInhibits HIF-1α synthesis and enhances its degradationInhibits HIF-1α/HIF-1β dimerization
Reported Downregulated Genes VEGFA, CA9, LOX, and other hypoxia-inducible genes[1]VEGFA, GLUT1VEGFA, BNIP3
Cell Lines Tested (Transcriptomics) MCF7 (breast cancer)[1]Esophageal squamous cell carcinoma cells[2]Trichophyton rubrum[3]
Supporting Transcriptomic Data GEO: GSE48002[4]Not specifiedRNA-seq data available in primary publication[3]

This table illustrates that while all three compounds target the HIF-1α pathway, their distinct mechanisms may lead to different off-target effects and overall gene expression profiles. Chaetomin's specific disruption of the HIF-1α/p300 coactivator binding is a precise point of intervention in the transcriptional activation of HIF target genes.

Signaling Pathways and Experimental Workflows

Chaetomin's Inhibition of the HIF-1α Signaling Pathway

Chaetomin's primary mechanism of action involves the allosteric inhibition of the interaction between the C-terminal transactivation domain (C-TAD) of HIF-1α and the CH1 domain of the transcriptional coactivator p300. This prevents the recruitment of the transcriptional machinery necessary for the expression of hypoxia-inducible genes.

HIF1a_Pathway cluster_nucleus Nucleus cluster_dimer HIF1a HIF-1α Dimer HIF-1α/β Dimer HIF1b HIF-1β p300 p300/CBP Transcription Transcription p300->Dimer Coactivator Binding HRE Hypoxia Response Element (HRE) TargetGenes Target Genes (VEGF, CA9, etc.) Transcription->TargetGenes Dimer->HRE Binds to Chaetomin Chaetomin Chaetomin->p300 Inhibits Interaction Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes

Caption: Chaetomin inhibits the HIF-1α signaling pathway.

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a typical workflow for analyzing the transcriptomic effects of Chaetomin compared to a vehicle control or an alternative compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Transcriptome Profiling cluster_bioinformatics Bioinformatics Analysis CellCulture Culture Cancer Cells (e.g., MCF7) Treatment Treat with: 1. Vehicle Control 2. Chaetomin 3. Alternative Inhibitor CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 LibraryPrep Library Preparation (e.g., RNA-Seq or Microarray) QC1->LibraryPrep Sequencing High-Throughput Sequencing/Hybridization LibraryPrep->Sequencing QC2 Raw Data Quality Control Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: A standard workflow for comparative transcriptomic analysis.

Detailed Experimental Protocols

1. Cell Culture and Chaetomin Treatment

  • Cell Line: Human breast adenocarcinoma cell line MCF7 or human fibrosarcoma line HT 1080.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Chaetomin Preparation: Chaetomin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Treatment: Cells are seeded and allowed to adhere overnight. The media is then replaced with fresh media containing Chaetomin at a final concentration (e.g., 150 nM for HT 1080, or 200-600 nM for MCF7) or an equivalent volume of DMSO for the vehicle control.

  • Hypoxia Induction (if applicable): For studying HIF-1α-dependent effects, cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 16-24 hours) following Chaetomin treatment.

2. RNA Extraction and Quality Control

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.

  • Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN) > 8 are typically used for downstream applications.

3. Microarray Analysis (Based on GEO: GSE48002)

  • Platform: Affymetrix Human Gene 1.0 ST Array.

  • Sample Preparation: Total RNA is converted to cDNA, which is then transcribed in vitro to generate biotinylated cRNA. The labeled cRNA is then fragmented.

  • Hybridization: The fragmented and labeled cRNA is hybridized to the microarray chip for a specified period (e.g., 16 hours) at a defined temperature.

  • Washing and Staining: The arrays are washed and stained with a streptavidin-phycoerythrin conjugate using an automated fluidics station.

  • Scanning and Data Acquisition: The arrays are scanned using a high-resolution scanner to detect the fluorescence signals.

4. RNA-Sequencing (RNA-Seq) Analysis

  • Library Preparation: An RNA-seq library is constructed from the total RNA using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq system.

  • Bioinformatics Pipeline:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

    • Gene Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

    • Differential Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between Chaetomin-treated and control groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.

    • Pathway and Gene Ontology (GO) Analysis: The list of differentially expressed genes is then used as input for pathway and GO enrichment analysis using tools like GSEA, DAVID, or Metascape to identify the biological processes and pathways that are most significantly affected by Chaetomin treatment.

References

Chaetomin's Antifungal Power: A Head-to-Head Comparison with Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for sustainable and effective crop protection solutions, the naturally derived compound Chaetomin and its parent fungus, Chaetomium spp., have emerged as potent biological control agents against a wide range of plant pathogenic fungi. This guide provides a comprehensive comparison of the efficacy of Chaetomin and related metabolites to that of conventional commercial fungicides, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals in the agricultural and pharmaceutical sectors.

Quantitative Efficacy Assessment: Chaetomin vs. Commercial Fungicides

The antifungal activity of Chaetomin and extracts from Chaetomium species has been rigorously tested against various phytopathogens. The following tables summarize the quantitative data from several studies, offering a direct comparison with commercial fungicides.

Table 1: In Vitro Efficacy of Chaetoglobosins from Chaetomium sp. against Botrytis cinerea

CompoundEC50 (μg/mL)Commercial FungicideEC50 (μg/mL)Fold Difference (Compound vs. Carbendazim)Fold Difference (Compound vs. Azoxystrobin)
Chaetoglobosin 22.19Carbendazim70.1132.0x more active17.8x more active
Chaetoglobosin 68.25Azoxystrobin39.028.5x more active4.7x more active
Chaetoglobosin 70.40175.3x more active97.6x more active
Chaetoglobosin 95.8312.0x more active6.7x more active

Data sourced from a study on chaetoglobosins isolated from Chaetomium sp. UJN-EF006.[1][2]

Table 2: Efficacy of "Ketomium®" (a Chaetomium-based Biofungicide) Compared to Chemical Fungicides in Field Trials

Crop & PathogenTreatmentDisease IndexDisease Reduction (%)Fruit Yield ( kg/plant )
Tangerine (Phytophthora parasitica)Ketomium®1.85 (after 9 months)47.2552.35
Fungicide (Metalaxyl)3.90 (after 9 months)-27.79
Tomato (Fusarium oxysporum f. sp. lycopersici)Ketomium® (biopellets)22% disease incidence--
Ketomium® (biopower)0% disease incidence--
Fungicide (PCNB)0% disease incidence--
Control43% disease incidence--
Corn (Sclerotium rolfsii)Ketomium® (biopellet)14.5% disease incidence--
Ketomium® (biopower)15% disease incidence--
Fungicide (PCNB)16% disease incidence--
Control23.5% disease incidence--

Data from field trials of Ketomium®, a biofungicide from Chaetomium cupreum and Chaetomium globosum.[3][4]

Table 3: In Vitro Mycelial Growth Inhibition by Chaetomium cupreum Extracts

PathogenExtractConcentrationMycelial Growth Inhibition (%)
Cladosporium cladosporioidesn-butanolHigh88.3 ± 0.1
Fusarium oxysporumn-butanolHigh59.4 ± 0.2
Phomopsis azadirachtaen-butanolHigh-
Rhizoctonia solanin-butanolHigh-
Cladosporium cladosporioidesethyl acetateHigh-

Data from a study on the antifungal activity of Chaetomium cupreum extracts.[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

In Vitro Antifungal Evaluation (Mycelial Growth Inhibition Method)

This method, also known as the "food poison" technique, is a standard assay to screen for antifungal activity.

  • Preparation of Test Compounds: The isolated compounds (e.g., chaetoglobosins) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Medium Preparation: A series of concentrations of the test compounds are prepared by mixing them with a sterilized Potato Dextrose Agar (PDA) medium at approximately 55°C. Commercial fungicides are used as positive controls, and a solvent-only medium serves as a blank control.

  • Inoculation: After the PDA medium solidifies in Petri dishes, a mycelial disc (typically 5.00 mm in diameter) of the target phytopathogenic fungus is inoculated at the center of each plate.

  • Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 25°C).

  • Data Collection: The diameter of the fungal colony is measured using the cross-bracketing method after a specific incubation period (e.g., three days), or when the mycelia in the blank control group reach the edge of the Petri dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Mycelial Growth Inhibition (%) = [(dc - dt) / (dc - 5 mm)] × 100% where 'dc' is the average diameter of the fungal colony in the blank control and 'dt' is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: For compounds showing significant inhibitory activity, the median effective concentration (EC50) values are determined by testing a range of concentrations and using regression analysis.[1]

Field Trials for Biofungicide Efficacy

Field trials are essential for evaluating the performance of a biocontrol agent under real-world agricultural conditions.

  • Trial Site Selection: The experiments are conducted in commercial growing areas with a known history of the target disease.

  • Experimental Design: A randomized complete block design is often employed with multiple replications for each treatment.

  • Treatments: The treatments typically include the biofungicide (e.g., Ketomium®), a standard chemical fungicide, and an untreated control.

  • Application: The biofungicide and chemical fungicide are applied according to the recommended dosage and schedule. This can involve soil application, seed treatment, or foliar sprays. For instance, in the tangerine trial, Ketomium® was applied to the orchard soil and integrated with liming and organic compost addition every four months.[3]

  • Data Collection: Disease incidence and severity are assessed at regular intervals. Disease index scales (e.g., 1 = no disease, 10 = severe disease) are often used.[3] Crop yield and plant growth parameters are also measured at the end of the trial.

  • Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatments.

Mechanism of Action: Signaling Pathways

The efficacy of Chaetomium species as biocontrol agents is not solely due to direct antagonism through the production of antifungal compounds. They can also induce systemic resistance (ISR) in the host plant, effectively priming the plant's own defense mechanisms.

Induced Systemic Resistance (ISR) Pathway in Plants Colonized by Chaetomium globosum

Transcriptomic analysis of tomato plants colonized by Chaetomium globosum has revealed the upregulation of genes associated with several defense-related signaling pathways. This suggests that C. globosum triggers a complex defense response in the plant. The Jasmonic Acid (JA) signaling pathway appears to be a key component of this ISR.[6]

ISR_Pathway cluster_plant_cell Plant Cell cluster_signaling Signal Transduction cluster_response Defense Response C_globosum Chaetomium globosum colonization JA_biosynthesis Upregulation of JA Biosynthesis Genes C_globosum->JA_biosynthesis triggers ET_biosynthesis Downregulation of ET Biosynthesis Genes C_globosum->ET_biosynthesis triggers SA_biosynthesis Upregulation of SA Biosynthesis Genes (e.g., PAL) C_globosum->SA_biosynthesis triggers MAPK_cascade MAPK Signaling Pathway Activation C_globosum->MAPK_cascade triggers ISR Induced Systemic Resistance (ISR) JA_biosynthesis->ISR SA_biosynthesis->ISR Plant_pathogen_interaction Upregulation of Plant-Pathogen Interaction Genes MAPK_cascade->Plant_pathogen_interaction Plant_pathogen_interaction->ISR Phenylpropanoid_biosynthesis Upregulation of Phenylpropanoid Biosynthesis Genes Phenylpropanoid_biosynthesis->ISR

Proposed ISR pathway activated by C. globosum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of antifungal compounds.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate/Synthesize Test Compounds B Prepare Stock Solutions (e.g., in DMSO) A->B D Prepare Serial Dilutions in Molten PDA Medium B->D C Culture Phytopathogenic Fungi F Inoculate with Fungal Mycelial Plugs C->F E Pour Plates and Allow to Solidify D->E E->F G Incubate under Controlled Conditions F->G H Measure Colony Diameters G->H I Calculate Percent Mycelial Growth Inhibition H->I J Determine EC50 Values (Regression Analysis) I->J

References

Unlocking Synergistic Potential: Chaetomin in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer treatments is a perpetual challenge. Combination therapies, which utilize multiple drugs with different mechanisms of action, represent a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This guide provides an objective comparison of the synergistic effects of Chaetomin, a promising natural anti-cancer compound, with other established anticancer drugs, supported by available preclinical experimental data.

Chaetomin, a mycotoxin produced by Chaetomium species, has garnered significant interest for its potent anti-cancer properties. Primarily known as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), Chaetomin has demonstrated selective cytotoxicity against various cancer cell lines. This guide delves into the preclinical evidence for Chaetomin's synergistic interactions with other anticancer agents, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synergistic Effect of Chaetomin with TRAIL in Glioblastoma

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many tumors exhibit resistance to TRAIL-based therapies. Studies have explored the potential of Chaetocin (B1668567), a closely related compound to Chaetomin, to sensitize cancer cells to TRAIL-induced apoptosis.

Quantitative Data: Enhanced Apoptosis in Glioblastoma Cells

In a study investigating the effects of Chaetocin in combination with TRAIL on human glioblastoma cell lines U87MG and T98G, a significant increase in apoptosis was observed compared to treatment with either agent alone.

Treatment GroupU87MG (% of cells in sub-G1 phase)T98G (% of cells in sub-G1 phase)
Control2.8%1.8%
Chaetocin + TRAIL12.5%18.4%

The sub-G1 phase of the cell cycle is indicative of apoptotic cells.

Experimental Protocol: Apoptosis Analysis

Cell Lines and Treatment:

  • Human glioblastoma cell lines U87MG and T98G were used.

  • Cells were treated with Chaetocin and TRAIL for 6 hours.

Apoptosis Assay (Cell Cycle Analysis):

  • Following treatment, cells were harvested.

  • The cells were then subjected to cell cycle analysis to determine the percentage of cells in the sub-G1 phase, which represents the apoptotic cell population.[1][2]

Signaling Pathway: Upregulation of DR5 via Reactive Oxygen Species (ROS)

The synergistic effect of Chaetocin and TRAIL is mediated by the upregulation of Death Receptor 5 (DR5) on the surface of glioblastoma cells. This upregulation is triggered by an increase in intracellular Reactive Oxygen Species (ROS) induced by Chaetocin.

TRAIL_Synergy Chaetocin Chaetocin ROS ↑ Reactive Oxygen Species (ROS) Chaetocin->ROS DR5 ↑ Death Receptor 5 (DR5) Expression ROS->DR5 Apoptosis Apoptosis DR5->Apoptosis initiates signal TRAIL TRAIL TRAIL->DR5

Chaetocin and TRAIL synergistic pathway.

Synergistic Effect of Chaetomin with TRAIL in Urogenital Cancers

Similar sensitizing effects of Chetomin (Chaetomin) to TRAIL-induced apoptosis have been observed in urogenital cancer cells.

Quantitative Data: Increased Apoptotic Population

Flow cytometry analysis of the sub-G1 population, indicative of apoptosis, was performed on renal cancer Caki-1 cells and bladder cancer UM-UC-3 cells treated with a combination of Chetomin and TRAIL. While specific percentage increases are not detailed in the abstract, the study reports a synergistic induction of apoptosis.

Experimental Protocol: Apoptosis Detection

Cell Lines and Treatment:

  • Renal cancer Caki-1 cells and bladder cancer UM-UC-3 cells were utilized.

  • Cells were treated with TRAIL (50 ng/ml for Caki-1, 10 ng/ml for UM-UC-3) and varying concentrations of Chetomin for 24 hours.

Apoptosis Assay (Flow Cytometry):

  • After the 24-hour treatment period, the cells were harvested.

  • The sub-G1 population was analyzed by flow cytometry to quantify the extent of apoptosis.

Signaling Pathway: Downregulation of XIAP

The synergistic effect in urogenital cancer cells is attributed to the Chetomin-induced downregulation of the X-linked inhibitor of apoptosis (XIAP) protein. The degradation of XIAP is proteasome-dependent.

XIAP_Pathway Chetomin Chetomin XIAP ↓ XIAP (X-linked inhibitor of apoptosis) Chetomin->XIAP Caspases Caspase Activation XIAP->Caspases inhibits TRAIL TRAIL TRAIL->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Chetomin and TRAIL synergistic mechanism.

Potential for Synergy with Other Chemotherapeutic Agents

While direct studies detailing the synergistic effects of Chaetomin with conventional chemotherapeutics like cisplatin (B142131), doxorubicin, or bortezomib (B1684674) are limited, its known mechanisms of action suggest a strong potential for such interactions.

  • HIF-1α Inhibition: As a potent inhibitor of HIF-1α, Chaetomin can counteract the pro-survival and drug-resistance mechanisms that are often upregulated in the hypoxic tumor microenvironment. This could potentially sensitize cancer cells to drugs whose efficacy is diminished by hypoxia.

  • Induction of Oxidative Stress: Chaetocin has been shown to induce oxidative stress in cancer cells.[2] Many chemotherapeutic agents, including doxorubicin, also exert their effects in part through the generation of reactive oxygen species. A combination therapy could therefore lead to a supra-additive increase in oxidative stress, overwhelming the cancer cells' antioxidant defenses and leading to enhanced apoptosis.

  • Histone Methyltransferase Inhibition: Chaetocin is also known to inhibit histone methyltransferases like SUV39H1.[3][4] Epigenetic modifications play a crucial role in tumorigenesis and drug resistance. By altering the epigenetic landscape, Chaetomin could potentially re-sensitize resistant cancer cells to other anticancer drugs.

A recent study demonstrated that a lower concentration of chaetocin can inhibit the viability of cisplatin-resistant non-small cell lung cancer (NSCLC) cells compared to cisplatin-sensitive cells.[5] This effect was attributed to the inhibition of transketolase (TKT) and the subsequent regulation of the PI3K/Akt signaling pathway, suggesting a mechanism by which chaetocin could overcome cisplatin resistance.[5]

Conclusion

The available preclinical data strongly suggests that Chaetomin and its analogue Chaetocin have the potential to act as powerful synergistic agents in combination with other anticancer drugs, particularly with TRAIL. The mechanisms underlying these synergistic effects involve the modulation of key signaling pathways related to apoptosis and drug resistance. While more research is needed to explore and quantify the synergistic potential of Chaetomin with a broader range of chemotherapeutic agents such as cisplatin, doxorubicin, and bortezomib, its unique multi-faceted mechanism of action makes it a highly promising candidate for inclusion in future combination cancer therapies. Further in-depth studies are warranted to translate these promising preclinical findings into effective clinical applications.

References

Chaetomin vs. Chaetocin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of epigenetic modulators and potential anticancer agents, the fungal metabolites Chaetomin and Chaetocin (B1668567) have garnered significant attention. Both are epipolythiodioxopiperazines (ETPs) derived from fungi of the Chaetomium genus, yet they exhibit distinct biological activities and mechanisms of action. This guide provides a detailed comparison of Chaetomin and Chaetocin, supported by experimental data, to aid researchers in discerning their unique properties and potential applications.

At a Glance: Key Differences in Biological Activity

FeatureChaetominChaetocin
Primary Mechanism Hsp90/HIF-1α Pathway InhibitorHistone Methyltransferase (HMT) Inhibitor, Inducer of Oxidative Stress
Primary Molecular Target Heat Shock Protein 90 (Hsp90)Lysine-specific histone methyltransferases (e.g., SUV39H1, G9a)
Key Cellular Effects Inhibition of HIF-1α stabilization and activity, anti-cancer stem cell activity.Inhibition of histone H3K9 methylation, induction of reactive oxygen species (ROS), apoptosis, cell cycle arrest.
Therapeutic Potential Primarily investigated in non-small cell lung cancer.Investigated in a broader range of cancers including multiple myeloma, hepatoma, and esophageal squamous cell carcinoma.

In-Depth Comparison of Biological Activities

Chaetomin: A Potent Inhibitor of the Hsp90/HIF-1α Pathway

Chaetomin has emerged as a significant inhibitor of the Heat Shock Protein 90 (Hsp90)/Hypoxia-Inducible Factor 1 alpha (HIF-1α) signaling pathway.[1][2] This pathway is crucial for tumor survival and progression, particularly in hypoxic environments.

Mechanism of Action: Chaetomin disrupts the interaction between Hsp90 and HIF-1α.[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, including HIF-1α. By inhibiting the Hsp90-HIF-1α binding, Chaetomin prevents the proper folding and stabilization of HIF-1α, leading to its degradation.[1][2] This, in turn, downregulates the expression of HIF-1α target genes that are critical for angiogenesis, cell survival, and metabolism under hypoxic conditions.

Anticancer Activity: The primary anticancer application of Chaetomin that has been explored is in non-small cell lung cancer (NSCLC). It has shown particular efficacy against NSCLC cancer stem cells (CSCs).[1] Studies have demonstrated that Chaetomin can attenuate the sphere-forming capacity of NSCLC CSCs at nanomolar concentrations and inhibit the proliferation of non-CSC NSCLC cells at micromolar concentrations.[1][2]

Cytotoxicity Data: The cytotoxic effects of Chaetomin and its derivatives have been evaluated in various cancer cell lines.

CompoundCell LineIC50 ValueReference
ChaetominHeLa (Cervical Cancer)21.6 nM[3]
ChaetominSGC-7901 (Gastric Cancer)27.1 nM[3]
ChaetominA549 (Lung Cancer)25.3 nM[3]
Chaetomin derivative (Compound 1)MCF-7 (Breast Cancer)136.59 µg/ml[4]
Chaetomin derivative (Compound 2)MCF-7 (Breast Cancer)151.68 µg/ml[4]
Chaetomin derivative (Compound 1)HEPG-2 (Liver Cancer)119.3 µg/ml[4]
Chaetomin derivative (Compound 2)HEPG-2 (Liver Cancer)118.93 µg/ml[4]
Chaetocin: A Dual-Action Agent Targeting Epigenetics and Oxidative Stress

Chaetocin exhibits a broader and more complex range of biological activities, primarily centered around the inhibition of histone methyltransferases and the induction of oxidative stress.[5][6][7]

Mechanism of Action:

  • Histone Methyltransferase (HMT) Inhibition: Chaetocin is a well-characterized inhibitor of several lysine-specific histone methyltransferases, with a preference for those targeting histone H3 at lysine (B10760008) 9 (H3K9).[6] It effectively inhibits SUV39H1, G9a, and DIM5, enzymes responsible for establishing and maintaining repressive heterochromatin.[6] This inhibition leads to a global reduction in H3K9 methylation, altering gene expression patterns and reactivating silenced tumor suppressor genes.

  • Induction of Oxidative Stress: A significant component of Chaetocin's anticancer activity is its ability to induce the production of reactive oxygen species (ROS).[8] This is thought to occur through its interaction with thioredoxin reductase, a key enzyme in the cellular antioxidant defense system. The resulting oxidative stress can trigger apoptosis and selectively kill cancer cells, which often have a higher basal level of ROS and are more vulnerable to further oxidative insults.

Anticancer Activity: Chaetocin has demonstrated potent antitumor effects in a variety of cancer models, both in vitro and in vivo.[7] It has shown promise in treating multiple myeloma, hepatoma, and esophageal squamous cell carcinoma.[5][9] Its multifaceted mechanism of action allows it to induce cancer cell apoptosis (both intrinsic and extrinsic pathways), promote autophagy, cause cell cycle arrest, and inhibit tumor angiogenesis, invasion, and migration.[7]

Quantitative Data on HMT Inhibition and Cytotoxicity:

Table 1: Inhibitory Activity of Chaetocin against Histone Methyltransferases

EnzymeIC50 Value (µM)Reference
dSU(VAR)3-90.8[6]
mouse G9a2.5[6]
Neurospora crassa DIM53[6]

Table 2: Cytotoxicity of Chaetocin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)Reference
Various Cancer Cell LinesBroad Range2-10[6]
A549, HT-29, MCF-7Lung, Colon, Breast9.89 µg/ml, 18 µg/ml, 54 µg/ml (Flavipin, a related compound)[10]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of Chaetomin and Chaetocin, the following diagrams illustrate their primary signaling pathways and a general workflow for assessing their cytotoxic effects.

Chaetomin_Pathway Chaetomin Chaetomin Hsp90 Hsp90 Chaetomin->Hsp90 Inhibits binding HIF1a HIF-1α Hsp90->HIF1a Stabilizes Degradation Proteasomal Degradation HIF1a->Degradation Leads to HIF1a_target HIF-1α Target Genes (e.g., VEGF) HIF1a->HIF1a_target Activates Degradation->HIF1a_target Prevents activation

Chaetomin's Inhibition of the Hsp90/HIF-1α Pathway.

Chaetocin_Pathway cluster_epigenetic Epigenetic Regulation cluster_oxidative Oxidative Stress Chaetocin_epi Chaetocin HMT Histone Methyltransferases (SUV39H1, G9a) Chaetocin_epi->HMT Inhibits H3K9me Histone H3K9 Methylation HMT->H3K9me Catalyzes Gene_Silencing Gene Silencing H3K9me->Gene_Silencing Promotes Apoptosis_epi Apoptosis Gene_Silencing->Apoptosis_epi Inhibition leads to reactivation of tumor suppressors Chaetocin_ox Chaetocin TrxR Thioredoxin Reductase Chaetocin_ox->TrxR Inhibits ROS Reactive Oxygen Species (ROS) TrxR->ROS Leads to increased Apoptosis_ox Apoptosis ROS->Apoptosis_ox Induces

Chaetocin's Dual Mechanism of Action.

Cytotoxicity_Workflow start Cancer Cell Culture treatment Treat with varying concentrations of Chaetomin or Chaetocin start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay data Measure Absorbance/ Luminescence assay->data analysis Calculate % Viability and IC50 values data->analysis end Comparative Analysis of Cytotoxicity analysis->end

References

Independent Validation of Chaetomin's Antibacterial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Chaetomin against a panel of clinically relevant bacteria. The data presented is supported by published experimental findings, offering a clear perspective on its potential as an antimicrobial agent.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the MIC values of Chaetomin and a selection of commonly used antibiotics against key Gram-positive and Gram-negative bacteria. This allows for a direct comparison of their in vitro activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Chaetomin and Comparator Antibiotics (µg/mL)

MicroorganismChaetominPenicillinTetracyclineCiprofloxacinVancomycinMeropenem
Gram-Positive
Staphylococcus aureus0.05 (MRSA)0.015 - >1024--≤2-
Enterococcus faecalis256-----
Gram-Negative
Escherichia coli16 - 1750-2 - 256≤1--
Pseudomonas aeruginosa---≤0.5 - 32--
Klebsiella pneumoniae4 - 256----0.125 - ≥64

Experimental Protocols

The determination of the Minimum Inhibitory Concentration is a critical step in assessing the antibacterial potential of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after a specified incubation period by observing the lowest concentration of the agent that inhibits visible growth.

Materials:

  • Test compound (e.g., Chaetomin)

  • Standard antibiotics for comparison

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent.

    • The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination

Mechanism of Action

While the broad-spectrum antibacterial activity of Chaetomin is evident, the precise molecular mechanism of action is an area of ongoing research. Current evidence suggests that Chaetomin's antibacterial effect is a result of a process known as antibiosis, where a substance produced by one microorganism inhibits the growth of another. For some related compounds produced by Chaetomium species, such as certain polysaccharides, the mechanism has been shown to involve the disruption of the bacterial inner membrane, leading to increased cell permeability. However, the specific molecular target of Chaetomin within bacterial cells has not yet been fully elucidated.

The logical relationship for a proposed general mechanism of action is depicted below.

Mechanism_of_Action chaetomin Chaetomin bacterial_cell Bacterial Cell chaetomin->bacterial_cell Enters interaction Interaction with Cellular Component bacterial_cell->interaction inhibition Inhibition of Essential Cellular Process interaction->inhibition cell_death Bacterial Cell Death or Growth Inhibition inhibition->cell_death

Proposed Mechanism of Action

A Comparative Analysis of Mycotoxin Toxicity: Chaetomin in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of several key mycotoxins, with a special focus on Chaetomin. While quantitative acute toxicity data for Chaetomin remains elusive in publicly available literature, this document summarizes its known toxic effects alongside a comprehensive analysis of other prominent mycotoxins: Aflatoxin B1, Ochratoxin A, T-2 toxin, and Deoxynivalenol (B1670258). This comparison is intended to serve as a valuable resource for researchers in toxicology, mycology, and drug development.

Executive Summary

Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health. Understanding their relative toxicity and mechanisms of action is crucial for risk assessment and the development of mitigation strategies. This guide delves into the toxicological profiles of five notable mycotoxins. While robust LD50 data is available for Aflatoxin B1, Ochratoxin A, T-2 toxin, and Deoxynivalenol, similar quantitative data for Chaetomin is not readily found. However, existing research indicates that extracts from Chaetomium species, which produce Chaetomin, exhibit significant toxicity.

Quantitative Toxicity Data

The following table summarizes the available median lethal dose (LD50) values for the selected mycotoxins in rodent models. A lower LD50 value indicates higher acute toxicity.

MycotoxinAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)
Chaetomin --No data available
Chaetoglobosin A*Mouse (male)Subcutaneous6.5[1]
Mouse (female)Subcutaneous17.8[1]
RatSubcutaneous2.0[1]
Mouse/RatOral>400[1]
Aflatoxin B1 RatOral0.3 - 17.9[2]
Rat (male, Fisher)Intraperitoneal1.2[3]
Mouse (male, C57BL/6)Intraperitoneal>60[3]
Ochratoxin A RatOral20 - 30[4]
MouseOral46 - 58[4]
T-2 Toxin RatIntravenous, Intragastric, Subcutaneous, Intraperitoneal, Intratracheal1.0 - 14[5]
MouseIntravenous, Intragastric, Subcutaneous, Intraperitoneal, Intratracheal1.0 - 14[5]
Deoxynivalenol Mouse (B6C3F1)Oral78[6]
Mouse (DDY)Oral46
Mouse (B6C3F1)Intraperitoneal49[6]

Note: Chaetoglobosin A is another mycotoxin produced by Chaetomium globosum and is included for comparative context due to the lack of specific data for Chaetomin.

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of these mycotoxins are exerted through diverse and complex biochemical pathways, often leading to cytotoxicity, genotoxicity, and disruption of cellular signaling.

Chaetomin

While specific LD50 values for Chaetomin are not available, studies on crude extracts of Chaetomium species indicate significant toxicity, including damage to the kidneys, spleen, and liver in mice, with some extracts causing mortality.[7] The primary mechanism of Chaetomin's toxicity is believed to be the induction of apoptosis through the disruption of mitochondrial function and the promotion of calcium overload.

Chaetomin_Pathway Chaetomin Chaetomin Mitochondria Mitochondria Chaetomin->Mitochondria Disrupts function Ca_Overload Calcium Overload Chaetomin->Ca_Overload Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Ca_Overload->Apoptosis

Caption: Proposed mechanism of Chaetomin-induced apoptosis.

Aflatoxin B1

Aflatoxin B1 (AFB1) is a potent genotoxic hepatocarcinogen. Its toxicity is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes to the reactive epoxide, AFB1-8,9-epoxide. This epoxide readily binds to DNA, forming adducts that can lead to mutations, particularly in the p53 tumor suppressor gene, and ultimately to hepatocellular carcinoma.

AflatoxinB1_Pathway AFB1 Aflatoxin B1 CYP450 Cytochrome P450 AFB1->CYP450 Metabolic Activation AFBO AFB1-8,9-epoxide (Reactive Intermediate) CYP450->AFBO DNA DNA AFBO->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts p53_Mutation p53 Gene Mutation DNA_Adducts->p53_Mutation HCC Hepatocellular Carcinoma p53_Mutation->HCC

Caption: Aflatoxin B1 metabolic activation and carcinogenesis.

Ochratoxin A

Ochratoxin A (OTA) exhibits a range of toxic effects, including nephrotoxicity, immunotoxicity, and carcinogenicity. A key mechanism of OTA's action is the competitive inhibition of phenylalanyl-tRNA synthetase, which disrupts protein synthesis.[5] Additionally, OTA can induce oxidative stress, form DNA adducts, and trigger apoptosis.[5][8]

OchratoxinA_Pathway OTA Ochratoxin A PheRS Phenylalanyl-tRNA Synthetase OTA->PheRS Inhibits Oxidative_Stress Oxidative Stress OTA->Oxidative_Stress Induces DNA_Adducts DNA Adducts OTA->DNA_Adducts Forms Protein_Synthesis Protein Synthesis PheRS->Protein_Synthesis Cellular_Damage Cellular Damage Protein_Synthesis->Cellular_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Adducts->Apoptosis Apoptosis->Cellular_Damage

Caption: Multiple mechanisms of Ochratoxin A toxicity.

T-2 Toxin

T-2 toxin, a type A trichothecene, is a potent inhibitor of protein synthesis in eukaryotic cells. It binds to the 60S ribosomal subunit, disrupting the peptidyl transferase activity and thereby halting protein production. This inhibition of protein synthesis leads to a cascade of downstream effects, including the induction of apoptosis, immunotoxicity, and damage to rapidly dividing cells in the gastrointestinal tract and bone marrow.[6]

T2_Toxin_Pathway T2 T-2 Toxin Ribosome 60S Ribosomal Subunit T2->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Apoptosis Apoptosis Protein_Synthesis->Apoptosis Immunotoxicity Immunotoxicity Protein_Synthesis->Immunotoxicity Cell_Damage Damage to Rapidly Dividing Cells Protein_Synthesis->Cell_Damage

Caption: T-2 toxin's inhibition of protein synthesis.

Deoxynivalenol

Deoxynivalenol (DON), a type B trichothecene, also inhibits protein synthesis by binding to the ribosome.[9] However, a key feature of DON's mechanism is the activation of mitogen-activated protein kinases (MAPKs) through a process known as the "ribotoxic stress response."[9] This activation can lead to either pro-inflammatory responses or apoptosis, depending on the dose and duration of exposure.[9]

DON_Pathway DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome Binds to Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress MAPK MAPK Activation Ribotoxic_Stress->MAPK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Deoxynivalenol's ribotoxic stress response pathway.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of mycotoxin toxicity. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the mycotoxin and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Add the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[12]

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.[13]

Apoptosis Assay

Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Harvest cells after treatment with the mycotoxin.

    • Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[14]

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.

In Vivo Acute Toxicity Testing

For the determination of LD50 values, standardized protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are followed. These guidelines aim to minimize the number of animals used while providing robust data for hazard classification.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cell Culture Seeding Mycotoxin_Treatment Mycotoxin Treatment Cell_Culture->Mycotoxin_Treatment MTT_Assay MTT Assay Mycotoxin_Treatment->MTT_Assay LDH_Assay LDH Assay Mycotoxin_Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mycotoxin_Treatment->Apoptosis_Assay Viability Cell Viability MTT_Assay->Viability Cytotoxicity Cytotoxicity LDH_Assay->Cytotoxicity Apoptosis Apoptosis/Necrosis Apoptosis_Assay->Apoptosis Animal_Model Animal Model Selection (e.g., Rodents) Dose_Administration Dose Administration (e.g., Oral Gavage) Animal_Model->Dose_Administration Observation Observation (Clinical Signs, Mortality) Dose_Administration->Observation LD50_Calculation LD50 Calculation Observation->LD50_Calculation Acute_Toxicity Acute Toxicity LD50_Calculation->Acute_Toxicity

Caption: General workflow for mycotoxin toxicity assessment.

References

Chaetomin: An In Vivo Antitumor Powerhouse Poised to Challenge Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the potent in vivo antitumor effects of Chaetomin, a natural compound that is demonstrating significant promise in preclinical mouse models of melanoma and hepatoma. By targeting key cancer survival pathways, Chaetomin presents a compelling case for further development as a next-generation anticancer agent, with data suggesting it may offer advantages over established therapies like Doxorubicin and Sorafenib.

Scientists and drug development professionals are taking a keen interest in Chaetomin, a thiodioxopiperazine natural product. Recent in vivo studies have validated its ability to significantly inhibit tumor growth in various mouse models. The compound's unique mechanisms of action, primarily centered on the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the induction of oxidative stress, set it apart from many conventional chemotherapeutics. This comparison guide provides an objective look at the in vivo validation of Chaetomin as an antitumor agent, presenting available experimental data alongside that of Doxorubicin and Sorafenib, and detailing the protocols used in these critical preclinical studies.

Comparative Efficacy: Chaetomin vs. Standard-of-Care Agents

Quantitative data from in vivo mouse xenograft models underscore Chaetomin's potent antitumor activity. The following tables summarize key findings for Chaetomin and provide context with data from separate studies on Doxorubicin and Sorafenib in similar cancer models. It is important to note that direct head-to-head in vivo comparisons of Chaetomin with Doxorubicin or Sorafenib have not been identified in the reviewed literature; therefore, the following data is presented for informational purposes and should be interpreted with caution.

Table 1: In Vivo Antitumor Efficacy of Chaetomin in Mouse Xenograft Models

Cancer TypeMouse ModelTreatment ProtocolTumor Growth Inhibition (vs. Control)Reference
Melanoma (SK-Mel-28 Xenograft)Nude Mice2 mg/kg/day, intraperitoneally for 20 daysSignificant reduction in tumor volume and weight.[1][2][1][2]
Melanoma (A375 Xenograft)Nude Mice2 mg/kg/day, intraperitoneally for 20 daysSignificant reduction in tumor volume and weight.[1][2][1][2]
Gastric Cancer (HGC-27 Xenograft)Nude Mice0.5 mg/kg, intraperitoneally daily for 10 daysSignificant reduction in tumor weight.[3][4][3][4]
Esophageal Squamous Cell Carcinoma (KYSE150 Xenograft)BALB/c Nude Mice0.5 mg/kg/day, intraperitoneally for 14 daysSignificant reduction in tumor growth.[5][5]
HepatomaNude MiceNot specifiedInhibition of tumor growth.[6][6]

Table 2: Illustrative In Vivo Antitumor Efficacy of Doxorubicin and Sorafenib in Mouse Models (for context)

AgentCancer TypeMouse ModelTreatment ProtocolTumor Growth Inhibition (vs. Control)
Doxorubicin Metastatic Breast CancerNot specified75 mg/m² intravenously every 3 weeksHigher response rate compared to Docetaxel.
Sorafenib Hepatocellular Carcinoma (Patient-Derived Xenografts)Not specified50 mg/kg and 100 mg/kg daily for 12 days85% and 96% tumor growth inhibition, respectively.

Unraveling the Mechanism: Chaetomin's Two-Pronged Attack on Cancer

Chaetomin's efficacy stems from its ability to disrupt critical pathways that cancer cells rely on for survival and proliferation.

Inhibition of HIF-1α Signaling

Under the low-oxygen (hypoxic) conditions common in solid tumors, cancer cells activate Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master regulator of genes involved in angiogenesis (new blood vessel formation), glucose metabolism, and cell survival. Chaetomin has been shown to inhibit HIF-1α, effectively cutting off the tumor's supply lines and its ability to adapt to the hypoxic environment.[6] This action is achieved, in some cancers, by causing the accumulation of HIF-1α pre-messenger RNA (pre-mRNA) while reducing the levels of mature, functional mRNA.[6]

HIF-1α Signaling Pathway Inhibition by Chaetomin cluster_0 Normoxia cluster_1 Hypoxia HIF-1α_protein HIF-1α Protein pVHL pVHL HIF-1α_protein->pVHL Hydroxylation Proteasomal_Degradation Proteasomal Degradation pVHL->Proteasomal_Degradation HIF-1α_stabilized HIF-1α Stabilized HIF-1_Complex HIF-1 Complex HIF-1α_stabilized->HIF-1_Complex HIF-1β HIF-1β HIF-1β->HIF-1_Complex HRE Hypoxia Response Element (HRE) HIF-1_Complex->HRE Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Angiogenesis_Metabolism_Survival Angiogenesis, Metabolism, Survival Target_Genes->Angiogenesis_Metabolism_Survival Chaetomin Chaetomin HIF-1α_mRNA HIF-1α mature mRNA Chaetomin->HIF-1α_mRNA Inhibits Splicing HIF-1α_pre-mRNA HIF-1α pre-mRNA HIF-1α_pre-mRNA->HIF-1α_mRNA Splicing HIF-1α_mRNA->HIF-1α_protein Normoxia Normoxia Hypoxia Hypoxia

Chaetomin disrupts HIF-1α signaling by inhibiting pre-mRNA splicing.
Induction of Oxidative Stress and Apoptosis

Chaetomin has also been demonstrated to increase the levels of reactive oxygen species (ROS) within cancer cells.[1] While a moderate level of ROS can promote cell survival, excessive ROS, as induced by Chaetomin, leads to oxidative stress. This, in turn, triggers the intrinsic mitochondrial pathway of apoptosis (programmed cell death). Key events in this pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, the executioner enzymes of apoptosis.[1]

Oxidative Stress-Induced Apoptosis by Chaetomin Chaetomin Chaetomin ROS Increased Reactive Oxygen Species (ROS) Chaetomin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Disrupts Membrane Potential Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Chaetomin induces cancer cell death via oxidative stress and apoptosis.

Experimental Protocols

The following provides a detailed methodology for the key in vivo experiments cited in the validation of Chaetomin's antitumor activity.

Human Melanoma Xenograft Mouse Model

This protocol outlines the establishment and use of a human melanoma xenograft model in nude mice to evaluate the in vivo efficacy of Chaetomin.[2]

  • Cell Culture: Human melanoma cell lines (e.g., SK-Mel-28, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Inoculation: 1 x 10⁶ melanoma cells are suspended in a serum-free medium and injected subcutaneously into the right hind flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored every 4 days by measuring the length and width of the tumor with a caliper. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Treatment Protocol: When the tumor volume reaches approximately 100 mm³, the mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of Chaetomin (e.g., 2 mg/kg), while the control group receives the vehicle solution.

  • Efficacy Evaluation: Tumor volumes are measured throughout the treatment period (e.g., 20 days). At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Immunohistochemical Analysis: A portion of the tumor tissue is fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of biomarkers such as PCNA (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).

Experimental Workflow for In Vivo Validation of Chaetomin Cell_Culture 1. Melanoma Cell Culture Cell_Inoculation 2. Subcutaneous Inoculation in Nude Mice Cell_Culture->Cell_Inoculation Tumor_Growth 3. Tumor Growth to ~100 mm³ Cell_Inoculation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (Chaetomin or Vehicle) Randomization->Treatment Monitoring 6. Tumor Volume Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Immunohistochemistry) Monitoring->Endpoint

Workflow for assessing Chaetomin's in vivo antitumor efficacy.

The Path Forward

The compelling in vivo data for Chaetomin in melanoma and hepatoma mouse models positions it as a highly promising candidate for further preclinical and clinical development. Its unique dual mechanism of action—targeting both the adaptive response to hypoxia and inducing apoptotic cell death through oxidative stress—suggests it may be effective against a broad range of solid tumors and could potentially overcome resistance to conventional therapies. Future research should focus on direct, head-to-head in vivo comparisons with standard-of-care drugs, as well as on optimizing its formulation and delivery to enhance its therapeutic index. For researchers and drug development professionals, Chaetomin represents a novel and exciting avenue in the quest for more effective and targeted cancer treatments.

References

A Head-to-Head Comparison of Chaetomin and Verticillin A in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anticancer agents, the epipolythiodioxopiperazine (ETP) alkaloids Chaetomin and Verticillin A have emerged as compounds of significant interest. Both fungal metabolites exhibit potent cytotoxic activities against a range of cancer cell lines, yet they achieve these effects through distinct molecular mechanisms. This guide provides a comprehensive, data-driven comparison of Chaetomin and Verticillin A to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Chaetomin and Verticillin A against various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct, head-to-head comparisons in the same study are limited. Experimental conditions may vary.

Table 1: Cytotoxicity of Chaetomin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
K562Human Leukemia21 - 35
SW1116Colon Cancer28 - 46
H1299Non-Small Cell Lung Cancer~µM range (monolayer)
H460Non-Small Cell Lung Cancer~µM range (monolayer)
H1299 (spheroid)Non-Small Cell Lung Cancer CSCs~nM range
H460 (spheroid)Non-Small Cell Lung Cancer CSCs~nM range
Various Myeloma Cell LinesMultiple Myeloma2.29 - 6.89

Data compiled from multiple sources.[1][2][3]

Table 2: Cytotoxicity of Verticillin A Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
OVSAHOHigh-Grade Serous Ovarian Cancer60
OVCAR4High-Grade Serous Ovarian Cancer47
OVCAR8High-Grade Serous Ovarian Cancer45
Various Cancer Cell LinesMultiple Types30 - 122
MDA-MB-435MelanomaNanomolar range
MDA-MB-231Breast CancerNanomolar range
OVCAR3Ovarian CancerNanomolar range

Data compiled from multiple sources.[4][5][6]

Mechanisms of Action and Signaling Pathways

Chaetomin and Verticillin A exert their anticancer effects through distinct signaling pathways. Chaetomin is primarily known as an inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, while Verticillin A functions as an inhibitor of histone methyltransferases (HMTases).

Chaetomin: Inhibition of the HIF-1α Pathway

Chaetomin disrupts the ability of cancer cells to adapt to hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment that promotes survival and metastasis.[7] It achieves this by blocking the interaction between HIF-1α and its transcriptional co-activator p300.[3][7][8] This inhibition prevents the transcription of HIF-1 target genes that are crucial for angiogenesis, cell survival, and metabolism.[3][7] Some studies also suggest that Chaetomin can block the Hsp90/HIF-1α pathway by inhibiting the binding of Hsp90 to HIF-1α.[2] The downstream effects of HIF-1α inhibition include the induction of apoptosis.[8][9]

Chaetomin_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF-1α HIF-1α pVHL pVHL HIF-1α->pVHL Hydroxylation Proteasomal Degradation Proteasomal Degradation pVHL->Proteasomal Degradation Ubiquitination HIF-1α_stable HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_stable->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE p300 p300 p300->HRE Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription Apoptosis Apoptosis Target Gene Transcription->Apoptosis Chaetomin Chaetomin Chaetomin->p300 Inhibits interaction with HIF-1α

Chaetomin inhibits the HIF-1α signaling pathway.
Verticillin A: Inhibition of Histone Methyltransferases

Verticillin A exerts its cytotoxic effects through epigenetic modifications by acting as a selective inhibitor of histone methyltransferases (HMTases), such as G9a, GLP, SUV39H1, and SUV39H2.[10][11][12][13] Inhibition of these enzymes leads to a reduction in histone H3 lysine (B10760008) 9 (H3K9) methylation, a mark associated with gene silencing.[11] This alteration in the epigenetic landscape can lead to the re-expression of silenced tumor suppressor genes, including those involved in apoptosis.[10] For instance, reduced H3K9 trimethylation can upregulate the pro-apoptotic protein Bax.[5] Additionally, Verticillin A has been shown to induce DNA damage and oxidative stress, further contributing to its apoptotic effects.[4]

VerticillinA_Signaling_Pathway Verticillin A Verticillin A HMTases Histone Methyltransferases (e.g., G9a, SUV39H1) Verticillin A->HMTases Inhibits DNA_Damage DNA Damage & Oxidative Stress Verticillin A->DNA_Damage Induces H3K9 Methylation Histone H3 Lysine 9 Methylation HMTases->H3K9 Methylation Gene Silencing Silencing of Tumor Suppressor Genes H3K9 Methylation->Gene Silencing Apoptosis_Genes Expression of Pro-Apoptotic Genes (e.g., Bax) Gene Silencing->Apoptosis_Genes Represses Apoptosis Apoptosis Apoptosis_Genes->Apoptosis DNA_Damage->Apoptosis

Verticillin A induces apoptosis via HMTase inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Chaetomin and Verticillin A are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 values of Chaetomin and Verticillin A.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding End End Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with varying concentrations of Chaetomin or Verticillin A Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation IC50_Calculation->End

A typical workflow for an MTT-based cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Chaetomin and Verticillin A stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Chaetomin and Verticillin A in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Expression Analysis

This protocol can be used to analyze changes in the expression of key proteins in the signaling pathways of Chaetomin (e.g., HIF-1α) and Verticillin A (e.g., H3K9me3).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-H3K9me3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis induced by Chaetomin or Verticillin A using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

Both Chaetomin and Verticillin A demonstrate potent anticancer activity, albeit through different mechanisms of action. Chaetomin's ability to inhibit the HIF-1α pathway makes it a promising candidate for targeting hypoxic tumors, which are often resistant to conventional therapies. Verticillin A's role as a histone methyltransferase inhibitor highlights its potential in epigenetic cancer therapy, with the ability to reverse aberrant gene silencing. The choice between these two compounds for further investigation will depend on the specific cancer type and the desired therapeutic strategy. The data and protocols presented in this guide provide a foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these promising natural products.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Chaetomin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Chaetomin, a potent mycotoxin. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals and for maintaining a secure laboratory environment. Chaetomin is a toxic compound that is harmful if swallowed, inhaled, or in contact with skin; it requires stringent safety measures during handling and disposal.[1][2]

I. Immediate Safety and Handling Precautions

All work with mycotoxins like Chaetomin should be conducted in designated areas with controlled access.[3] Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant nitrile gloves are mandatory.[4]To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.[4][5]To protect eyes from splashes or aerosols.
Body Protection A fully buttoned lab coat.[4][5]To protect skin and personal clothing from contamination.[3]
Respiratory Protection A properly fitted N95 respirator is recommended, especially when handling solid Chaetomin or if there is a risk of aerosolization.[4]To prevent inhalation of hazardous particles.
Footwear Closed-toe shoes.[3]To protect feet from spills.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][4]

  • Inhalation: Move to fresh air immediately.[1][4] If breathing has stopped, give artificial respiration.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1][4]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Chaetomin to the medical personnel.[4]

II. Step-by-Step Disposal Protocol

The primary method for Chaetomin disposal involves chemical inactivation to degrade the mycotoxin, followed by disposal as regulated hazardous waste.[4] Mycotoxins are chemically stable and resistant to standard disinfectants, making proper chemical treatment essential.[7][8]

A solution of sodium hypochlorite (B82951) is widely recommended for inactivating mycotoxins.[3] For potent mycotoxins, a common and effective solution involves a combination of sodium hypochlorite and sodium hydroxide (B78521).[4]

Experimental Protocol: Inactivation Solution Preparation

  • Work Area: Prepare the solution in a certified chemical fume hood.

  • Mixing Order: To avoid a hazardous reaction, always add the sodium hypochlorite (bleach) to the sodium hydroxide solution; never the reverse.[4]

  • Procedure:

    • Start with a volume of 0.1 M Sodium Hydroxide (NaOH) solution.

    • Slowly add an equal volume of standard household bleach (typically 5-6% sodium hypochlorite) to the NaOH solution.

    • This will result in a final solution with concentrations of approximately 0.05 M NaOH and 2.5-3.0% sodium hypochlorite.

  • Usage: Prepare this solution fresh for each use to ensure its efficacy.

All mycotoxin-contaminated waste, including disposable PPE, labware, and absorbent materials, must be treated as hazardous waste.[3]

Experimental Protocol: Liquid Waste Inactivation

  • Collection: Collect all liquid waste containing Chaetomin in a designated, clearly labeled, and chemically resistant container.[4]

  • Inactivation: In a fume hood, carefully add the freshly prepared inactivation solution to the liquid waste. A ratio of 1:1 (inactivation solution to waste) is recommended to ensure sufficient concentration of the active agents.[4]

  • Contact Time: Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation. For glassware, soaking for at least 2 hours is recommended.[3]

  • Neutralization: After the contact time, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).[4]

  • Final Disposal: Dispose of the neutralized solution as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.[2][4]

Experimental Protocol: Solid Waste and Labware Inactivation

  • Collection: Collect all contaminated solid waste (e.g., pipette tips, gloves, absorbent paper) in a designated, labeled, and puncture-resistant hazardous waste container.[4][5]

  • Inactivation:

    • For immersible items: Soak the items in the inactivation solution for at least 2 hours.[3]

    • For non-immersible items (e.g., contaminated surfaces): Thoroughly wipe the surfaces with a cloth soaked in the inactivation solution. Allow the surface to remain wet for at least 30 minutes.[4] Repeat the wiping process.

  • Rinsing: After the required contact time, thoroughly rinse the decontaminated items and surfaces with water.[4]

  • Final Disposal: Dispose of the decontaminated solid waste as hazardous waste in accordance with institutional protocols.[4] Contact your institution's EHS department to arrange for the final disposal.[3]

III. Quantitative Data on Decontamination

The effectiveness of various decontamination methods can vary depending on the specific mycotoxin and the material it contaminates. The following table summarizes the efficacy of common methods, which can serve as a guide for Chaetomin.

Table 2: Efficacy of Mycotoxin Decontamination Methods

Decontamination MethodTarget Mycotoxin(s)EfficacyReference
Sodium Hypochlorite (1%) General MycotoxinsWidely Recommended[3]
Ammoniation Aflatoxins>95% reduction[3]
Sodium Carbonate / Hydroxide Deoxynivalenol (DON)83.9-100% reduction[3]
Ozone Aflatoxins92-95% reduction[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe disposal of Chaetomin.

Chaetomin_Disposal_Workflow start Start: Identify Chaetomin Waste prep 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep segregate 2. Segregate Waste prep->segregate liquid_waste Liquid Waste (Solutions, Media) segregate->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes, Labware) segregate->solid_waste Solid inactivate_liquid 3a. Inactivate Liquid Waste (1:1 with Bleach/NaOH Solution) liquid_waste->inactivate_liquid inactivate_solid 3b. Decontaminate Solid Waste (Soak or Wipe with Bleach/NaOH) solid_waste->inactivate_solid contact_time_liquid 4a. Allow Contact Time (min. 4 hours) inactivate_liquid->contact_time_liquid neutralize 5a. Neutralize pH (6.0 - 8.0) contact_time_liquid->neutralize collect_liquid 6a. Collect as Hazardous Liquid Waste neutralize->collect_liquid final_disposal 7. Final Disposal (Contact EHS for Pickup) collect_liquid->final_disposal contact_time_solid 4b. Allow Contact Time (min. 30 mins) inactivate_solid->contact_time_solid rinse_solid 5b. Rinse Decontaminated Items with Water contact_time_solid->rinse_solid collect_solid 6b. Collect as Hazardous Solid Waste rinse_solid->collect_solid collect_solid->final_disposal end End final_disposal->end

Caption: Workflow for the safe chemical inactivation and disposal of Chaetomin waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Chaetomium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Chaetomium, a filamentous fungus known for producing potent mycotoxins. Exposure can lead to allergic reactions, respiratory issues, and infections, particularly in immunocompromised individuals. This guide provides essential, procedural information for the safe handling, operational planning, and disposal of Chaetomium in a laboratory setting to ensure the well-being of all personnel.

Chaetomium species are recognized as Biosafety Level 2 (BSL-2) organisms, necessitating specific precautions to prevent inhalation, ingestion, and mucous membrane exposure to its spores and mycotoxins.[1][2] All laboratory work involving this fungus must be performed with an awareness of its potential hazards and with the appropriate protective measures in place.

Personal Protective Equipment (PPE) and Safety Requirements

Adherence to BSL-2 standards is mandatory when working with Chaetomium. The following table summarizes the required personal protective equipment and laboratory practices.

Equipment/PracticeSpecificationPurpose
Primary Barrier Class II Biological Safety Cabinet (BSC)To contain aerosols and prevent spore inhalation during all culture manipulations.[2][3][4]
Lab Coat Designated for lab use; buttonedProtects skin and personal clothing from contamination. Must be removed before leaving the lab.[5][6][7]
Gloves Disposable (e.g., nitrile)Prevents skin contact with the fungus and its mycotoxins. Should be disposed of as biohazardous waste.[5][8]
Eye Protection Safety glasses, goggles, or face shieldProtects against splashes or sprays of infectious materials.[5][7][8]
Footwear Closed-toed shoesProtects feet from potential spills.[5]
Hand Hygiene Sink and eyewash station readily availableFrequent hand washing is crucial to prevent contamination.[9]

Operational Plan: Step-by-Step Handling and Culture

When working with Chaetomium, all manipulations that could generate aerosols must be conducted within a certified Class II Biological Safety Cabinet.[2][3]

Experimental Protocol for Fungal Culture:

  • Preparation: Before commencing work, wipe down the interior surfaces of the BSC with a suitable disinfectant, such as 70% ethanol.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Aseptic Technique: Use sterile loops, needles, and other equipment to handle fungal cultures. To minimize the release of spores, use screw-top tubes for culturing whenever possible, as they are less likely to lead to the accidental release of airborne spores compared to Petri dishes.[4]

  • Incubation: Seal culture plates with parafilm before incubating them at an appropriate temperature, typically between 25°C and 35°C.[1][2]

  • Post-Procedure: After completing work, decontaminate all surfaces and equipment within the BSC.

  • PPE Removal: Remove and dispose of gloves in a biohazard waste container.[5] Lab coats should be left in the laboratory.[6]

  • Hand Washing: Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[6][10]

Disposal Plan: Decontamination and Waste Management

All materials that come into contact with Chaetomium, including cultures, stocks, and contaminated lab supplies, must be decontaminated before disposal.[9][11]

  • Solid Waste: Contaminated items such as petri dishes, gloves, and paper towels should be collected in biohazard bags.[11] The preferred method of decontamination is autoclaving.[11][12] After autoclaving, the waste can typically be disposed of as general waste, ensuring any biohazard symbols are defaced.[11][12]

  • Liquid Waste: Small amounts of contaminated liquid waste can be decontaminated by adding a disinfectant, such as a 1% sodium hypochlorite (B82951) solution, and allowing for a sufficient contact time (at least 15 minutes) before disposal down a laboratory sink, followed by flushing with ample water.[2][13]

  • Sharps: All contaminated sharps, such as scalpel blades and glass slides, must be placed in a designated sharps container.[9]

Emergency Protocol: Managing a Chaetomium Spill

In the event of a spill outside of a biological safety cabinet, immediate and appropriate action is critical to prevent the spread of contamination.

G cluster_spill Chaetomium Spill Response Spill Spill Occurs Outside BSC Alert Alert others in the area. Evacuate if necessary. Spill->Alert Immediate Action PPE Don appropriate PPE: - Lab coat - Gloves (double pair recommended) - Eye protection - N95 respirator (if available) Alert->PPE Contain Cover the spill with paper towels. PPE->Contain Disinfect Gently pour 1% sodium hypochlorite solution over the towels. Work from the outside in. Contain->Disinfect Wait Allow 15-30 minutes of contact time. Disinfect->Wait Cleanup Collect all materials (towels, glass, etc.) using forceps or tongs. Wait->Cleanup Dispose Place all waste into a biohazard bag for autoclaving. Cleanup->Dispose Decontaminate Wipe the spill area again with disinfectant, followed by 70% alcohol. Dispose->Decontaminate RemovePPE Remove and dispose of PPE as biohazardous waste. Decontaminate->RemovePPE WashHands Wash hands thoroughly. RemovePPE->WashHands

Chaetomium Spill Cleanup Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetomin
Reactant of Route 2
Chaetomin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.